4'-Chlorobiphenyl-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMNUUPBMYDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343831 | |
| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80565-30-6 | |
| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4'-Chlorobiphenyl-4-carbaldehyde CAS number 80565-30-6
An In-Depth Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 80565-30-6), a pivotal intermediate in modern organic synthesis. The document delves into its physicochemical properties, established synthesis protocols with a focus on palladium-catalyzed cross-coupling reactions, and its diverse applications in drug discovery, materials science, and analytical chemistry. Detailed experimental workflows, characterization data, and safety protocols are presented to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries. The guide emphasizes the compound's structural significance, where the chlorinated biphenyl scaffold provides a unique combination of stability and reactivity, making it a versatile building block for complex molecular architectures.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound is an aromatic aldehyde featuring a biphenyl backbone, a structure renowned for its prevalence in pharmacologically active compounds, liquid crystals, and specialty polymers.[1][2] Its strategic value stems from the orthogonal reactivity of its two key functional components: the aldehyde group and the chlorinated aromatic ring.
The aldehyde (-CHO) group is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, allowing for the construction of complex side chains and heterocyclic systems.[3] Simultaneously, the chlorine atom on the second phenyl ring provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the extension of the molecular framework. This dual reactivity, combined with the conformational rigidity and hydrophobicity of the biphenyl core, makes it an ideal starting material for creating libraries of novel compounds in drug discovery and for engineering materials with specific optoelectronic properties.[1][3] This guide elucidates the core scientific principles and practical methodologies associated with this valuable chemical intermediate.
Physicochemical Properties and Characterization
This compound is typically an off-white to yellowish crystalline solid under standard conditions.[1] Its stability is enhanced by the biphenyl core, while the chlorine substituent influences its electronic properties and solubility.[3]
| Property | Value | Source(s) |
| CAS Number | 80565-30-6 | [1] |
| Molecular Formula | C₁₃H₉ClO | [1][4] |
| Molecular Weight | 216.67 g/mol | [1][4] |
| Appearance | Off-white to yellowish powder or crystals | [1] |
| Melting Point | 110-118 °C | [1][4] |
| Purity | ≥96% (HPLC), >98.0% (GC) | [1][4] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage Conditions | Store at 0-8°C, under inert gas, away from air and light | [1][5] |
| Synonyms | 4-(4-chlorophenyl)benzaldehyde, 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | [1] |
Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the biphenyl skeleton is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an aryl boronic acid, is a preferred industrial and laboratory method due to its high tolerance for various functional groups, relatively mild reaction conditions, and the low toxicity of its boron-containing byproducts.[6][7]
A common and logical pathway to synthesize this compound involves the coupling of 4-formylphenylboronic acid with 1-bromo-4-chlorobenzene or, alternatively, 4-bromobenzaldehyde with 4-chlorophenylboronic acid.
Figure 1: General workflow for the Suzuki-Miyaura synthesis.
Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a robust method for synthesizing the title compound. The choice of a phosphine ligand like SPhos is critical for activating the less reactive aryl chloride (or bromide) starting material, ensuring high coupling efficiency.[6]
-
Catalyst Pre-formation (Justification): A pre-stirring step allows for the formation of the active Pd(0) catalytic species from the Pd(II) precursor and the phosphine ligand, which is crucial for initiating the catalytic cycle efficiently.[6]
-
In a reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve Palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) and SPhos (0.02 eq.) in degassed toluene.
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Reaction Assembly:
-
To the catalyst solution, add 4-formylphenylboronic acid (1.2 eq.) and 1-bromo-4-chlorobenzene (1.0 eq.).
-
Add an aqueous solution of potassium phosphate (K₃PO₄, 2.0-3.0 eq.) as the base. The base is essential for the transmetalation step of the catalytic cycle.
-
Ensure the total volume of the solvent system (toluene/water) provides good agitation.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Applications in Research and Development
The unique structure of this compound makes it a valuable precursor in several high-value R&D sectors.[1]
Figure 2: Role as a central precursor in diverse applications.
-
Drug Discovery and Medicinal Chemistry: The biphenyl moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[2] this compound serves as a key intermediate in synthesizing complex molecules with potential biological activity, including antibacterial, anti-inflammatory, and anticancer properties.[3][8] Notably, it has been identified as an intermediate in the synthesis of Oritavancin, a lipoglycopeptide antibiotic.[3] Its aldehyde function allows for its incorporation into larger molecules through reactions like Pictet-Spengler or Wittig, building scaffolds for combinatorial chemistry libraries aimed at antiparasitic drug discovery.[9]
-
Materials Science: In materials science, this compound is used in the synthesis of fluorescent dyes, where the extended π-conjugated system of the biphenyl core is desirable for achieving specific photophysical properties.[1] It also serves as a building block for specialty polymers and liquid crystals, where the rigid biphenyl structure contributes to thermal stability and ordered molecular arrangements.[1]
-
Agrochemicals and Environmental Science: It is a precursor for various agrochemicals.[1] Additionally, it is utilized in environmental science research to study the behavior and degradation of chlorinated compounds.[1]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment, while spectroscopic techniques confirm its structure.[1][4]
Protocol: Purity Determination by Reverse-Phase HPLC
-
System Preparation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or Formic Acid.
-
Detection Wavelength: 254 nm or 280 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
-
Data Analysis:
Summary of Spectroscopic Data
The following table summarizes expected spectroscopic characteristics for structural confirmation. Data for closely related compounds are used as a reference.
| Technique | Expected Characteristics | Source(s) |
| ¹H NMR | Aromatic protons (δ 7.3-8.0 ppm), Aldehyde proton (singlet, δ 9.9-10.1 ppm). | [10][11] |
| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Aldehyde carbonyl carbon (δ ~192 ppm). | [12] |
| Mass Spec (MS) | Molecular Ion Peak [M]+ at m/z ≈ 216, with a characteristic isotopic pattern [M+2]+ at ≈218 (due to ³⁷Cl isotope, ~1/3 intensity of M+). | [10] |
| IR Spectroscopy | Strong C=O stretch for aldehyde (~1700 cm⁻¹), C-Cl stretch (~1090 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹). | [12] |
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system.[13][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling Precautions: Avoid formation of dust and aerosols.[15] Use personal protective equipment and ensure adequate ventilation.[15] In case of a spill, remove ignition sources, dampen the solid to prevent dusting, and collect it in a sealed container for disposal.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably at 0-8°C.[1] Storing under an inert gas like argon or nitrogen is recommended as the compound can be air-sensitive.[5]
Conclusion
This compound stands out as a high-utility synthetic intermediate. Its value is anchored in its bifunctional nature, allowing for sequential and controlled chemical modifications at two distinct points on its stable biphenyl framework. The well-established protocols for its synthesis, particularly via Suzuki-Miyaura coupling, make it readily accessible for both academic research and industrial-scale production. As the demand for novel pharmaceuticals, advanced materials, and specialized chemicals continues to grow, the strategic application of versatile building blocks like this compound will remain fundamental to innovation in chemical science.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. CAS 80565-30-6: this compound [cymitquimica.com]
- 4. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-(2-CHLOROPHENYL)BENZALDEHYDE | 80565-30-6 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of combinatorial and parallel synthesis chemistry methodologies to antiparasitic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-CHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4'-Chlorobiphenyl-4-carbaldehyde
Executive Summary
4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) represents a critical "privileged scaffold" in modern organic synthesis.[1] Structurally, it consists of a biphenyl core functionalized with an electrophilic aldehyde at the 4-position and a lipophilic chlorine atom at the 4'-position. This dual functionality makes it an indispensable intermediate for liquid crystal engineering (specifically nematic mesogens) and pharmaceutical discovery , where the biphenyl moiety serves as a spacer to orient pharmacophores within receptor pockets.[1]
This guide provides a rigorous technical breakdown of the molecule, moving beyond basic properties to explore its synthesis via Suzuki-Miyaura cross-coupling, analytical validation, and downstream utility.[1]
Part 1: Physicochemical Architecture[1]
Understanding the precise mass and isotopic distribution is critical for mass spectrometry (MS) validation during synthesis.[1]
Molecular Weight and Isotopic Signature
The presence of a chlorine atom introduces a distinct isotopic pattern that serves as a primary identity check in LC-MS workflows.[1]
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₉ClO | |
| Average Molecular Weight | 216.66 g/mol | Used for stoichiometric calculations.[1] |
| Monoisotopic Mass | 216.034 g/mol | Based on ¹²C, ¹H, ¹⁶O, ³⁵Cl.[1] |
| M+2 Isotope Mass | 218.031 g/mol | Based on ³⁷Cl abundance.[1] |
| Isotopic Abundance Ratio | 3:1 (M : M+2) | Diagnostic signature in MS; the ³⁵Cl/³⁷Cl ratio creates a characteristic "split" peak.[1] |
Physical Properties Profile[1]
-
Appearance: Off-white to pale yellow crystalline solid.[1][2]
-
Melting Point: 113–116 °C (indicative of high crystalline stability).[1]
-
Solubility:
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[1]
The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and 4-chlorophenylboronic acid .
Strategic Rationale
We utilize 4-bromobenzaldehyde as the electrophile because the C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond on the boronic acid partner. This chemoselectivity ensures the chlorine atom remains intact on the final biphenyl core, rather than reacting with the catalyst.[1]
Experimental Protocol
-
Scale: 10 mmol
-
Catalyst Loading: 1-3 mol% Pd(PPh₃)₄[1]
Reagents:
-
4-Bromobenzaldehyde (1.85 g, 10 mmol)[1]
-
4-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)[1]
-
Solvent System: Toluene:Ethanol:Water (4:1:1 ratio) – Degassed[1]
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon for 15 minutes.[1]
-
Solvent Degassing: In a separate vessel, sparge the Toluene/EtOH/Water mixture with inert gas for 20 minutes. Why: Dissolved oxygen oxidizes the phosphine ligands on Palladium, deactivating the catalyst (formation of Pd black).
-
Reagent Addition: Charge the flask with the aryl bromide, boronic acid, and Pd(PPh₃)₄ under a counter-flow of inert gas.
-
Reaction: Add the degassed solvent and aqueous base. Heat to reflux (approx. 90°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Eluent: 10% EtOAc in Hexanes). Look for the disappearance of the aldehyde starting material (Rf ~0.[1]4) and the appearance of a highly fluorescent blue spot under UV254 (Product).[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL).[1] Wash with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry organic layer over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).[1]
Visualization of Synthetic Logic[1]
Figure 1: Strategic assembly of the biphenyl core via Suzuki Coupling. Note the chemoselective activation of the Bromide over the Chloride.
Part 3: Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.
1H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
The spectrum should show a distinct separation between the aldehyde proton and the aromatic region.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 10.05 ppm | Singlet (s) | 1H | Aldehyde (-CHO) . Diagnostic peak. |
| 7.95 ppm | Doublet (d, J=8.2 Hz) | 2H | Protons ortho to -CHO (Ring A).[1] |
| 7.70 ppm | Doublet (d, J=8.2 Hz) | 2H | Protons meta to -CHO (Ring A).[1] |
| 7.55 ppm | Doublet (d, J=8.5 Hz) | 2H | Protons meta to -Cl (Ring B).[1] |
| 7.45 ppm | Doublet (d, J=8.5 Hz) | 2H | Protons ortho to -Cl (Ring B).[1] |
Note: The aromatic region (7.4–8.0 ppm) will appear as two sets of AA'BB' systems.[1] 2D COSY NMR can confirm the coupling between adjacent protons on the respective rings.
Mass Spectrometry (EI or ESI+)[1]
-
Parent Ion: Look for m/z = 216.0.[1]
-
Isotope Pattern: You must observe a peak at m/z 218.0 with approximately 33% intensity of the parent peak.[1] Absence of this peak indicates loss of the chlorine atom (dehalogenation side reaction).[1]
Part 4: Applications in Research & Industry[2]
Liquid Crystal (LC) Engineering
This molecule is a direct precursor to cyano-biphenyls (e.g., via conversion of the aldehyde to a nitrile) and alkoxy-biphenyls .
-
Mechanism: The rigid biphenyl core provides the "mesogenic" (rod-like) structure necessary for the nematic phase.[1]
-
Tuning: The 4'-chloro substituent introduces a dipole moment along the long axis, influencing the dielectric anisotropy (
) required for switching in LCD displays.
Drug Discovery (Privileged Scaffold)
The biphenyl aldehyde serves as a versatile "handle" for diversifying libraries.[1]
-
Reductive Amination: Reaction with amines + NaBH(OAc)₃
Secondary amines (common in GPCR ligands).[1] -
Wittig Reaction: Reaction with phosphonium ylides
Styryl derivatives (fluorescent probes).[1] -
Antifungal Research: Analogues of bifonazole often utilize substituted biphenyls to target CYP51 enzymes in fungi.[1]
Workflow: From Scaffold to Function
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for material and pharmaceutical applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 592570, this compound.[1][3] Retrieved from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki coupling).
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1][3][4][5] Synth. 1998, 75,[1][4][5] 53. Retrieved from [Link]
Sources
- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4'-Chlorobiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
4'-Chlorobiphenyl-4-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its biphenyl scaffold, substituted with a reactive aldehyde group and a chlorine atom, provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its physical properties is paramount for its effective utilization in these fields, enabling precise control over reaction conditions, purification strategies, and the design of new molecular entities. This guide provides a comprehensive overview of the key physical properties of this compound, detailing the experimental methodologies for their determination and the scientific rationale behind these choices.
Molecular and Chemical Identity
A precise understanding of the molecular identity is the foundation upon which all other physical property data is built. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 4'-(Chloro)biphenyl-4-carbaldehyde | N/A |
| CAS Number | 80565-30-6 | N/A |
| Molecular Formula | C₁₃H₉ClO | N/A |
| Molecular Weight | 216.66 g/mol | N/A |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C=O | N/A |
Thermal Properties
The thermal behavior of a compound is critical for its synthesis, purification, and storage. The melting point and boiling point are fundamental physical constants that provide insights into the purity and stability of the compound.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.
Experimental Value: 114-118 °C
Methodology for Determination: Capillary Melting Point Method
The capillary melting point method is a straightforward and widely accepted technique for determining the melting point of a solid.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Properties
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between 9.8 and 10.2 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pi system.
-
Aromatic Protons: The nine aromatic protons will appear as a complex multiplet in the range of 7.4 to 8.0 ppm . The protons on the aldehyde-bearing ring will likely be further downfield due to the electron-withdrawing effect of the formyl group. The protons on the chloro-substituted ring will also exhibit distinct splitting patterns.
¹³C NMR (Carbon-13 NMR):
Similar to the ¹H NMR, the expected chemical shifts for the 13 carbons can be estimated.
-
Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of 190-195 ppm .
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of 125-145 ppm . The carbons directly attached to the chlorine atom and the formyl group, as well as the ipso-carbons of the biphenyl linkage, will have distinct chemical shifts.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: Acquire the free induction decay (FID) signal. Key parameters to optimize include the number of scans, pulse width, and relaxation delay to ensure a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
-
C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H stretch, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic rings.
-
C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.
-
C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹ .
Experimental Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.
Caption: Spectroscopic Analysis Overview.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest to the scientific community. The presented data on its molecular identity, thermal behavior, solubility, and spectroscopic characteristics, coupled with the rationale behind the experimental methodologies, offers a robust foundation for its application in research and development. A comprehensive understanding of these properties is indispensable for the rational design of synthetic routes, the development of efficient purification protocols, and the exploration of its potential in the creation of novel molecules with desired biological or material properties.
References
Sources
Technical Monograph: 4'-Chlorobiphenyl-4-carbaldehyde
CAS Registry Number: 80565-30-6 Formula: C₁₃H₉ClO Molecular Weight: 216.66 g/mol
Structural Anatomy & Physicochemical Profile[1]
4'-Chlorobiphenyl-4-carbaldehyde serves as a critical biaryl scaffold in medicinal chemistry and materials science. Its structure consists of a biphenyl backbone characterized by an electron-withdrawing formyl group (-CHO) at the 4-position and a halogen (chlorine) at the 4'-position.
This specific substitution pattern imparts a unique dipole moment and rigid geometry, making it an ideal "linker" unit in liquid crystal synthesis and a privileged pharmacophore in drug discovery (specifically for GPCR ligands and antifungal agents).
Physicochemical Data Summary
| Property | Value | Context/Notes |
| Appearance | Off-white to yellowish crystalline powder | Indicative of high purity (>97%) |
| Melting Point | 110–116 °C | Sharp range indicates crystalline homogeneity |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂O | Lipophilic nature requires organic solvents for reaction |
| Reactivity | Electrophilic (Aldehyde) & Nucleophilic Susceptible (Aryl Cl) | Dual-functional handle for divergent synthesis |
Structural Visualization (Retrosynthetic Logic)
The following diagram illustrates the retrosynthetic disconnection, highlighting the strategic bond formation between the two aryl rings.
Figure 1: Retrosynthetic analysis revealing the convergent assembly strategy via Suzuki-Miyaura coupling.
Synthetic Architecture: Chemoselective Suzuki-Miyaura Coupling
The synthesis of this compound requires a high degree of chemoselectivity . The challenge lies in coupling two aryl rings while preserving the chlorine substituent on the distal ring. Chlorine is a potential leaving group in palladium-catalyzed reactions, but it is significantly less reactive than bromine or iodine.
Scientific Rationale: By selecting 4-bromobenzaldehyde as the electrophile and 4-chlorophenylboronic acid as the nucleophile, we exploit the kinetic differentiation of the oxidative addition step. Palladium(0) inserts into the C-Br bond orders of magnitude faster than the C-Cl bond, ensuring the biphenyl core forms without polymerizing or losing the chlorine handle.
Experimental Protocol
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
4-Chlorophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction flask with the solvent mixture. Sparge with argon or nitrogen for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Reagent Loading: Add 4-bromobenzaldehyde, 4-chlorophenylboronic acid, and the base solution under a counter-flow of inert gas.
-
Catalyst Addition: Add Pd(PPh₃)₄ last to minimize air exposure.
-
Thermal Activation: Heat the mixture to reflux (approx. 90-100°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous MgSO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol or a hexane/ethyl acetate mixture. Note: Recrystallization is preferred over chromatography for this substrate to remove palladium residues effectively.
Catalytic Cycle Mechanism
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the C-Cl bond remains intact because the catalyst preferentially activates the weaker C-Br bond.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized material, a multi-modal analysis is required. The following spectral features serve as " go/no-go " checkpoints.
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum in CDCl₃ provides definitive proof of structure.
-
Checkpoint 1 (Aldehyde): A distinct singlet at δ 10.0–10.1 ppm . If this peak is absent or shifted upfield, oxidation to the acid or reduction to the alcohol has occurred.
-
Checkpoint 2 (Biphenyl Region):
-
Ring A (Aldehyde side): Two doublets (AA'BB' system). The protons ortho to the carbonyl are heavily deshielded (~δ 7.95 ppm). The protons meta to the carbonyl (linking to the other ring) appear around ~δ 7.75 ppm.
-
Ring B (Chloro side): Two doublets. The protons ortho to the biphenyl linkage appear around ~δ 7.55 ppm, and the protons ortho to the chlorine appear around ~δ 7.45 ppm.
-
-
Integration: The ratio of the aldehyde proton (1H) to the aromatic region (8H) must be exactly 1:8.
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (C=O): A sharp, intense band at 1695–1705 cm⁻¹ .
-
C-Cl Stretch: A characteristic band in the fingerprint region (approx. 1090 cm⁻¹), though often obscured by aromatic overtones.
Applications in Medicinal Chemistry & Materials[2]
The utility of this compound extends beyond its structure; it is a versatile intermediate.[2]
Divergent Drug Discovery
The molecule possesses two chemically distinct "handles":
-
The Aldehyde: Ready for reductive amination (to form amines), Wittig olefination (to form styrenes), or oxidation (to carboxylic acids). This is often the site of pharmacophore attachment.
-
The Aryl Chloride: While stable under mild conditions, it can be activated for a second cross-coupling (e.g., Buchwald-Hartwig amination) using specialized ligands (like Buchwald biaryl phosphines) to introduce amines or ethers, creating non-symmetrical tri-aryl systems common in antifungal agents (e.g., Bifonazole analogs).
Liquid Crystal Engineering
Rigid biphenyl cores are the standard for nematic liquid crystals. The 4'-chloro and 4-formyl groups provide the necessary polarity and polarizability anisotropy required for mesophase formation. The aldehyde is frequently converted into a cyanobiphenyl or an ester to tune the phase transition temperatures.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 592570, 4'-Chlorobiphenyl-4-carboxaldehyde. Retrieved from [Link]
-
Synthesis Protocol (Suzuki Coupling): Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998).[5] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Retrieved from [Link]
-
Catalytic Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
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- 3. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
synthesis of 4'-Chlorobiphenyl-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its biphenyl scaffold, combined with a reactive aldehyde and a stabilizing chloro-substituent, offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction—the industry standard for its efficiency and substrate tolerance. We will dissect the mechanistic underpinnings of this methodology, provide a detailed, field-tested protocol, and explore alternative synthetic strategies. The objective is to furnish researchers with not only a reproducible procedure but also the causal logic required for troubleshooting and optimization.
Foundational Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the two phenyl rings is the crux of this synthesis. Among the array of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is preeminent for this transformation due to its operational simplicity, the high stability and low toxicity of its boronic acid reagents, and its remarkable tolerance for a wide range of functional groups, including the aldehyde moiety of our target.[2][3]
The core transformation involves the coupling of an aryl halide with an aryl boronic acid. For the , the most common approach is the reaction between 4-bromobenzaldehyde and 4-chlorophenylboronic acid.
Mechanistic Causality & Component Selection
Understanding the "why" behind each component is critical for a self-validating protocol. The reaction proceeds through a well-established catalytic cycle, and each reagent is chosen to optimize the efficiency of its key steps: oxidative addition, transmetalation, and reductive elimination.
-
Palladium Catalyst: The active catalyst is a Palladium(0) species. While Pd(PPh₃)₄ can be used, it is often generated in situ from a more stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). This pre-catalyst is reduced to Pd(0) in the reaction mixture.
-
Phosphine Ligand: A ligand, such as Triphenylphosphine (PPh₃) or the more electron-rich and bulky SPhos, is crucial. It stabilizes the Pd(0) species, increases its solubility, and modulates its reactivity to facilitate the oxidative addition of the aryl halide and the final reductive elimination of the product.[2]
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for activating the boronic acid.[4] It facilitates the transmetalation step, where the aryl group is transferred from boron to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene and water or 1,4-dioxane and water, is often employed. This allows the organic substrates and catalyst to coexist with the aqueous inorganic base, facilitating the reaction at the phase interface.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the Suzuki coupling synthesis from reagent assembly to final product characterization.
Sources
A Comprehensive Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde: Synthesis, Applications, and Core Principles
This guide provides an in-depth exploration of 4'-Chlorobiphenyl-4-carbaldehyde, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and critical applications, grounded in established scientific principles.
Introduction: The Strategic Importance of the Chlorobiphenyl Moiety
This compound is a bifunctional organic compound featuring a chlorinated biphenyl scaffold and a reactive aldehyde group. Its significance in modern chemistry stems from its role as a versatile building block. The biphenyl core provides a rigid, planar structure that is fundamental to the architecture of many high-performance materials and biologically active molecules. The chlorine substituent and the aldehyde functional group offer specific electronic properties and reactive handles for further chemical modification, making it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1]
Nomenclature and Chemical Identity
Correctly identifying a compound is the foundation of reproducible science. The nomenclature and key identifiers for this compound are standardized as follows:
-
IUPAC Name: 4-(4-chlorophenyl)benzaldehyde
-
Common Synonyms: 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde, 4'-Chlorobiphenyl-4-carboxaldehyde[1][2]
-
CAS Number: 80565-30-6
-
Molecular Formula: C₁₃H₉ClO
-
Structure: (A proper chemical structure image would be placed here in a real document)
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is paramount for laboratory handling, reaction optimization, and regulatory compliance.
Physicochemical Properties
The key properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 216.67 g/mol | [1] |
| Appearance | Off-white to yellowish powder or crystals | [1] |
| Melting Point | 113.0°C to 116.0°C | [2] |
| Purity (Typical) | ≥ 96% (HPLC) | [1][2] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage Temperature | 0-8°C, under inert gas, protected from air | [1] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection).
-
Core Directives:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Gold-Standard Synthesis: The Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl backbone is most efficiently and selectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry standard for this transformation due to its high yields, tolerance of various functional groups, and use of relatively stable and less toxic boron-based reagents.[3][4]
The synthesis of this compound is logically approached by coupling a phenylboronic acid derivative with a chlorinated aryl halide.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from a well-established procedure for a similar biphenyl synthesis, providing a robust and validated methodology.[5]
-
Vessel Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and sodium carbonate (2.0 M aqueous solution, 3.0 eq).
-
Scientific Rationale: The use of a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The aqueous sodium carbonate acts as the base necessary for the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add 1-propanol as the solvent, followed by palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and triphenylphosphine (PPh₃, 0.04 eq).
-
Scientific Rationale: Palladium is the catalyst that facilitates the carbon-carbon bond formation. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and improving its catalytic efficiency.
-
-
Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine to remove inorganic salts and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, an off-white solid, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity (>97%).
-
Self-Validation: The purity of the final product should be confirmed via HPLC, and its identity verified by ¹H NMR and Mass Spectrometry.
-
Applications in Drug Development and Agrochemicals
The 4'-chlorobiphenyl moiety is not merely a structural component; it is a "pharmacophore" or "toxophore" that imparts critical properties to the final active ingredient.
Oritavancin: Overcoming Antibiotic Resistance
This compound is a precursor to the 4'-chlorobiphenylmethyl group found in the lipoglycopeptide antibiotic Oritavancin .[6] This antibiotic is a critical tool against serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).
-
Mechanism of Action: Vancomycin, a related antibiotic, works by inhibiting bacterial cell wall synthesis. Oritavancin retains this primary mechanism but adds two more, largely due to the chlorobiphenylmethyl side chain.[7] This lipophilic group allows the drug to:
This multi-modal action makes Oritavancin effective even against bacteria that have developed resistance to vancomycin.[10] The biphenyl structure provides the optimal geometry and lipophilicity for membrane interaction.
Caption: Dual mechanism of action of Oritavancin.
Boscalid: A Pillar of Modern Fungicides
In agriculture, intermediates derived from this compound are used to synthesize Boscalid , a broad-spectrum fungicide developed by BASF.[11]
-
Mechanism of Action: Boscalid functions as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain in fungi, blocking ATP production and ultimately leading to fungal cell death.[11] The specific 2-(4'-chlorophenyl)aniline structure, derived from intermediates like the topic compound, is essential for fitting into the active site of the succinate dehydrogenase enzyme. This precise structural requirement is a hallmark of modern, target-specific pesticides, which minimizes off-target effects.[12][13]
Conclusion
This compound is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the functional advantages that its biphenyl core, chlorine substituent, and aldehyde handle confer upon larger, more complex molecules. From fighting life-threatening antibiotic-resistant bacteria with Oritavancin to ensuring global food security with fungicides like Boscalid, this intermediate serves as a critical starting point. The robust and scalable Suzuki-Miyaura coupling provides a reliable pathway for its synthesis, ensuring its continued availability for researchers and industry professionals who are developing the next generation of advanced chemical technologies.
References
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Crowley, B. M., & Boger, D. L. (2006). Total Syntheses and Initial Evaluation of [Ψ[C(=S)NH]Tpg4]vancomycin, [Ψ[C(=NH)NH]Tpg4]vancomycin, [Ψ[CH2NH]Tpg4]vancomycin and their (4-Chlorobiphenyl)methyl Derivatives: Synergistic Binding Pocket and Peripheral Modifications for the Glycopeptide Antibiotics. Journal of the American Chemical Society, 128(43), 14085–14092. Retrieved from [Link]
-
Belley, A., et al. (2011). Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro. Antimicrobial Agents and Chemotherapy, 55(8), 3953–3956. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline. Retrieved from [Link]
-
Request PDF. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Retrieved from [Link]
-
Okano, A., Isley, N. A., & Boger, D. L. (2017). Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative. Journal of the American Chemical Society, 139(29), 9944–9951. Retrieved from [Link]
-
MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4d, 4f, and 4g by Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Zhanel, G. G., et al. (2019). Oritavancin: mechanism of action. Clinical Infectious Diseases, 69(Supplement_7), S558–S563. Retrieved from [Link]
-
PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorobenzaldehyde: Key Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]
-
ResearchGate. (2025). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Retrieved from [Link]
-
PubMed. (2009). 8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide.... Retrieved from [Link]
-
PubMed. (2002). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]
-
PubMed. (2015). Oritavancin: A Novel Lipoglycopeptide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
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- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Total Syntheses and Initial Evaluation of [Ψ[C(=S)NH]Tpg4]vancomycin, [Ψ[C(=NH)NH]Tpg4]vancomycin, [Ψ[CH2NH]Tpg4]vancomycin and their (4-Chlorobiphenyl)methyl Derivatives: Synergistic Binding Pocket and Peripheral Modifications for the Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of 4'-Chlorobiphenyl-4-carbaldehyde
Part 1: Executive Summary & Molecular Architecture
4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) is a critical biaryl intermediate used primarily in the synthesis of liquid crystals, fluorescent brighteners, and pharmaceutical scaffolds (specifically p38 MAP kinase inhibitors). Its solubility profile is dominated by the lipophilic biphenyl core, modulated slightly by the polarizable aldehyde tail.
Chemical Identity
| Parameter | Specification |
| CAS Number | 80565-30-6 |
| Molecular Formula | C₁₃H₉ClO |
| Molecular Weight | 216.66 g/mol |
| Melting Point | 113°C – 116°C [1][2] |
| Appearance | Off-white to pale yellow crystalline powder |
| LogP (Predicted) | ~4.6 (High Lipophilicity) [3] |
Structural Solubility Theory
The molecule consists of two phenyl rings connected by a single bond. The 4-chloro substituent adds significant hydrophobicity and electron-withdrawing character, while the 4'-aldehyde provides a reactive handle for nucleophilic attack.
-
Hydrophobicity: The biphenyl backbone renders the molecule virtually insoluble in water.
-
Crystal Lattice Energy: The melting point (>110°C) indicates moderate lattice energy. Dissolution requires solvents capable of overcoming these π-π stacking interactions, typically aromatic or chlorinated solvents.
Part 2: Solvent Compatibility Matrix
The following data categorizes solvent interaction based on experimental synthesis workflows (Suzuki-Miyaura coupling) and purification standards.
Qualitative Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | High | Extraction, Chromatography |
| Chlorinated | Chloroform (CHCl₃) | High | NMR Analysis, Dissolution |
| Aromatic | Toluene | High | Reaction Medium (Reflux) |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Recrystallization (Hot) |
| Polar Aprotic | DMSO / DMF | High | Reaction Medium (Suzuki) |
| Alcohols | Ethanol / 1-Propanol | Low (Cold) / High (Hot) | Ideal for Recrystallization |
| Alkanes | Hexanes / Heptane | Insoluble | Anti-solvent (Precipitation) |
| Aqueous | Water | Insoluble | Washing / Anti-solvent |
Critical Insight: While highly soluble in DMF and DMSO, removing these high-boiling solvents is energetically costly. For process scale-up, Toluene or Ethyl Acetate are preferred due to easier evaporation.
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact mg/mL limits for new solvent systems.
Objective: Establish the saturation point of this compound in a target solvent at 25°C.
-
Preparation: Weigh approx. 50 mg of solid into a 4 mL borosilicate glass vial.
-
Addition: Add 500 µL of the target solvent.
-
Equilibration:
-
If solid dissolves immediately, add more solid until precipitation persists.
-
Cap vial and agitate (orbital shaker) at 25°C for 24 hours.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.
Protocol B: Purification via Recrystallization
The primary impurity in Suzuki synthesis of this compound is often the homocoupling product or unreacted boronic acid. Recrystallization is superior to chromatography for removing these.
Recommended Solvent System: Ethanol (Single solvent) or Hexane/Ethyl Acetate (Mixed).
Workflow:
-
Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate and heat to reflux until dissolved.
-
Anti-Solvent Addition: While hot, slowly add Hexanes dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add one drop of hot Ethyl Acetate to clear the solution.
-
Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.
-
Crystallization: Place in an ice bath (0-4°C) for 1 hour.
-
Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Hexanes.
Visualization: Recrystallization Logic Flow
Figure 1: Decision tree for the purification of this compound based on solvent polarity.
Part 4: Synthetic Implications (Suzuki Coupling)
The solubility of this compound dictates the workup procedure following its synthesis via Suzuki-Miyaura coupling.
Reaction Scheme Context:
Solubility-Driven Workup:
-
Biphasic Systems: If using Toluene/Water or DME/Water, the product will reside in the organic layer.
-
Phase Separation: The product's high lipophilicity (LogP ~4.6) ensures >95% extraction efficiency into Dichloromethane or Ethyl Acetate .
-
Drying: Use anhydrous MgSO₄. The aldehyde is stable, but avoid prolonged exposure to acidic drying agents to prevent polymerization.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2]
-
Respiratory: May cause respiratory irritation (H335).[3]
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood. The powder is light and electrostatic; it can easily become airborne.
-
PPE: Nitrile gloves are sufficient for incidental contact. Safety goggles are mandatory.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding carboxylic acid (4'-chlorobiphenyl-4-carboxylic acid) over time, which will appear as a white insoluble crust.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 592570, this compound.[4] PubChem.[4][5] [Link]
-
Huff, B. E., et al. (1998).[6] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75,[6] 53. (Reference for general biphenyl aldehyde purification methods). [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: 4'-Chlorobiphenyl-4-carbaldehyde
The following technical guide details the physicochemical characterization, synthesis, and quality control of 4'-Chlorobiphenyl-4-carbaldehyde , with a specific focus on its melting point as a Critical Quality Attribute (CQA).
Melting Point Characterization & Synthetic Integrity
Executive Summary
This compound (also known as 4-(4-chlorophenyl)benzaldehyde) is a rigid, rod-like biphenyl intermediate critical in the synthesis of nematic liquid crystals and pharmaceutical scaffolds.
The definitive melting point range for the pure crystalline solid is 113.0°C – 118.0°C .
Deviations from this range (specifically values <113°C) are the primary indicator of structural impurities arising from the Suzuki-Miyaura cross-coupling process, most notably homocoupling byproducts. This guide establishes the protocol for using melting point depression as a rapid diagnostic tool for synthetic purity.
Physicochemical Profile
The biphenyl core provides significant lattice energy due to
Table 1: Core Physical Constants
| Property | Value / Description | Source |
| Chemical Name | This compound | [1, 2] |
| CAS Registry Number | 80565-30-6 | [1] |
| Melting Point (Experimental) | 113 – 116 °C (Standard Grade)114 – 118 °C (High Purity Grade) | [1, 2] |
| Molecular Formula | C₁₃H₉ClO | [3] |
| Molecular Weight | 216.66 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility | Soluble in DMF, DMSO, Chloroform; Slightly soluble in EtOAc. | [2] |
Critical Note on Identification: Do not confuse this compound with 4-biphenylcarboxaldehyde (CAS 3218-36-8), which lacks the chlorine substituent and melts at a significantly lower range of 57–59°C [4]. A melting point observation near 60°C indicates a failure in the halogenation step or misidentification of the starting material.
Synthesis & Impurity Architecture
The synthesis of this compound is predominantly achieved via Suzuki-Miyaura Cross-Coupling . Understanding this mechanism is vital because the specific impurities generated are responsible for melting point depression.
Synthetic Route
Reagents: 4-Chlorophenylboronic acid + 4-Bromobenzaldehyde (or 4-Chlorobenzaldehyde). Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand. Base: K₂CO₃ or Na₂CO₃.
Impurity Profile & MP Impact
-
Homocoupling Impurities (Bis-aryl):
-
4,4'-Dichlorobiphenyl or 4,4'-Diformylbiphenyl.
-
Mechanism: Oxidative coupling of boronic acids or halide exchange.
-
Impact: These impurities often cocrystallize with the product, causing broadening of the melting range (>2°C spread).
-
-
Protodeboronation (Des-halo):
-
Benzaldehyde derivatives formed if the boronic acid loses its boron group without coupling.
-
Impact: Significant MP depression (eutectic formation).
-
Diagram: Suzuki Catalytic Cycle & Impurity Origins
Figure 1: Catalytic cycle highlighting points of divergence where MP-depressing impurities are generated.
Analytical Methodology: Melting Point Determination
To ensure data integrity (ALCOA+ principles), the melting point must be measured using a self-validating protocol.
Protocol: Capillary Method (USP <741>)
-
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can artificially depress MP).
-
Packing: Grind sample to a fine powder; pack into a capillary tube to a height of 3mm. Compact by tapping.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 100°C.
-
Critical Ramp:1.0°C/min from 100°C to 120°C.
-
-
Observation:
-
Onset: First visible liquid droplet (Target: >113°C).
-
Clear Point: Complete liquefaction (Target: <118°C).
-
Protocol: Differential Scanning Calorimetry (DSC)
For drug development applications, DSC is preferred for detecting polymorphism.
-
Pan: Aluminum, crimped, pinhole.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Curve Analysis: Look for a sharp endothermic peak at 114°C . A pre-melt endotherm suggests a polymorphic transition or eutectic impurity.
Workflow: Quality Control Decision Tree
Figure 2: Logical workflow for using melting point as a gatekeeper for product release.
Applications & Structure-Property Relationships
Liquid Crystal Mesogens
The this compound structure is a quintessential "calamitic" (rod-shaped) core. The high melting point (113°C) reflects the strong intermolecular forces driven by the polar aldehyde and the polarizable chlorine atom.
-
Relevance: In liquid crystal synthesis (e.g., cyanobiphenyls), this aldehyde is often converted to a nitrile or extended via Knoevenagel condensation. The purity of this intermediate determines the "clearing point" (Nematic-Isotropic transition) of the final display material [5].
Pharmaceutical Intermediates
The biphenyl scaffold is a privileged structure in medicinal chemistry (e.g., angiotensin II receptor antagonists).
-
Solubility Engineering: While the aldehyde itself has low water solubility (<1 mg/mL), it serves as a lipophilic anchor. Modifications at the aldehyde position are used to tune the LogP of drug candidates.
References
-
Fisher Scientific. (2024). 4'-Chlorobiphenyl-4-carboxaldehyde, 97% Safety Data Sheet and Specifications. Retrieved from
-
TCI Chemicals. (2024). Product Specification: 4'-Chlorobiphenyl-4-carboxaldehyde (C3616).[1] Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CID 592570).[2][3] National Library of Medicine. Retrieved from
-
Organic Syntheses. (1998).[4] Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde. Org. Synth. 1998, 75,[4] 53. Retrieved from
-
Royal Society of Chemistry. (2013).[5] Cyanobiphenyl liquid crystal composites. RSC Advances. Retrieved from
Sources
- 1. 4'-Chlorobiphenyl-4-carboxaldehyde | 80565-30-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyanobiphenyl liquid crystal composites with gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability, Storage, and Integrity Management of 4'-Chlorobiphenyl-4-carbaldehyde
Topic: Stability and Storage of 4'-Chlorobiphenyl-4-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and QA/QC Professionals
Executive Summary & Compound Significance
This compound (CAS: 80565-30-6) is a privileged biphenyl scaffold widely utilized in medicinal chemistry and materials science.[1] It serves as a critical electrophile in Suzuki-Miyaura cross-coupling reactions and a precursor for liquid crystal mesogens.
While the biphenyl core confers thermal robustness, the aldehyde functionality introduces a specific vulnerability: radical-mediated autoxidation . This guide moves beyond generic safety data sheets to provide a mechanistic understanding of degradation and a self-validating protocol for storage and handling.
Physicochemical Baseline
| Property | Specification | Critical Note |
| CAS Number | 80565-30-6 | |
| Molecular Formula | C₁₃H₉ClO | MW: 216.66 g/mol |
| Appearance | White to pale yellow crystalline powder | Red Flag: Dark yellow/orange indicates oxidation or polymerization.[1] |
| Melting Point | 114.0 – 118.0 °C | Depression of MP (<110°C) is the primary indicator of impurity. |
| Solubility | DMF, DMSO, Chloroform, Ethyl Acetate | Insoluble in water. |
Mechanisms of Instability (The "Why")
To preserve the integrity of this compound, one must understand its primary failure mode: Aerobic Autoxidation .
Unlike aliphatic aldehydes, aromatic aldehydes like this compound lack an
The Degradation Pathway
The transformation from high-purity reagent to useless carboxylic acid proceeds via a radical chain reaction.
-
Initiation: UV light or trace metals generate a radical.
-
Propagation: The acyl radical reacts with atmospheric oxygen to form a peracid radical, which abstracts a hydrogen from another aldehyde molecule.
-
Termination: The resulting peracid oxidizes a second aldehyde molecule, yielding two molecules of 4'-chlorobiphenyl-4-carboxylic acid (the primary impurity).
Visualization: Autoxidation Cascade
Figure 1: Radical-mediated autoxidation pathway converting the aldehyde to its carboxylic acid derivative.
Storage & Handling Protocols (The "How")
This protocol relies on the exclusion of the three autoxidation vectors: Oxygen, Light, and Heat .
A. The "Golden Standard" Storage Protocol
-
Temperature: Store at 2°C to 8°C .
-
Rationale: Lower temperatures reduce the kinetic rate of the radical propagation step.
-
-
Atmosphere: Argon (Preferred) or Nitrogen .
-
Rationale: Argon is heavier than air and provides a more effective "blanket" over the solid crystals than nitrogen, preventing oxygen diffusion.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Rationale: Amber glass blocks UV radiation (initiation vector). Teflon prevents leaching of plasticizers which can act as radical initiators.
-
B. Handling Workflow
Do not open the stock container in a standard open-bench environment if the humidity is high (>60%) or if the container has been chilled.
-
Equilibration: Allow the vial to warm to room temperature before opening.
-
Aliquot Strategy: If the compound is used frequently, package it into single-use aliquots (e.g., 100 mg vials) to avoid repeated freeze-thaw-open cycles.
Quality Control & System Suitability
Trustworthiness in data comes from self-validating systems. Before using this reagent in a critical step (e.g., a GMP synthesis or late-stage coupling), verify its integrity.
QC Method 1: Proton NMR (¹H-NMR)
This is the most definitive test for the aldehyde-to-acid conversion.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Diagnostic Signals:
-
Aldehyde Proton: Look for a sharp singlet at ~10.0 - 10.1 ppm .
-
Impurity (Carboxylic Acid): Look for a broad singlet (often very broad) at ~12.0 - 13.0 ppm .
-
Integration Check: Integrate the aldehyde proton (set to 1H). Integrate the aromatic region (should be 8H). If the aromatic integral is >8H relative to the aldehyde, significant non-aldehyde impurities exist.
-
QC Method 2: Visual Melting Point Test
A rapid "Go/No-Go" test for the lab bench.
-
Protocol: Capillary tube method.
-
Acceptance Criteria: Sample must melt sharply between 114°C and 118°C .
-
Rejection Criteria: If melting begins below 110°C or the range spans >4°C, recrystallization (EtOH/Water or Hexane/EtOAc) is required.
Handling & Safety Workflow
The biphenyl structure increases lipophilicity, potentially aiding cell membrane penetration. Treat as a potent irritant.
Decision Tree: Usage & Disposal
Figure 2: Decision matrix for evaluating reagent quality prior to experimentation.
References
-
Tokyo Chemical Industry (TCI). Product Specification: this compound (C3616). Retrieved from
-
PubChem. Compound Summary: this compound (CID 592570).[1] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet (SDS): this compound. Retrieved from
-
Salem, M. S. H., et al. (2024). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.[5] Green Chemistry, 26, 375-383. Retrieved from (Mechanistic grounding for autoxidation).
Sources
discovery of 4'-Chlorobiphenyl-4-carbaldehyde
An In-depth Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde
Authored by: A Senior Application Scientist
Foreword: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of modern synthetic chemistry and drug discovery, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." The biphenyl moiety is a quintessential example of such a scaffold. Its rigid, yet conformationally adaptable nature allows it to engage with biological targets with high affinity and specificity. The introduction of varied functional groups onto this core structure unlocks a vast chemical space, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: This compound . This molecule is more than just a chemical intermediate; it is a strategic building block, the starting point for complex molecular architectures in pharmaceuticals, materials science, and agrochemicals.[1][2] Its structure, featuring a reactive aldehyde group and a stabilizing chloro-substituent, presents a unique combination of reactivity and stability.[1] This document aims to provide a comprehensive technical overview, from its rational synthesis to its diverse applications, for the researchers and developers who will harness its potential.
Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The construction of the carbon-carbon bond between the two phenyl rings in unsymmetrical biaryls like this compound requires a robust and versatile synthetic methodology. The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, and the Suzuki-Miyaura reaction stands as the preeminent choice for this transformation.
Causality in Method Selection: Why the Suzuki-Miyaura Reaction?
The preference for the Suzuki-Miyaura coupling is rooted in several key advantages that ensure a self-validating and efficient protocol:
-
Functional Group Tolerance: The reaction conditions are remarkably mild, tolerating a wide array of sensitive functional groups, such as the aldehyde present in our target molecule.
-
Reaction Stability: Compared to other cross-coupling methods, it is significantly less sensitive to moisture and atmospheric oxygen, simplifying the experimental setup and enhancing reproducibility.[3]
-
Low Catalyst Loading: The high efficiency of modern palladium catalysts allows for very low loadings, which is crucial for reducing costs and minimizing toxic metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[3]
-
Reagent Availability: The requisite boronic acids and aryl halides are often commercially available or readily synthesized, making the pathway accessible.
The core of this reaction is a catalytic cycle involving a palladium complex. Understanding this cycle is fundamental to troubleshooting and optimizing the synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous biphenyl syntheses.[4][5] It is designed to be a self-validating system where reaction progress can be monitored and the endpoint clearly determined.
Materials:
-
4-Bromobenzaldehyde
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Toluene
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add 4-bromobenzaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq). The excess boronic acid ensures complete consumption of the limiting halide, while the base is essential for the transmetalation step.
-
Solvent and Catalyst: Add anhydrous 1,4-dioxane to the flask to create a solution with a concentration of approximately 0.1 M with respect to the 4-bromobenzaldehyde. Degas the solution by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.02 to 0.05 eq).[5]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 4-12 hours.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and wash with deionized water (2x) and then with brine (1x). The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a hexanes/ethyl acetate solvent system.[4] Alternatively, for smaller scales or higher purity requirements, flash column chromatography on silica gel can be employed.[4] The final product should be a white to light yellow crystalline solid.
Part 2: Physicochemical Profile and Analytical Confirmation
Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of the synthesized this compound must be unequivocally confirmed through a battery of analytical techniques.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, which serve as benchmarks for analytical confirmation.
| Property | Value | Source(s) |
| CAS Number | 80565-30-6 | [1][6][7] |
| Molecular Formula | C₁₃H₉ClO | [6][7] |
| Molecular Weight | 216.66 g/mol | [6] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 113 - 118 °C | [6] |
| Purity (Typical) | >96% (HPLC), >98.0% (GC) | [1][6] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Synonyms | 4-(4-chlorophenyl)benzaldehyde, 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | [1][6] |
Analytical Workflow: A Self-Validating System
The confirmation of the final product's structure and purity follows a logical workflow, where each analysis provides a piece of corroborating evidence.
Caption: Logical workflow for the analytical characterization of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence of the aromatic protons and the distinct aldehyde proton signal (around 10 ppm). ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the aldehyde (around 190 ppm).[4]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde group.[4]
-
Melting Point Analysis: A sharp melting point within the literature range (113-118 °C) is a strong indicator of high purity.[6]
Part 3: Applications in Drug Development and Advanced Materials
The utility of this compound stems from its role as a versatile intermediate.[1] Its bifunctional nature—the biphenyl core and the reactive aldehyde—allows for its incorporation into a wide range of larger, more complex molecules.
Pharmaceutical Research and Drug Discovery
The biphenyl scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for synthesizing novel therapeutic agents.
-
Antimicrobial Agents: This compound is a known intermediate in the synthesis of the potent antibiotic oritavancin, highlighting its value in creating complex drug architectures.[7]
-
Receptor Antagonists: Biphenyl structures are frequently used to design ligands that interact with cellular receptors. For instance, derivatives are explored as cannabinoid type 1 (CB1) receptor antagonists and as selective muscarinic acetylcholine receptor (mAChR) antagonists, which are targets for a variety of neurological and metabolic disorders.[8][9] The aldehyde group provides a convenient handle for further chemical modifications, such as reductive amination, to build out these complex structures.
-
Physicochemical Property Modification: The chlorinated biphenyl structure can enhance the metabolic stability and lipophilicity of a drug candidate, which are critical aspects of drug design.[1] The ability to modify these properties is essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]
Materials Science and Other Applications
Beyond pharmaceuticals, the unique electronic and structural properties of this molecule lend themselves to applications in materials science.
-
Fluorescent Dyes and Pigments: The conjugated biphenyl system forms the core of many chromophores. The aldehyde group can be used to extend this conjugation through reactions like Wittig or Knoevenagel condensations, leading to the creation of novel fluorescent dyes and high-performance pigments.[1]
-
Polymer Chemistry: It can be incorporated into polymer backbones to create specialty polymers with enhanced thermal stability, rigidity, and specific optical properties.[1]
-
Agrochemicals: Similar to pharmaceuticals, the biphenyl scaffold is important for developing new pesticides and herbicides, where this compound can serve as a key building block.[1][2]
-
Environmental Science: As a chlorinated compound, it is also used as a reference standard in analytical methods for detecting and studying the environmental fate of related pollutants, such as polychlorinated biphenyls (PCBs).[1]
Conclusion
This compound is a testament to the power of a well-designed molecular building block. Its synthesis, reliably achieved through the robust Suzuki-Miyaura cross-coupling, provides access to a versatile scaffold. Through rigorous analytical validation, its identity and purity can be assured, paving the way for its use in demanding applications. For researchers in drug discovery, materials science, and organic synthesis, this compound is not merely a reagent but a strategic tool for innovation, enabling the construction of complex molecules that can address significant challenges in medicine and technology.
References
-
4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. ChemRxiv. [Link]
-
Plasmid-mediated mineralization of 4-chlorobiphenyl - PubMed. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - MDPI. MDPI. [Link]
- PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google Patents.
-
[1,1'-Biphenyl]-4-carboxaldehyde - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. [Link]
-
(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. ResearchGate. [Link]
-
Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PubMed. National Center for Biotechnology Information. [Link]
-
Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CAS 80565-30-6: this compound [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Electrophilic Substitution of 4'-Chlorobiphenyl-4-carbaldehyde
Executive Summary
4'-Chlorobiphenyl-4-carbaldehyde (CAS 80565-30-6) represents a critical scaffold in the synthesis of angiotensin II receptor antagonists and liquid crystal mesogens. Its structural duality—comprising a strongly deactivated formyl-bearing ring (Ring A) and a weakly deactivated, halogenated ring (Ring B)—presents a unique challenge in electrophilic aromatic substitution (EAS).
This guide provides a definitive technical framework for functionalizing this intermediate. Unlike simple biphenyls, the presence of the oxidation-sensitive aldehyde moiety requires strict chemoselective protocols. We prioritize regioselective halogenation and controlled nitration , detailing the mechanistic logic that favors substitution at the 3'-position (ortho to the chlorine) while preserving the aldehyde functionality.
Electronic Structure & Reactivity Profile
Mechanistic Causality
Successful functionalization relies on exploiting the electronic disparity between the two phenyl rings.
-
Ring A (Deactivated): The formyl group (-CHO) at the 4-position is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This renders Ring A inert to standard electrophilic attack.
-
Ring B (Reactive Locus): The chlorine atom at the 4'-position exerts a deactivating inductive effect (-I) but a stabilizing resonance effect (+M) on the sigma complex intermediate. Although overall deactivated relative to benzene, Ring B is significantly more nucleophilic than Ring A.
Regioselectivity Logic
Upon subjecting the substrate to an electrophile (
-
The Chloro Group (Directing Power: High): Directs ortho/para. Since the para position (1') is occupied by the biphenyl linkage, the Chloro group directs incoming electrophiles to the 3' positions .
-
The Biphenyl Linkage (Directing Power: Moderate): The 4-formylphenyl group acts as a bulky substituent at the 1'-position. While typically ortho/para directing, the electron-withdrawing nature of the formyl group transmits a deactivating effect across the bridge.
-
Steric Constraints: The ortho positions relative to the bridge (2'/6') suffer from significant steric hindrance due to the torsional twist of the biphenyl system.
Figure 1: Decision matrix for regioselective attack. The 3'-position is favored by the chlorine's directing effect and lack of steric hindrance.
Experimental Protocols
Protocol A: Regioselective Bromination (NBS Method)
Objective: Synthesis of 3'-bromo-4'-chlorobiphenyl-4-carbaldehyde.
Rationale: Elemental bromine (
Reagents:
-
Substrate: 1.0 eq (216.66 g/mol )
-
N-Bromosuccinimide (NBS): 1.1 eq
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or
(catalytic)
Workflow:
-
Dissolution: Charge a flame-dried 3-neck flask with this compound (10 mmol) and ACN (50 mL). Ensure complete dissolution under
atmosphere. -
Activation: Add TFA (1.0 mmol). Stir at room temperature for 15 minutes.
-
Addition: Add NBS (11 mmol) portion-wise over 30 minutes to prevent exotherms.
-
Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The aldehyde peak (approx. 10 ppm in
NMR) must remain intact. -
Quench: Pour mixture into ice-cold saturated
(sodium thiosulfate) to neutralize active bromine. -
Isolation: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.
Protocol B: Controlled Nitration (Nitrate Salt Method)
Objective: Synthesis of 4'-chloro-3'-nitrobiphenyl-4-carbaldehyde.
Critical Warning: Standard mixed acid nitration (
Workflow:
-
Preparation: Dissolve
(1.05 eq) in concentrated (10 mL per gram of substrate) at 0°C. Stir until homogeneous. -
Substrate Addition: Add solid this compound slowly to the nitrating mixture, maintaining internal temperature
. -
Stirring: Stir at 0–5°C for 2 hours. Do not allow to warm to RT, as oxidation rates increase significantly.
-
Quench: Pour onto crushed ice (500g). A yellow precipitate (nitro compound) should form immediately.
-
Workup: Filter the solid. Wash with cold water until pH is neutral.
-
Purification: Column chromatography (Silica gel, DCM/Hexane gradient) is often required to separate the 3'-nitro isomer from trace oxidation byproducts (carboxylic acids).
Data & Analytical Validation
Expected Spectroscopic Signatures
Upon substitution at the 3'-position, the symmetry of the B-ring is broken.
| Analytical Method | Diagnostic Signal (Substrate) | Diagnostic Signal (3'-Substituted Product) |
| 1H NMR (Aldehyde) | Singlet | Singlet |
| 1H NMR (Ring B) | AA'BB' System (Doublets, | ABC System (Asymmetric pattern) |
| IR Spectroscopy | C=O Stretch: | C=O Stretch: |
| Mass Spectrometry | M+ (216/218) | M+ (Shifted by +79 for Br or +45 for |
Troubleshooting Common Failures
| Observation | Root Cause | Corrective Action |
| Formation of Carboxylic Acid | Oxidation of -CHO by | Use |
| No Reaction | Deactivation of Ring B is too strong | Increase temp to 80°C (Bromination); Use superacid catalyst ( |
| Regioisomer Mix | Steric control failure | Lower reaction temperature; switch to bulkier electrophile source (e.g., NBS vs |
Experimental Workflow Diagram
Figure 2: Parallel workflows for Bromination (NBS) and Nitration (Nitrate Salt), highlighting critical control points.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5][6][7] PubChem Compound Summary for CID 592570, this compound. Retrieved from [Link]
-
General Reactivity of Biphenyls: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Standard text for substituent effects in biphenyl systems).
-
Bromination Protocols: Organic Syntheses, Coll. Vol. 5, p. 406 (1973); Vol. 45, p. 29 (1965). 4,4'-Dibromobiphenyl. (Foundational protocol adapted for NBS usage). Retrieved from [Link]
- Aldehyde Sensitivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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4'-Chlorobiphenyl-4-carbaldehyde: A Versatile Building Block for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chlorobiphenyl-4-carbaldehyde is a halogenated aromatic aldehyde that is emerging as a highly versatile scaffold in several key areas of scientific research. Its unique molecular architecture, characterized by a rigid biphenyl backbone, a reactive aldehyde functional group, and a strategically positioned chlorine atom, offers a compelling combination of properties for the synthesis of novel compounds. This guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its utility in medicinal chemistry, materials science, and analytical chemistry. We will delve into the synthetic rationale, provide exemplary experimental protocols, and discuss the causality behind its application in these fields, offering a Senior Application Scientist's perspective on leveraging this compound for innovative research and development.
Introduction to this compound
This compound, also known as 4-(4-chlorophenyl)benzaldehyde, is a crystalline solid that serves as a pivotal intermediate in organic synthesis.[1] Its structure is predicated on a biphenyl framework, which imparts rigidity and specific electronic properties, while the aldehyde group provides a reactive site for a multitude of chemical transformations. The presence of a chlorine atom on one of the phenyl rings further modulates the electronic nature and lipophilicity of the molecule, making it an attractive starting material for creating diverse chemical entities.[1]
1.1. Chemical Structure and Properties
The fundamental attributes of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 80565-30-6 | [1] |
| Molecular Formula | C₁₃H₉ClO | [1] |
| Molecular Weight | 216.67 g/mol | [1] |
| Appearance | Off-white to yellowish powder or crystals | [1] |
| Melting Point | 110-116 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
1.2. Synthesis Rationale
The synthesis of this compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. The logical and field-proven approach involves the coupling of a boronic acid with an organohalide. In this case, 4-formylphenylboronic acid would be coupled with 1-chloro-4-iodobenzene (or a similarly activated halide) to yield the desired product. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.
A plausible synthetic route is outlined below:
1.3. Spectroscopic Data Insights
-
¹H NMR: The spectrum would exhibit signals in the aromatic region (typically 7.5-8.0 ppm), corresponding to the protons on the two phenyl rings. The aldehyde proton would appear as a distinct singlet further downfield (around 10.0 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the 127-147 ppm range. The carbonyl carbon of the aldehyde would be significantly deshielded, appearing around 193 ppm.
-
FT-IR: Key vibrational bands would include a strong carbonyl (C=O) stretch from the aldehyde group around 1700 cm⁻¹, and C-H stretching and bending frequencies for the aromatic rings. The C-Cl stretch would appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 216, with a characteristic M+2 isotopic peak at m/z 218 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
Applications in Medicinal Chemistry and Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, and the reactive aldehyde handle of this compound makes it an excellent starting point for the synthesis of novel therapeutic agents.
2.1. A Scaffold for Novel Bioactive Molecules
The aldehyde functionality is a gateway to a vast array of chemical transformations, including the formation of Schiff bases, reductive amination, and Wittig reactions, allowing for the introduction of diverse functional groups and the construction of complex molecules.[2]
2.1.1. Synthesis of Novel Schiff Bases with Antimicrobial Potential
Schiff bases (imines) formed by the condensation of an aldehyde with a primary amine are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The imine linkage is crucial for their bioactivity. By reacting this compound with various primary amines (e.g., substituted anilines, amino acids, or heterocyclic amines), a library of novel Schiff bases can be generated for antimicrobial screening. The biphenyl moiety can enhance the lipophilicity of the resulting compounds, potentially improving their ability to cross microbial cell membranes.
2.1.2. Intermediate in the Synthesis of Complex Antibiotics
A significant application of this compound is its role as a key intermediate in the synthesis of the lipoglycopeptide antibiotic, Oritavancin.[4] Oritavancin is used to treat serious Gram-positive bacterial infections. The 4'-chlorobiphenylmethyl side chain, which is introduced via reductive amination of a precursor with this compound, is crucial for the drug's potent bactericidal activity.[5] This side chain is believed to anchor the molecule to the bacterial cell membrane, disrupting its integrity.[5]
2.2. Experimental Protocol: Synthesis of a this compound-derived Schiff Base
This protocol provides a general procedure for the synthesis of a Schiff base from this compound and a primary amine, a common first step in a drug discovery workflow.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.
-
To this solution, add 1.0 equivalent of the primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
2.3. Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Applications in Materials Science
The rigid, planar structure of the biphenyl unit, combined with the potential for creating conjugated systems via the aldehyde group, makes this compound an attractive building block for advanced materials.
3.1. Precursor for Novel Liquid Crystals
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Biphenyl derivatives are a well-established class of molecules used in the formulation of liquid crystal displays (LCDs) due to their rod-like shape and ability to self-assemble into ordered phases.[6] By reacting this compound to introduce long alkyl chains or other mesogenic groups, novel liquid crystalline materials can be synthesized. The chlorine atom can influence the dielectric anisotropy and other physical properties of the resulting liquid crystal.
3.2. Synthesis of Fluorescent Probes and Sensors
Fluorescent probes are molecules that can detect and report on the presence of specific analytes through a change in their fluorescence properties. The biphenyl core of this compound can serve as a fluorophore. The aldehyde group provides a convenient point of attachment for a receptor unit that can selectively bind to a target analyte. Upon binding, the electronic properties of the molecule can be altered, leading to a "turn-on" or "turn-off" fluorescent response.[7]
3.3. Experimental Protocol: General Procedure for Synthesis of a Fluorescent Sensor
This protocol outlines a general method for synthesizing a simple "turn-on" fluorescent sensor for an amine analyte, based on the reaction of this compound with a fluorogenic amine.
Materials:
-
This compound
-
A suitable fluorogenic amine (e.g., a derivative of naphthalimide or coumarin with a primary amine)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried flask under an inert atmosphere.
-
Dissolve 1.0 equivalent of this compound in the anhydrous solvent.
-
Add 1.0 equivalent of the fluorogenic amine to the solution.
-
Stir the reaction at room temperature or with gentle heating. The formation of the imine bond can lead to a significant change in the fluorescence of the solution.
-
Monitor the reaction by fluorescence spectroscopy, observing the appearance or enhancement of an emission peak at a specific wavelength upon reaction.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting fluorescent probe can be purified by column chromatography.
-
Self-Validation: The structure of the fluorescent sensor should be confirmed by NMR and mass spectrometry. Its photophysical properties (absorption and emission spectra, quantum yield) should be characterized before and after reaction with the target analyte to validate its sensing capabilities.
3.4. Mechanism of a "Turn-On" Fluorescent Sensor
The diagram below illustrates the general principle of a "turn-on" fluorescent sensor for an amine, where the non-fluorescent probe reacts with the analyte to form a highly fluorescent product.
Role in Environmental and Analytical Chemistry
The chlorinated biphenyl structure of this compound makes it relevant to the field of environmental analysis, particularly in the context of polychlorinated biphenyls (PCBs).
4.1. As a Reference Standard for Polychlorinated Biphenyls (PCBs)
PCBs are a class of persistent organic pollutants that were widely used in industrial applications and are now ubiquitous environmental contaminants.[8] Accurate quantification of PCBs in environmental samples (e.g., soil, water, biota) is crucial for assessing environmental contamination and human exposure. This requires the use of certified reference standards of individual PCB congeners. While this compound is not a PCB itself (due to the aldehyde group), its chlorinated biphenyl core makes it a useful reference compound in the development and validation of analytical methods for PCB detection, such as gas chromatography-mass spectrometry (GC-MS).[1]
4.2. Comparison of Analytical Techniques for PCB Detection
The table below compares common analytical techniques for the detection of PCBs, where reference standards are essential for calibration and quality control.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Electron Capture Detector (GC-ECD) | Separation by GC followed by detection of electron-capturing compounds. | High sensitivity to halogenated compounds. | Not as selective as MS; can have interferences. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based detection. | High selectivity and structural information. | Can be less sensitive than ECD for some congeners. |
| High-Resolution Mass Spectrometry (HRMS) | GC coupled with a mass spectrometer capable of high mass accuracy. | Very high selectivity and sensitivity; can distinguish between closely related compounds. | Higher cost and complexity. |
Future Perspectives and Conclusion
This compound is a molecule with significant untapped potential. While its role as an intermediate in the synthesis of the antibiotic Oritavancin highlights its value in medicinal chemistry, its applications in materials science and as an analytical standard are equally promising. Future research will likely focus on:
-
Expansion of Bioactive Libraries: Synthesizing and screening a wider range of derivatives for various therapeutic targets.
-
Development of Advanced Materials: Creating novel liquid crystals with tailored properties and sophisticated fluorescent sensors for environmental and biomedical applications.
-
Green Synthesis: Developing more sustainable and efficient synthetic routes to this compound and its derivatives.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Creative Biolabs. (n.d.). Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde. Retrieved February 7, 2026, from [Link]
-
Belley, A., McKay, G. A., & Arhin, F. F. (2011). Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro. Antimicrobial Agents and Chemotherapy, 55(8), 3775–3782. [Link]
-
Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved February 7, 2026, from [Link]
-
ER Publications. (2022). Schiff Base Synthesis, Characterization, and Bioactivity. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN109053864B - Method for preparing oritavancin.
-
NIST. (n.d.). Benzaldehyde, 4-chloro-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved February 7, 2026, from [Link]
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Zeng, B., et al. (2018). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 23(7), 1735. [Link]
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Methodological & Application
The Synthetic Versatility of 4'-Chlorobiphenyl-4-carbaldehyde: A Guide for Organic Chemists and Drug Discovery Professionals
Introduction: Unveiling a Key Building Block in Modern Synthesis
4'-Chlorobiphenyl-4-carbaldehyde, a versatile aromatic aldehyde, has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique biphenyl scaffold, featuring a chlorine atom and a reactive aldehyde functionality, offers a strategic entry point for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes, field-proven protocols, and mechanistic insights to empower researchers in their quest for novel molecules. The strategic placement of the chloro and formyl groups on the biphenyl core allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and specialty polymers.[1]
This document will delve into the key reactions where this compound serves as a cornerstone, including the Wittig reaction for the formation of stilbene derivatives, the Suzuki-Miyaura coupling for the extension of the biphenyl system, and reductive amination for the introduction of diverse amine functionalities. Furthermore, we will explore its crucial role in the synthesis of the blockbuster antihypertensive drug, Valsartan, and discuss the broader implications for drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO | [1] |
| Molecular Weight | 216.67 g/mol | [1] |
| Appearance | Off-white to yellowish powder or crystals | [1] |
| Melting Point | 110-116 °C | [1] |
| CAS Number | 80565-30-6 | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Safety Precautions: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[3]
Synthesis of this compound
The efficient synthesis of this key intermediate is a critical first step. A common and effective method involves the Vilsmeier-Haack formylation of 4-chlorobiphenyl.
Protocol: Vilsmeier-Haack Formylation of 4-Chlorobiphenyl
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] The reaction proceeds through the formation of a Vilsmeier reagent, typically from a formamide and phosphoryl chloride, which then acts as the electrophile.
Caption: Vilsmeier-Haack formylation of 4-chlorobiphenyl.
Materials:
-
4-Chlorobiphenyl
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobiphenyl (1 equivalent) in anhydrous DMF (used as both reactant and solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The Vilsmeier reagent will form in situ.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Causality: The use of an excess of DMF ensures it acts as the solvent and reactant. The dropwise addition of POCl₃ at low temperature controls the exothermic reaction of Vilsmeier reagent formation. The final hydrolysis of the intermediate iminium salt is crucial for the formation of the aldehyde.
Core Synthetic Applications
The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, enabling the construction of diverse molecular frameworks.
The Wittig Reaction: Crafting Stilbene Scaffolds
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the predictable formation of a carbon-carbon double bond from an aldehyde and a phosphorus ylide.[6] This reaction is particularly valuable for synthesizing stilbene derivatives from this compound, which are of interest in materials science and medicinal chemistry.
Caption: General workflow for the Wittig reaction.
Protocol: Synthesis of a 4-Chloro-4'-substituted Stilbene Derivative
This protocol describes a general procedure for the Wittig reaction using a readily prepared phosphorus ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (50%) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change.[7]
-
To this mixture, add a solution of this compound (1 equivalent) in dichloromethane dropwise.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.[7]
-
After the reaction is complete, add water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired stilbene derivative.[8]
Expertise in Action: The choice of base and solvent can influence the stereochemical outcome (E/Z ratio) of the resulting alkene. For stabilized ylides, the E-isomer is typically favored.[9] The two-phase system with aqueous NaOH is experimentally simple and often effective.
Suzuki-Miyaura Coupling: Extending the Biphenyl Core
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[10][11] While this compound already possesses a biphenyl core, the chlorine atom provides a handle for further functionalization via Suzuki coupling, allowing for the synthesis of more complex polyaromatic structures.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of a Terphenyl Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Phosphine ligand (if using Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired terphenyl derivative.
Trustworthiness of the Protocol: The success of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided are a general starting point and may require optimization for specific substrates. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes or ketones.[12] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of primary and secondary amines, which is a key step in the synthesis of many pharmaceutical agents, including Valsartan.[13]
Protocol: General Procedure for Reductive Amination
This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary or secondary amine (e.g., L-valine methyl ester hydrochloride for Valsartan synthesis)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in DCM or DCE.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1 equivalent) to liberate the free amine.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive amines.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the one-pot procedure.[14] It selectively reduces the iminium ion as it is formed. DCM and DCE are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.
Application in Drug Development: The Synthesis of Valsartan
A prominent example showcasing the importance of this compound is its application as a key intermediate in the synthesis of Valsartan, a widely prescribed angiotensin II receptor blocker for the treatment of hypertension.[13][15]
The synthesis of a key Valsartan intermediate involves the reductive amination of this compound with L-valine methyl ester.[13]
Caption: Key step in Valsartan synthesis.
This initial reductive amination is followed by a series of transformations, including a Suzuki coupling to introduce the tetrazole-containing phenyl group, acylation, and final deprotection to yield the active pharmaceutical ingredient. The efficiency and purity of this initial step are critical for the overall success of the synthesis.
Conclusion and Future Outlook
This compound has solidified its position as a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of fundamental transformations, including Wittig reactions, Suzuki-Miyaura couplings, and reductive aminations, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The application notes and detailed protocols provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this key intermediate. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in driving innovation in the chemical sciences.
References
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-
University of Delaware. 8. Wittig Reaction. Available at: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
-
ResearchGate. Silane-based reductive amination on solid phase. Reagents and conditions. Available at: [Link]
-
Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]
-
PubChem. 4-Chlorobiphenyl. Available at: [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. Available at: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
-
PMC. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
- Google Patents. WO2009125416A2 - Process for preparation of valsartan intermediate.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Beyond Benign. Wittig Reaction. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Available at: [Link]
-
Atompharmaz. N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride. Available at: [Link]
-
ResearchGate. Vilsmeier–Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide. Available at: [Link]
-
PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
-
ResearchGate. A short and efficient synthesis of valsartan via a Negishi reaction. Available at: [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]
-
PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Available at: [Link]
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ATOMPHARMA. n-2-cyanobiphenyl-4-methyl-l-valine-methyl-ester-hcl. Available at: [Link]
-
Myers Chem 115. Reductive Amination. Available at: [Link]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. youtube.com [youtube.com]
- 9. gctlc.org [gctlc.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 14. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 4'-Chlorobiphenyl-4-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4'-Chlorobiphenyl-4-carbaldehyde has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity, tunable electronics, and reactive handles that have been exploited in the creation of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this compound as a pivotal building block in medicinal chemistry, complete with detailed application notes and validated protocols for its key transformations.
Introduction: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl framework is a recurring motif in a multitude of pharmacologically active compounds, prized for its ability to orient functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] The introduction of a chlorine atom at the 4'-position and a formyl group at the 4-position, as in this compound, imbues the parent scaffold with a set of desirable properties for drug design. The chlorine atom can enhance metabolic stability and modulate the electronic character of the distal phenyl ring, while the aldehyde functionality serves as a versatile anchor for a wide range of synthetic elaborations.[2] This strategic functionalization has positioned this compound as a key intermediate in the synthesis of blockbuster drugs and novel agrochemicals.[2]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO | [3] |
| Molecular Weight | 216.66 g/mol | [3] |
| Appearance | Off-white to yellowish powder or crystals | [2] |
| Melting Point | 113-116 °C | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [4] |
| Storage | Store at 0-8°C, under an inert atmosphere | [2][4] |
Handling and Safety Precautions: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its classification as a polychlorinated biphenyl (PCB) derivative, appropriate disposal protocols must be followed in accordance with local regulations.[5]
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde group. The following sections detail protocols for three of the most critical transformations in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[6] In the context of this compound, this reaction is instrumental in the synthesis of key intermediates for drugs such as the fungicide Boscalid.
Causality of Experimental Choices: The choice of a palladium catalyst, a suitable phosphine ligand, and a base are critical for the success of the Suzuki-Miyaura coupling. The palladium catalyst facilitates the catalytic cycle, while the ligand stabilizes the palladium species and influences its reactivity. The base is required to activate the boronic acid for transmetalation. The use of an aqueous solvent system can enhance reaction rates and offers a greener alternative to purely organic solvents.[7]
Protocol: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water (typically a 3:1 to 4:1 ratio).
-
Catalyst Addition: Under a nitrogen or argon atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Reductive Amination: Introduction of Nitrogen-Containing Moieties
Reductive amination is a cornerstone reaction for the introduction of amine functionalities, which are prevalent in a vast number of pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets.[9] This reaction proceeds via the initial formation of an imine or enamine from the aldehyde and an amine, followed by in situ reduction.[10]
Causality of Experimental Choices: The choice of reducing agent is critical to the success of a reductive amination. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the starting aldehyde.[11] The reaction is typically carried out in a non-protic solvent to favor imine formation. The use of catalytic hydrogenation offers a greener alternative, though it may require higher pressures and temperatures.[10]
Protocol: Synthesis of a Secondary Amine via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The addition of a mild acid catalyst, such as acetic acid, can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Wittig Reaction: Alkene Synthesis with Regiocontrol
The Wittig reaction is an invaluable method for the synthesis of alkenes from aldehydes and ketones with excellent control over the position of the newly formed double bond.[12] This reaction involves the use of a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base.[3]
Causality of Experimental Choices: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene.[13] The choice of base for the deprotonation of the phosphonium salt is also crucial, with strong bases like n-butyllithium or sodium hydride being commonly employed.
Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
Characterization: Confirm the identity and stereochemistry of the alkene product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: Case Studies
The versatility of this compound is best illustrated through its application in the synthesis of marketed drugs.
Angiotensin II Receptor Blockers (ARBs)
The biphenyl tetrazole moiety is a key pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[14] These drugs function by blocking the action of angiotensin II, a potent vasoconstrictor, at the AT₁ receptor.[15] The 4'-chlorobiphenyl scaffold can serve as a precursor to the biphenyl methyl fragment that is crucial for the activity of many ARBs. The chlorine atom can contribute to the overall lipophilicity and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.
Fungicides: The Case of Boscalid
In the realm of agrochemicals, this compound is a key starting material for the synthesis of Boscalid, a broad-spectrum fungicide.[16] The synthesis involves the initial transformation of the aldehyde to an amine via reductive amination, followed by coupling with a nicotinoyl chloride derivative. The 4'-chlorobiphenyl moiety in Boscalid is essential for its fungicidal activity, likely through hydrophobic interactions within the active site of the target enzyme, succinate dehydrogenase.[17]
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed functionalities and privileged biphenyl core provide a robust platform for the efficient construction of complex, biologically active molecules. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this invaluable building block in their quest for the next generation of therapeutics and agrochemicals.
References
-
(No author given). (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobiphenyl. PubChem. Retrieved from [Link]
-
(No author given). (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
(No author given). (2020). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PubMed Central (PMC). Retrieved from [Link]
-
(No author given). (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ACS Publications. Retrieved from [Link]
-
Oldham, K. T., & Smith, C. D. (1995). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 38(15), 2841-2852. Retrieved from [Link]
-
(No author given). (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release, 12(3), 201-212. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Google Patents. (n.d.). The preparation method of Boscalid intermediate 2-(4-chlorphenyl) aniline.
-
(No author given). (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
(No author given). (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
(No author given). (n.d.). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Retrieved from [Link]
-
(No author given). (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. PubMed Central (PMC). Retrieved from [Link]
-
(No author given). (2020). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
(No author given). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). Retrieved from [Link]
-
(No author given). (2018). Photoredox-catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. ACS Publications. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo(1,5-a)pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
(No author given). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Retrieved from [Link]
-
(No author given). (2015). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. National Institutes of Health (NIH). Retrieved from [Link]
-
(No author given). (n.d.). 27. A Solvent Free Wittig Reaction. University of Colorado Boulder. Retrieved from [Link]
-
(No author given). (2012). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Retrieved from [Link]
-
(No author given). (2022, May 25). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. Retrieved from [Link]
-
BYU-Idaho Academic Support. (2019, August 16). Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene [Video]. YouTube. Retrieved from [Link]
-
(No author given). (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. PubMed. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chemrxiv.org [chemrxiv.org]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides | MDPI [mdpi.com]
- 16. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 17. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Chemoselective Suzuki-Miyaura Coupling of 4'-Chlorobiphenyl-4-carbaldehyde
Executive Summary & Strategic Rationale
This application note details the protocol for the palladium-catalyzed cross-coupling of 4'-Chlorobiphenyl-4-carbaldehyde (CAS: 112719-97-8) with aryl boronic acids.
The Challenge: This substrate presents a dualistic synthetic challenge.
-
Inertness: The electrophile is an aryl chloride . Unlike bromides or iodides, the C-Cl bond has a high bond dissociation energy (approx. 96 kcal/mol), rendering it inert to standard Pd(PPh3)4 catalytic systems.
-
Chemoselectivity: The substrate contains a sensitive aldehyde moiety. Harsh bases (e.g., hydroxides, alkoxides) required to activate boronic acids can trigger side reactions such as the Cannizzaro disproportionation or aldol condensations, degrading the starting material.
The Solution: We utilize a Buchwald-type precatalyst system (Pd-SPhos) combined with a mild phosphate base. This protocol leverages the unique electronic properties of the SPhos ligand to facilitate the oxidative addition of the aryl chloride while maintaining a pH profile compatible with the aldehyde.
Mechanistic Principles
To achieve high yields, one must understand the catalytic cycle's bottlenecks.
Ligand Selection: The SPhos Advantage
Standard phosphines (PPh3) fail to promote the oxidative addition of aryl chlorides. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for two reasons:
-
Electron Richness: The dicyclohexylphosphino group increases the electron density on the Palladium center, accelerating the rate-limiting oxidative addition into the C-Cl bond.
-
Steric Bulk: The biaryl backbone promotes the rapid reductive elimination of the product, preventing the formation of inactive Pd-dimers.
Base Selection: The Phosphate Buffer Effect
We employ Potassium Phosphate Tribasic (K3PO4) rather than carbonates or hydroxides. In biphasic media (Toluene/Water), K3PO4 acts as a mild proton shuttle. It is basic enough to form the reactive tri-coordinate boronate species [Ar-B(OH)3]- but mild enough to suppress the nucleophilic attack on the aldehyde carbonyl.
Visualized Catalytic Cycle
The following diagram illustrates the specific pathway for this aryl chloride substrate.
Figure 1: SPhos-mediated catalytic cycle highlighting the oxidative addition of the aryl chloride.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role | Critical Note |
| This compound | 1.0 | 216.66 | Substrate | Ensure purity >97% by HPLC. |
| Aryl Boronic Acid | 1.2 - 1.5 | Var. | Coupling Partner | Use excess if boronic acid is prone to protodeboronation. |
| Pd(OAc)2 | 0.02 (2 mol%) | 224.51 | Catalyst Precursor | Store in desiccator; hygroscopic. |
| SPhos | 0.04 (4 mol%) | 410.53 | Ligand | 1:2 Pd:Ligand ratio is optimal. |
| K3PO4 (anhydrous) | 2.0 - 3.0 | 212.27 | Base | Grind to fine powder before use. |
| Toluene | N/A | Solvent | Hydrophobic phase | HPLC Grade, degassed. |
| Water (Deionized) | N/A | Co-solvent | Hydrophilic phase | Essential for solubilizing the base. |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Activation" Step)
-
Why: Generating the active L-Pd(0) species in situ is more reliable than adding reagents sequentially.
-
In a reaction vial, dissolve Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in Toluene (volume calculated for 0.1 M substrate concentration).
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a bright yellow/pale color, indicating the formation of the Pd-Ligand complex.
Step 2: Reaction Assembly
-
Add the This compound (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv) to the catalyst solution.
-
Add K3PO4 (2.0 equiv).
-
Add Water (ratio 10:1 Toluene:Water). Note: The small amount of water is critical for the Suzuki mechanism; strictly anhydrous conditions will fail.
Step 3: Degassing (Crucial for Aryl Chlorides)
-
Oxygen poisons the electron-rich Pd-SPhos catalyst.
-
Sparge the biphasic mixture with Argon or Nitrogen for 5-10 minutes. Alternatively, perform 3 cycles of "Freeze-Pump-Thaw" if working on small (<50 mg) scales.
Step 4: Reaction
-
Seal the vessel and heat to 80°C - 100°C .
-
Monitoring: Monitor by TLC or LC-MS every 2 hours.
-
Expectation: Aryl chlorides react slower than bromides.[3] Typical reaction time is 6–12 hours.
-
Endpoint: Look for the disappearance of the starting chloride (MW 216).
Step 5: Workup & Purification
-
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20). The aldehyde polarity usually allows for easy separation from non-polar homocoupled byproducts.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of terphenyl carbaldehydes.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (O2) | Re-degas solvents rigorously. Ensure Argon line is pure. |
| Start Material Remains | Incomplete Activation | Increase Temp to 110°C. Switch solvent to 1,4-Dioxane/Water (allows higher reflux). |
| Aldehyde Degradation | Base too strong | Reduce K3PO4 to 1.5 equiv or switch to K2CO3. Ensure temp does not exceed 100°C. |
| Protodeboronation | Unstable Boronic Acid | Add boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=2h). |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Foundational text on Suzuki Coupling mechanisms).
-
Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." (Detailed reactivity profiles of SPhos vs XPhos).
-
Organic Syntheses. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling." Org.[1][5][6][7] Synth. 1998, 75,[1] 53.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. ERIC - EJ1068990 - Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels-Alder Reaction, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Dyes from 4'-Chlorobiphenyl-4-carbaldehyde
Introduction: Leveraging the 4'-Chlorobiphenyl-4-carbaldehyde Scaffold for Advanced Fluorophore Development
For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes with tailored photophysical properties is a continuous endeavor. These molecular tools are indispensable for a myriad of applications, from high-resolution cellular imaging to sensitive bioassays.[1] The biphenyl scaffold, in particular, offers a versatile platform for the design of fluorophores due to its rigid structure and extended π-conjugation, which are conducive to high quantum yields and environmental sensitivity.
This compound stands out as a strategic starting material for the synthesis of a diverse array of fluorescent dyes. Its biphenyl core provides a robust foundation for extended π-systems, while the aldehyde functionality serves as a versatile handle for various carbon-carbon bond-forming reactions. Furthermore, the chloro-substituent offers a reactive site for cross-coupling reactions, enabling the introduction of a wide range of functional groups to modulate the electronic and photophysical properties of the final dye. This application note provides a comprehensive guide to the synthesis of fluorescent dyes from this compound, detailing key synthetic strategies, step-by-step protocols, and the characterization of the resulting fluorophores.
Core Synthetic Strategies: Building Complexity from a Simple Precursor
The aldehyde and chloro functionalities of this compound are the primary reaction sites for constructing fluorescent dyes. Three principal synthetic methodologies are highlighted here: the Suzuki-Miyaura coupling, the Horner-Wadsworth-Emmons reaction, and the Knoevenagel condensation. These reactions allow for the systematic extension of the π-conjugated system and the introduction of electron-donating and electron-withdrawing groups, leading to the creation of "push-pull" fluorophores with desirable properties such as large Stokes shifts and solvatochromism.[2][3]
Suzuki-Miyaura Coupling: Expanding the Biphenyl Core
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-carbon bonds between aryl halides and boronic acids or their esters.[4] This reaction is particularly useful for modifying the 4'-chloro position of the biphenyl scaffold, allowing for the introduction of various aryl or heteroaryl moieties that can act as electron-donating or electron-withdrawing groups, thereby tuning the photophysical properties of the resulting dye.[5]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a Donor-Acceptor Biphenyl Aldehyde
This protocol describes the synthesis of 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate where the electron-donating triphenylamine moiety is introduced.
-
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized biphenyl aldehyde.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Olefinic Elongation
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and phosphonate carbanions, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[6] This reaction is ideal for elongating the π-conjugated system of this compound or its derivatives by introducing a vinylene bridge.
Conceptual Workflow for the Horner-Wadsworth-Emmons Reaction:
Figure 2: General workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Protocol: Synthesis of a Stilbene-based Fluorophore
This protocol details the synthesis of a stilbene derivative by reacting a biphenyl aldehyde with a phosphonate ester.
-
Materials:
-
Functionalized Biphenyl Aldehyde (from Suzuki-Miyaura reaction)
-
Diethyl (4-cyanobenzyl)phosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl (4-cyanobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the functionalized biphenyl aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the fluorescent stilbene derivative.
-
Knoevenagel Condensation: Introducing Electron-Withdrawing Groups
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[7] This reaction is highly effective for introducing strong electron-withdrawing groups to the aldehyde terminus of the biphenyl scaffold, creating potent "push-pull" systems.[8]
Conceptual Workflow for Knoevenagel Condensation:
Figure 3: General workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of a Styryl-based Dye
This protocol outlines the synthesis of a styryl dye via the condensation of a biphenyl aldehyde with malononitrile.
-
Materials:
-
Functionalized Biphenyl Aldehyde
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol or Toluene
-
-
Procedure:
-
Dissolve the functionalized biphenyl aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure styryl dye.
-
Photophysical Properties and Data Presentation
The synthesized fluorescent dyes should be characterized by their photophysical properties, including absorption and emission maxima, Stokes shift, and fluorescence quantum yield. These parameters are crucial for determining the suitability of a dye for a specific application. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key characteristic of "push-pull" fluorophores and should be investigated by measuring the spectra in a range of solvents with varying polarity.[9][10]
Table 1: Representative Photophysical Data of Dyes Derived from this compound
| Dye Structure | Solvent | Abs. Max (nm) | Em. Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dye 1 (Stilbene derivative) | Toluene | 380 | 450 | 70 | 0.85 |
| THF | 385 | 465 | 80 | 0.70 | |
| Acetonitrile | 390 | 480 | 90 | 0.55 | |
| Dye 2 (Styryl derivative) | Dichloromethane | 430 | 510 | 80 | 0.65 |
| Ethyl Acetate | 425 | 525 | 100 | 0.40 | |
| Methanol | 420 | 540 | 120 | 0.15 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the specific molecular structure of the dye.
Applications in Research and Drug Development
Fluorescent dyes synthesized from this compound have significant potential in various research and drug development applications.
-
Cellular Imaging: These dyes can be designed to be lipophilic, enabling them to readily cross cell membranes and stain intracellular compartments such as the endoplasmic reticulum or lipid droplets.[11] Their sensitivity to the local environment (solvatochromism) can be exploited to probe the polarity of different cellular microenvironments.[12]
-
Fluorescent Probes: By incorporating specific recognition moieties, these dyes can be transformed into fluorescent probes for detecting specific analytes, such as metal ions, reactive oxygen species, or enzyme activity.[] The fluorescence signal can be designed to turn "on" or "off" upon binding to the target analyte.
-
Drug Delivery and Efficacy Studies: Fluorescently labeling a drug molecule allows for the visualization of its uptake, distribution, and localization within cells and tissues. This provides valuable information on the drug's mechanism of action and can aid in optimizing its delivery and efficacy.
Protocol: Live-Cell Imaging with a Synthesized Biphenyl-based Dye
-
Materials:
-
Synthesized fluorescent dye (dissolved in DMSO to make a stock solution)
-
Cultured cells (e.g., HeLa, MCF-7) on a glass-bottom dish
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells to the desired confluency on a glass-bottom dish.
-
Prepare a working solution of the fluorescent dye by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the dye-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37 °C in a CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.
-
Add fresh, pre-warmed cell culture medium or an imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the dye's excitation and emission wavelengths.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fluorescent dyes. The synthetic strategies outlined in this application note, including Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons reaction, and Knoevenagel condensation, provide a robust toolbox for creating novel fluorophores with tailored photophysical properties. The resulting dyes have broad applicability in cellular imaging, as fluorescent probes, and in drug development, making this synthetic platform a powerful asset for researchers and scientists in the life sciences.
References
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Synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, study of their photophysical properties and TD-DFT computations. (2025). ResearchGate. [Link]
-
(PDF) Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations. (2025). ResearchGate. [Link]
-
Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv. [Link]
-
Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging. (2022). McMaster University. [Link]
-
Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+. (n.d.). MDPI. [Link]
-
Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. (2025). Figshare. [Link]
-
Synthesis and Photophysical Properties of Push-Pull Type Pyrroloquinolone Fluorescent Dyes. (2025). PubMed. [Link]
-
Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.). ResearchGate. [Link]
-
Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi. (2019). PubMed. [Link]
-
Synthetic approaches toward stilbenes and their related structures. (n.d.). PMC. [Link]
-
Solvatochromic Dyes as Solvent Polarity Indicators. (n.d.). ResearchGate. [Link]
-
Photophysical Properties of Photoactive Molecules with Conjugated Push−Pull Structures. (2025). ACS Publications. [Link]
-
(PDF) Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi. (2019). ResearchGate. [Link]
-
Fluorescent probes for bioimaging applications. (n.d.). Request PDF. [Link]
-
Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations. (n.d.). Academia.edu. [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (n.d.). orientjchem.org. [Link]
-
Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. (n.d.). Frontiers. [Link]
-
1 Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH. [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). PMC. [Link]
-
Synthesis and Application of Novel Styryl Dyes Derived from 1,4-Diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline. (n.d.). Request PDF. [Link]
-
Commonly Used Dyes for In Vivo Fluorescence Imaging. (2023). Luminicell. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PMC. [Link]
-
Table 4 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. (2015). PubMed. [Link]
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Application Notes and Protocols for 4'-Chlorobiphenyl-4-carbaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4'-Chlorobiphenyl-4-carbaldehyde in Advanced Polymer Synthesis
This compound is a versatile bifunctional monomer that holds significant promise in the development of high-performance polymers. Its unique molecular architecture, featuring a rigid biphenyl core, a reactive aldehyde functional group, and a strategically placed chlorine atom, makes it a valuable building block for a variety of specialty polymers. The biphenyl unit imparts thermal stability and can induce liquid crystalline behavior, while the aldehyde group provides a reactive site for polymerization, particularly in the formation of poly(azomethine)s (Schiff bases). The chlorine atom can further be used for post-polymerization modification or to fine-tune the polymer's electronic properties.
These resulting polymers are of great interest for applications in advanced materials, including thermally stable plastics, liquid crystal displays, and electroactive materials. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of poly(azomethine)s, a prominent class of polymers derived from this monomer.
Core Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions. Its rigid, rod-like structure is particularly conducive to the formation of polymers with highly ordered domains, leading to materials with exceptional thermal and mechanical properties.
Key Polymer Classes and Their Potential Attributes:
-
Poly(azomethine)s (Schiff Base Polymers): Formed through the reaction of the aldehyde group with primary amines, these polymers possess a conjugated backbone, leading to interesting optical and electronic properties. The biphenyl unit often imparts liquid crystallinity and high thermal stability.
-
Liquid Crystalline Polymers (LCPs): The inherent rigidity of the chlorobiphenyl moiety is a key structural feature for the formation of liquid crystalline phases.[1] LCPs are known for their high strength, stiffness, and chemical resistance.
-
Electroactive Polymers: The conjugated nature of poly(azomethine)s derived from this monomer suggests potential for use in electroactive materials, where the polymer's conductivity can be modulated.
Synthesis of Poly(azomethine)s from this compound: A Detailed Protocol
The following protocol describes a general method for the synthesis of poly(azomethine)s via solution polycondensation of this compound with a diamine, exemplified by 4,4'-oxydianiline. This method is adapted from established procedures for the synthesis of aromatic poly(azomethine)s.[2][3]
Reaction Scheme:
A general reaction scheme for the synthesis of a poly(azomethine).
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound | Purity ≥ 98% |
| 4,4'-Oxydianiline | Purity ≥ 98% |
| N,N-Dimethylacetamide (DMAc) | Anhydrous |
| Glacial Acetic Acid | ACS grade |
| Methanol | ACS grade |
| Three-neck round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Condenser | |
| Nitrogen inlet/outlet | |
| Heating mantle with temperature control | |
| Buchner funnel and filter paper | |
| Vacuum oven |
Experimental Protocol:
-
Reactant Preparation: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet, add this compound (1.0 eq) and 4,4'-oxydianiline (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids concentration of approximately 10-15% (w/v).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Polycondensation Reaction: Heat the reaction mixture to 120-140 °C with continuous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically allowed to proceed for 12-24 hours.
-
Polymer Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing vigorously stirring methanol. The polymer will precipitate as a fibrous or powdery solid.
-
Washing and Purification: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the aldehyde and amine monomers at elevated temperatures, which could lead to side reactions and lower molecular weight polymer.
-
Anhydrous Solvent: The polycondensation reaction releases water as a byproduct. Using an anhydrous solvent helps to drive the equilibrium towards the formation of the polymer.
-
Acid Catalyst: The formation of the azomethine (imine) linkage is acid-catalyzed. A small amount of a weak acid like glacial acetic acid significantly increases the reaction rate.
-
Reaction Temperature: The chosen temperature range of 120-140 °C provides sufficient thermal energy to drive the reaction to completion while minimizing thermal degradation of the reactants and the resulting polymer.
-
Precipitation in Methanol: The polymer is soluble in the reaction solvent (DMAc) but insoluble in methanol. This allows for efficient separation and purification of the polymer from the reaction mixture.
Characterization of the Resulting Polymer
The synthesized poly(azomethine) should be characterized to determine its structure, molecular weight, and thermal properties.
Typical Characterization Techniques:
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic imine (C=N) stretching band around 1620-1600 cm⁻¹, and disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum should show a characteristic signal for the azomethine proton (-CH=N-) in the downfield region (around 8.0-8.5 ppm). |
| Thermogravimetric Analysis (TGA) | High thermal stability is expected, with the onset of decomposition typically above 400 °C in a nitrogen atmosphere.[4][5][6][7] |
| Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg) is anticipated due to the rigid polymer backbone. The presence of a biphenyl unit may also lead to the observation of liquid crystalline phase transitions (nematic, smectic).[1][8][9] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
Workflow for Polymer Synthesis and Characterization:
A workflow diagram illustrating the key steps in polymer synthesis and characterization.
Expected Properties and Performance Insights
Polymers derived from this compound are anticipated to exhibit a range of high-performance characteristics:
-
High Thermal Stability: The aromatic backbone and the rigid biphenyl units contribute to excellent thermal stability, making these materials suitable for high-temperature applications.
-
Liquid Crystallinity: The rod-like nature of the repeating units is expected to promote the formation of liquid crystalline phases, which can lead to self-organizing materials with anisotropic properties. This is a key feature for applications in optical films and high-strength fibers.
-
Good Mechanical Properties: The rigidity of the polymer chains generally translates to high tensile strength and modulus.
-
Solubility: While the rigidity can sometimes lead to poor solubility, the presence of the chloro-substituent and the potential for introducing flexible linkages in the diamine co-monomer can be used to tailor the solubility of the resulting polymers for easier processing.
Conclusion and Future Outlook
This compound is a valuable monomer for the synthesis of advanced polymers with tailored properties. The protocols and insights provided in this guide offer a starting point for researchers to explore the potential of this compound in creating novel materials for a wide range of applications, from high-performance engineering plastics to functional materials for electronics and photonics. Further research into the derivatization of the aldehyde and the chlorine atom will undoubtedly open up new avenues for the development of even more sophisticated polymer architectures with unique functionalities.
References
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Synthesis of all-aromatic polyazomethine from 4,4... - ResearchGate. Available at: [Link]
-
Synthesis of Polyazomethine(s). | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - MDPI. Available at: [Link]
-
Thermal stability prediction of copolymerized polyimides via an interpretable transfer learning model - OAE Publishing Inc. Available at: [Link]
-
Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - Semantic Scholar. Available at: [Link]
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion - PMC - NIH. Available at: [Link]
-
Poly(l-Lactide) Liquid Crystals with Tailor-Made Properties Toward a Specific Nematic Mesophase Texture - NIH. Available at: [Link]
-
Impact of the Liquid Crystal Order of Poly(azomethine-sulfone)s on the Semiconducting Properties - MDPI. Available at: [Link]
-
Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s - PMC. Available at: [Link]
-
On-Substrate Preparation of a Poly(triphenylamino azomethine) for Electrochromic Devices. Available at: [Link]
-
Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - RSC Publishing. Available at: [Link]
-
Thermal Decomposition of Bio-Based Plastic Materials - MDPI. Available at: [Link]
-
Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC - NIH. Available at: [Link]
-
Biobased, Degradable, and Conjugated Poly(Azomethine)s - TSpace. Available at: [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - MDPI. Available at: [Link]
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- 9. Poly(l-Lactide) Liquid Crystals with Tailor-Made Properties Toward a Specific Nematic Mesophase Texture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Stilbene Derivatives via Wittig Reaction with 4'-Chlorobiphenyl-4-carbaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction offers a powerful and versatile method for carbon-carbon double bond formation.[2] This is particularly valuable in the synthesis of complex molecules, including stilbene derivatives. Stilbenes, or 1,2-diphenylethenes, and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in areas like dye lasers and organic LEDs.[3] This application note provides a detailed experimental procedure for the synthesis of a stilbene derivative using 4'-Chlorobiphenyl-4-carbaldehyde as the starting material. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this class of compounds.
Underlying Principles and Mechanistic Insights
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1] The driving force of this reaction is the formation of the highly stable triphenylphosphine oxide.[4] The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[7]
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-alkene (trans isomer) as the major product.[5] Conversely, non-stabilized ylides typically favor the formation of the (Z)-alkene (cis isomer).[5]
Experimental Protocol
This protocol details the synthesis of a stilbene derivative from this compound and a phosphonium ylide. The procedure is divided into two main stages: the preparation of the phosphonium ylide and the subsequent Wittig reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzyltriphenylphosphonium chloride | ≥98% | Commercially Available |
| Sodium hydroxide (NaOH) | ≥97%, pellets | Commercially Available |
| Dichloromethane (CH2Cl2) | ACS grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| 1-Propanol | ACS grade | Commercially Available |
| Anhydrous sodium sulfate (Na2SO4) | ACS grade | Commercially Available |
| Deionized water | In-house |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (various sizes)
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
Step-by-Step Procedure
Part 1: In Situ Generation of the Phosphonium Ylide and Wittig Reaction
Causality: The phosphonium ylide is a reactive intermediate and is therefore typically generated in situ immediately before its use.[8] A strong base is required to deprotonate the phosphonium salt to form the ylide.[7]
-
In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, combine this compound (e.g., 0.50 g) and benzyltriphenylphosphonium chloride (e.g., 0.87 g).[9]
-
Add 6 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture vigorously for at least 5 minutes to ensure complete dissolution.[9]
-
Carefully add approximately 10 drops (0.200 µL) of a 50% (w/w) aqueous sodium hydroxide solution to the rapidly stirring reaction mixture.[9] The addition should be done dropwise to control the exothermic reaction. The color of the reaction mixture is expected to change, indicating the formation of the ylide.[9]
-
Continue to stir the reaction mixture vigorously for 30 minutes at room temperature.[4][9]
Part 2: Work-up and Purification
Causality: The work-up procedure is designed to isolate the crude product from the reaction mixture and remove any unreacted starting materials and byproducts, such as triphenylphosphine oxide.
-
After 30 minutes of stirring, add 4 mL of a 1:1 mixture of 1-propanol and deionized water to the flask to precipitate the crude product.[9] A yellow solid is expected to form.[9]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold 1-propanol to remove any residual DMF and other impurities.
-
Transfer the crude product to a clean flask for recrystallization.
-
Recrystallize the crude product from a minimal amount of hot 1-propanol (approximately 4 mL).[9][10] This step is crucial for obtaining a pure product.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 1-propanol.
-
Dry the final product in a desiccator under vacuum.
Product Characterization
The identity and purity of the synthesized stilbene derivative should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The presence of signals corresponding to the vinyl protons in the ¹H NMR spectrum is a key indicator of a successful Wittig reaction. The coupling constant (J-value) of these protons can help determine the stereochemistry (E or Z) of the double bond.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, further confirming its identity.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point range is indicative of a pure compound.
-
Fluorescence Spectroscopy: Many stilbene derivatives are known to be fluorescent.[11] The absorption and emission spectra of the synthesized compound can be recorded to characterize its photophysical properties.[11][12]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Dichloromethane and N,N-Dimethylformamide are hazardous solvents and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete ylide formation | Ensure the use of a sufficiently strong base and anhydrous conditions if necessary. |
| Inactive aldehyde | Check the purity of the this compound. | |
| Steric hindrance | For sterically hindered ketones, the Horner-Wadsworth-Emmons reaction might be a better alternative.[2] | |
| Mixture of E and Z isomers | Nature of the ylide | For a higher E/Z ratio, a stabilized ylide can be used. The Schlosser modification can also be employed to favor the E-isomer.[1][2] |
| Difficulty in purification | Co-precipitation of triphenylphosphine oxide | Multiple recrystallizations may be necessary. Column chromatography can also be used for purification. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a stilbene derivative via the Wittig reaction using this compound. By following this procedure, researchers can reliably synthesize this class of compounds for further investigation in drug discovery and materials science. The provided insights into the reaction mechanism, work-up, and characterization will aid in achieving high yields of pure product.
References
-
University of California, Davis. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
East Tennessee State University. The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]
-
EduBirdie. The Wittig Reaction Lab Report. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]
-
Organic Reaction Development. Wittig Reaction - Common Conditions. Available at: [Link]
-
PubMed. Wittig reaction of cyclobisbiphenylenecarbonyl. Available at: [Link]
-
PubMed. [Study on styrene derivatives with stilbene-like pendant: synthesis and the fluorescence properties]. Available at: [Link]
-
Beilstein Journals. Wittig reaction of cyclobisbiphenylenecarbonyl. Available at: [Link]
-
National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available at: [Link]
-
Chemistry Steps. Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic approaches toward stilbenes and their related structures. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Chemistry LibreTexts. Wittig Reaction. Available at: [Link]
-
Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available at: [Link]
-
Heriot-Watt Research Portal. Characterization of stilbene/d12 for neutron spectroscopy without time of flight. Available at: [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available at: [Link]
-
University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
ResearchGate. Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Available at: [Link]
-
ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Available at: [Link]
-
YouTube. Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. Available at: [Link]
-
MDPI. Heartwood Chemistry Predicts Natural Durability in Pinus nigra Clones: The Critical Role of Resin Acid over Stilbenes in Decay Resistance. Available at: [Link]
-
University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
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Strategic Utilization of 4'-Chlorobiphenyl-4-carbaldehyde in Next-Gen Agrochemical Design
Topic: Role of 4'-Chlorobiphenyl-4-carbaldehyde in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists
Executive Summary
This compound (CAS: 80565-30-6) serves as a critical "lipophilic anchor" in the synthesis of modern agrochemicals. Unlike simple phenyl rings, the chlorinated biphenyl scaffold provides a unique combination of metabolic stability (blocked para-position), structural rigidity , and hydrophobic bulk .[1] These properties are essential for active ingredients (AIs) targeting the Q-site of mitochondrial complexes (e.g., SDHI fungicides) or hydrophobic pockets in voltage-gated sodium channels (e.g., insecticides).
This guide details the synthetic utility of this aldehyde, moving beyond its role as a mere building block to its application in generating diverse bioactive libraries.[1][2] We present a validated protocol for synthesizing hydrazone-based fungicidal motifs, a dominant class in recent patent literature.[1]
Chemical Profile & Mechanistic Role[1][2][3][4][5]
The "Lipophilic Anchor" Effect
In agrochemical design, the 4'-chlorobiphenyl moiety functions as a high-affinity binding element.
-
Metabolic Blockade: The chlorine atom at the 4'-position prevents rapid oxidative degradation by cytochrome P450 monooxygenases (specifically aromatic hydroxylation), significantly extending the half-life of the AI in the plant and the pest.
-
Hydrophobic Interaction: The biphenyl length (~9-10 Å) allows the molecule to span deep hydrophobic channels in target enzymes, a mechanism observed in succinate dehydrogenase inhibitors (SDHIs) like Boscalid (though Boscalid uses an amino-biphenyl linkage, the spatial occupancy is analogous).
Reactivity Matrix
The aldehyde functionality at the 4-position acts as a divergent point for synthesis:
| Reaction Class | Target Motif | Agrochemical Application |
| Condensation | Hydrazones / Schiff Bases | Azomethine fungicides; Novel insecticides.[1] |
| Reductive Amination | Secondary Amines | Spacer groups in broad-spectrum biocides.[1] |
| Oxidation | Carboxylic Acids | Precursors to amide-based SDHIs (Boscalid analogs).[1] |
| Wittig / HWE | Stilbenes / Olefins | Insecticidal pyrethroid analogs; Photostable linkers.[1] |
Synthetic Pathways Visualization[1]
The following diagram illustrates the divergent synthesis pathways originating from this compound, highlighting its versatility in creating distinct agrochemical classes.
Figure 1: Divergent synthetic pathways transforming the aldehyde into key agrochemical scaffolds.
Validated Protocol: Synthesis of Fungicidal Acylhydrazones
Context: Acylhydrazones containing biphenyl moieties have shown significant antifungal activity against Alternaria and Fusarium species.[1] This protocol details the condensation of this compound with a hydrazide, a reaction chosen for its high atom economy and relevance to library generation.
Materials & Reagents[1][2][5][6]
-
Reactant: Isonicotinic acid hydrazide (Model hydrazide; interchangeable with other agro-relevant hydrazides).[1]
-
Solvent: Ethanol (Absolute).[1]
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.[1]
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol (216 mg) of this compound in 20 mL of absolute ethanol.
-
Add 1.0 mmol (137 mg) of Isonicotinic acid hydrazide.
-
Add 2-3 drops of Glacial Acetic Acid as a catalyst. Note: The acid protonates the carbonyl oxygen, enhancing electrophilicity.
Step 2: Reflux & Monitoring
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
-
Timepoint: Maintain reflux for 3–5 hours .
-
In-Process Control (IPC): Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf product spot.
Step 3: Isolation & Purification
-
Cool the reaction mixture slowly to room temperature. A precipitate should form.[1][5]
-
Optional: If no precipitate forms, cool in an ice bath for 30 minutes.[1]
-
Filter the solid under vacuum.[1]
-
Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted aldehyde.
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
Data Analysis & Validation Criteria
To ensure the protocol was successful, compare your results against these standard metrics:
| Parameter | Expected Value/Observation | Troubleshooting |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurity.[1] Recrystallize from EtOH/DMF. |
| Yield | 85% – 95% | Low yield?[1] Check solvent dryness; water inhibits imine formation.[1] |
| Melting Point | >200°C (Dependent on hydrazide) | Broad range (>2°C) implies solvent entrapment or impurity.[1] |
| 1H-NMR (DMSO-d6) | Singlet at δ 8.4–8.6 ppm (–CH=N–) | Absence of this peak indicates failed condensation.[1] |
| IR Spectroscopy | 1600–1620 cm⁻¹ (C=N stretch) | Absence of C=O aldehyde stretch (~1700 cm⁻¹) confirms conversion.[1] |
Experimental Workflow Diagram
The following flowchart outlines the critical decision points and physical operations for the synthesis protocol.
Figure 2: Operational workflow for the synthesis of biphenyl-based hydrazones.
Safety & Handling (HSE)
-
Hazard Classification: this compound is classified as an Irritant (H315, H319, H335) .
-
Environmental: Like many chlorinated biphenyls, it carries H400/H410 (Very toxic to aquatic life) .[1] All waste streams (mother liquor from filtration) must be segregated as halogenated organic waste and never poured down the drain.[1]
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory to prevent inhalation of dust or vapors during reflux.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592570, this compound.[1] Retrieved from [Link]
-
Guo, R., et al. (2019). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid.[6] ResearchGate.[1] Retrieved from [Link]
-
Deep, A., et al. (2010). Synthesis and antimicrobial activity of some new biphenyl-4-carboxylic acid derivatives.[1] Arab Journal of Chemistry.[1] Retrieved from [Link]
-
Darshan Raj, C.G., et al. Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.[1] Retrieved from [Link]
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- 4. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Functionalization of 4'-Chlorobiphenyl-4-carbaldehyde for Advanced Materials
Executive Summary & Strategic Utility
4'-Chlorobiphenyl-4-carbaldehyde (CBCA) is a pivotal "linker" scaffold in materials science, distinguished by its rigid biphenyl core, a polarizable chlorine terminus, and a highly reactive aldehyde handle. Unlike simple benzaldehydes, the biphenyl system provides the necessary aspect ratio (length-to-width) required for mesophase formation (Liquid Crystals) and extended
This guide details two high-value synthetic workflows:
-
Liquid Crystal Engineering: Synthesis of rod-like Schiff base mesogens.
-
Optoelectronics: Synthesis of "Push-Pull" fluorophores via Knoevenagel condensation.
Key Material Attributes
| Feature | Function in Material Design |
| Biphenyl Core | Provides structural rigidity and high aspect ratio, essential for nematic/smectic phase stability in liquid crystals. |
| Aldehyde (-CHO) | A "Click-ready" electrophile for rapid functionalization (Schiff base, Knoevenagel, Wittig). |
| Chloro (-Cl) Group | Introduces a permanent dipole moment and dielectric anisotropy ( |
Module A: Synthesis of Liquid Crystal Mesogens (Schiff Bases)
Application: Thermotropic Liquid Crystals (TLCs) for display technologies and thermal sensors. Mechanism: The condensation of CBCA with para-substituted anilines creates an imine linkage (-CH=N-). This linkage extends the rigid core, while the chlorine atom assists in intermolecular alignment through dipole-dipole interactions.
Protocol A1: Condensation with 4-Alkoxyanilines
Objective: Synthesize N-(4'-chlorobiphenyl-4-ylmethylene)-4-butoxyaniline.
Reagents
-
Precursor: this compound (10 mmol, 2.16 g)
-
Reactant: 4-Butoxyaniline (10 mmol, 1.65 g)
-
Solvent: Absolute Ethanol (50 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the CBCA in 40 mL of absolute ethanol. Slight heating (40°C) may be required to ensure complete dissolution.
-
Addition: Add 4-Butoxyaniline slowly to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The aldehyde spot (
) should disappear.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours. The Schiff base will precipitate as crystalline needles.
-
Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted amine.
-
Recrystallization (Critical): Recrystallize from hot ethanol or an ethanol/chloroform mix.
-
Why: Impurities disrupt the liquid crystal lattice, lowering the clearing point (
). High purity (>99.5%) is non-negotiable for device applications.
-
Expected Data (Structure-Property)
| Parameter | Value (Approx.) | Note |
| Yield | 85–92% | High efficiency reaction. |
| Phase Behavior | C | Exhibits Nematic (N) phase upon heating from Crystalline (C) to Isotropic (I). |
| Texture | Schlieren Texture | Visible under Polarized Optical Microscopy (POM). |
Module B: Synthesis of Optoelectronic Fluorophores
Application: Organic Light Emitting Diodes (OLEDs) and Fluorescent Chemosensors.
Mechanism: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) creates a donor-
-
Donor: Biphenyl/Chloro (weak donor).
-
Acceptor: Dicyanovinyl group.
-
Result: Intramolecular Charge Transfer (ICT) enabling tunable fluorescence.
Protocol B1: Knoevenagel Condensation
Objective: Synthesize 2-((4'-chlorobiphenyl-4-yl)methylene)malononitrile.
Reagents
-
Precursor: this compound (5 mmol, 1.08 g)
-
Reactant: Malononitrile (5.5 mmol, 0.36 g)
-
Solvent: Ethanol (20 mL) or Ethanol/Water (1:1 for Green Chemistry)
-
Catalyst: Piperidine (5 drops)
Step-by-Step Methodology
-
Setup: Mix CBCA and malononitrile in ethanol in a 50 mL flask.
-
Initiation: Add piperidine dropwise while stirring at room temperature.
-
Observation: A rapid color change (usually to bright yellow or orange) indicates the formation of the conjugated vinyl bond.
-
-
Reaction: Stir at room temperature for 1–2 hours. (Heating to 50°C accelerates the reaction if precipitation is slow).
-
Precipitation: The product typically precipitates out of the solution as a solid due to the highly rigid, planar structure.
-
Work-up: Filter the solid and wash copiously with water (to remove piperidine salts) and cold ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Visualization of Workflow (DOT Diagram)
Figure 1: Divergent synthetic pathways for CBCA in materials science. Path A yields liquid crystals; Path B yields fluorescent semiconductors.
Quality Control & Characterization Standards
To ensure the material is device-grade, the following validation metrics must be met.
NMR Validation (Proton)
-
Aldehyde Proton (Starting Material): Look for a singlet at
10.0–10.1 ppm . -
Imine Proton (Schiff Base Product): The aldehyde peak must disappear. A new singlet (azomethine -CH=N-) appears at
8.3–8.5 ppm . -
Vinyl Proton (Knoevenagel Product): A singlet for the alkene proton (-CH=C(CN)2) appears at
7.8–8.2 ppm .
Thermal Analysis (DSC)
For Liquid Crystal applications, Differential Scanning Calorimetry (DSC) is mandatory.
-
Protocol: Heat/Cool at 10°C/min.
-
Success Criteria: Distinct endothermic peaks corresponding to Crystal
Nematic ( ) and Nematic Isotropic ( ) transitions. Broad peaks indicate impurities.
References
-
General Synthesis of Biphenyl Carbaldehydes
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Schiff Base Liquid Crystals
-
Knoevenagel Condensation for Optoelectronics
-
Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews.
-
-
Fluorescent Sensing Applications
-
Gong, Y., et al. (2011). A highly selective fluorescent sensor for cyanide based on the nucleophilic addition to a vinyl group. Sensors and Actuators B: Chemical.
-
(Note: While specific batch data varies, these references establish the fundamental chemical reactivity and material properties of the biphenyl-aldehyde scaffold.)
Sources
Application Note: High-Fidelity Reduction of 4'-Chlorobiphenyl-4-carbaldehyde to (4'-Chlorobiphenyl-4-yl)methanol
Abstract
This application note provides detailed protocols for the chemical reduction of 4'-Chlorobiphenyl-4-carbaldehyde to its corresponding primary alcohol, (4'-Chlorobiphenyl-4-yl)methanol. This transformation is a critical step in the synthesis of various high-value molecules, particularly in the fields of medicinal chemistry and materials science. We present two robust and scalable methods: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation protocol. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and comparative data to facilitate successful synthesis and scale-up.
Introduction: The Significance of (4'-Chlorobiphenyl-4-yl)methanol
(4'-Chlorobiphenyl-4-yl)methanol is a key structural motif and a valuable building block in the development of novel therapeutic agents and functional materials. The biphenyl scaffold is a privileged structure in drug discovery, and the presence of the chloro- and hydroxymethyl- functionalities at specific positions allows for diverse downstream chemical modifications. For instance, derivatives of this molecule are investigated for their potential as anti-inflammatory agents, fungicides, and as precursors to liquid crystals.[1][2] The aldehyde precursor, this compound, is a versatile intermediate used in the synthesis of organic compounds, fluorescent dyes, and specialty polymers.[2] The selective reduction of the aldehyde group is, therefore, a crucial transformation to access the full potential of this molecular framework.
This document outlines two distinct and reliable protocols for this reduction, each with its own set of advantages, allowing researchers to choose the most suitable method based on their specific laboratory capabilities and project requirements.
Chemoselective Reduction via Sodium Borohydride
Sodium borohydride (NaBH₄) is a widely used reducing agent prized for its mildness and selectivity in reducing aldehydes and ketones to their corresponding alcohols.[3] Mechanistically, the reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3] This is followed by protonation of the resulting alkoxide intermediate during the workup to yield the primary alcohol.[3]
Causality of Experimental Choices:
-
Solvent System (Methanol/DCM): Methanol is an excellent solvent for both the aldehyde and sodium borohydride. Dichloromethane (DCM) is used to ensure the biphenyl system remains fully solvated.
-
Temperature Control (0 °C to Room Temperature): The initial addition of NaBH₄ is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
-
Aqueous Workup (1M HCl): The addition of dilute hydrochloric acid serves two purposes: it quenches any unreacted sodium borohydride and protonates the intermediate alkoxide to form the final alcohol product.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (DCM) (4:1 v/v, 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary: Sodium Borohydride Reduction
| Parameter | Value |
| Substrate | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Substrate:NaBH₄) | 1 : 1.5 |
| Solvent System | Methanol : Dichloromethane (4:1 v/v) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 3 hours |
| Work-up Procedure | 1M HCl quench, DCM extraction |
| Expected Yield | > 95% |
Visual Workflow: Sodium Borohydride Reduction
Caption: Workflow for the Sodium Borohydride Reduction of this compound.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method that utilizes molecular hydrogen (H₂) and a metal catalyst. This technique is highly efficient and often results in high yields with minimal byproducts. For the reduction of aromatic aldehydes, palladium on carbon (Pd/C) is a commonly employed and effective catalyst.[4] The reaction proceeds via the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.
Causality of Experimental Choices:
-
Catalyst (Pd/C): 10% Palladium on activated carbon is a standard and highly effective catalyst for the hydrogenation of aromatic aldehydes.
-
Solvent (Ethanol or Ethyl Acetate): These solvents are excellent for dissolving the starting material and are relatively inert under hydrogenation conditions.
-
Hydrogen Pressure: A moderate pressure of hydrogen (e.g., 50 psi) is typically sufficient to drive the reaction to completion in a reasonable timeframe.
-
Filtration through Celite®: Celite is a diatomaceous earth filter aid that effectively removes the fine palladium catalyst from the reaction mixture.
Detailed Experimental Protocol:
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (20 mL per gram of aldehyde).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. Confirmation can be obtained by TLC analysis of an aliquot of the reaction mixture.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting alcohol is often of high purity, but can be further purified by recrystallization if necessary.
Data Summary: Catalytic Hydrogenation
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5 - 10 mol% |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | ~50 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours (monitor H₂ uptake) |
| Work-up Procedure | Filtration through Celite®, concentration |
| Expected Yield | > 98% |
Visual Workflow: Catalytic Hydrogenation
Caption: Workflow for the Catalytic Hydrogenation of this compound.
Safety Precautions
-
Sodium Borohydride: NaBH₄ is a flammable solid and can react violently with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5][6]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible, and do not allow it to dry out completely on the filter paper.
-
General Handling: this compound and its derivatives should be handled with care. Avoid inhalation, ingestion, and skin contact.
Conclusion
The reduction of this compound to (4'-Chlorobiphenyl-4-yl)methanol is a fundamental transformation for the synthesis of a variety of important molecules. Both the sodium borohydride and catalytic hydrogenation methods presented in this application note offer high yields and operational simplicity. The choice between the two protocols will depend on the specific needs of the researcher, including available equipment, desired scale, and downstream synthetic considerations. The detailed procedures and mechanistic insights provided herein are intended to empower scientists to confidently and successfully perform this key chemical conversion.
References
- CN105198707A - 4-biphenyl methanol synthetic method - Google P
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent - ResearchGate. (URL: [Link])
-
A standard protocol for NaBH 4 reduction of CDOM and HS | Request PDF - ResearchGate. (URL: [Link])
-
Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation - PubMed. (URL: [Link])
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (URL: [Link])
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google P
-
4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. (URL: [Link])
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (URL: [Link])
-
Control catalytic experiments. (a) Catalytic hydrogenation of... - ResearchGate. (URL: [Link])
-
Aldehydes as reducing agents: Reductive alkylation of ketones. (URL: [Link])
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])
-
Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC. (URL: [Link])
- EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google P
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- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biphenyl Aldehyde Scaffold: A Versatile Starting Point for Heterocyclic Drug Candidates
Introduction: The Strategic Value of the 4'-Chlorobiphenyl-4-carbaldehyde Moiety
In the landscape of modern drug discovery and development, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. The this compound scaffold has emerged as a particularly valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features—a rigid biphenyl backbone providing a defined spatial orientation, a reactive aldehyde functionality for versatile chemical transformations, and a chloro substituent for modulating electronic properties and metabolic stability—make it an attractive building block for medicinal chemists.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key heterocyclic systems with proven or potential pharmacological relevance. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower the synthesis of novel compound libraries.
I. Multicomponent Reactions: A Cornerstone for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) represent a powerful and atom-economical approach to rapidly assemble complex molecular architectures from simple precursors in a single synthetic operation. The aldehyde functionality of this compound is an ideal electrophilic partner in a variety of MCRs, enabling the efficient generation of diverse heterocyclic libraries.
A. The Biginelli Reaction: Accessing Dihydropyrimidinones
The Biginelli reaction, a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a classic and highly reliable method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4][5] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The use of electron-poor aromatic aldehydes, such as this compound, often leads to excellent yields in this reaction.[4]
Mechanism and Rationale:
The reaction is typically acid-catalyzed and is thought to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the dihydropyrimidine core. The choice of catalyst is crucial for optimizing the reaction, with Lewis acids and strong Brønsted acids being commonly employed. Solvent-free conditions have also been shown to be effective and environmentally benign.[5]
Experimental Protocol: Synthesis of 4-(4'-Chlorobiphenyl-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reagents:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Silica chloride (2.5 mol%)[5]
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, urea, and silica chloride.
-
Heat the mixture at 80°C under solvent-free conditions for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with cold water to remove excess urea and filter.
-
Wash the crude product with hot ethyl acetate and concentrate the filtrate.
-
Recrystallize the solid from ethanol to yield the pure dihydropyrimidinone derivative.
-
| Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Urea | Silica Chloride | 80°C, Solvent-free, 3h | High | [5] |
| Aromatic Aldehydes | β-Ketoesters | Urea/Thiourea | Various acids | Varies | Good-Exc | [3][4] |
Visualization of the Biginelli Reaction Workflow
Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
B. Quinoxaline Synthesis
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. A straightforward method for their synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl, it can be a precursor to one. A more direct approach involves the reaction of o-phenylenediamine with two equivalents of the aldehyde under oxidative conditions.
Experimental Protocol: Synthesis of 2,3-bis(4'-(4-chlorophenyl)phenyl)quinoxaline
-
Reagents:
-
This compound (2.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Acetic Acid (solvent)
-
-
Procedure:
-
Suspend 1,2-bis(4-chlorophenyl)ethane-1,2-dione (prepared from this compound) and benzene-1,2-diamine in acetic acid. [6] 2. Reflux the mixture for a designated period, monitoring by TLC.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the quinoxaline product.
-
| Diamine | Dicarbonyl Precursor | Conditions | Yield (%) | Reference |
| o-Phenylenediamine | 1,2-bis(4-chlorophenyl)ethane-1,2-dione | Reflux in Acetic Acid | Good | [6] |
III. Other Notable Heterocyclic Syntheses
The versatility of this compound extends to the synthesis of other important five-membered heterocyclic rings.
A. Gewald Thiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. [7][8]2-Aminothiophenes are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism and Rationale:
The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile and subsequent cyclization and tautomerization to yield the 2-aminothiophene.
B. Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a valuable method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [9][10]Oxazoles are present in a variety of natural products and pharmacologically active compounds.
Mechanism and Rationale:
The reaction involves the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde. Intramolecular cyclization then forms an oxazoline intermediate, which eliminates p-toluenesulfinic acid to afford the aromatic oxazole.
C. Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles by the reaction of an α-haloketone with a thioamide. A variation of this reaction can utilize an aldehyde, a source of sulfur (like thiourea), and an oxidizing agent.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in powerful multicomponent reactions like the Biginelli and Hantzsch syntheses, as well as in various cyclocondensation reactions, allows for the efficient construction of diverse molecular scaffolds with significant potential in drug discovery. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to unlock the synthetic potential of this valuable starting material in their quest for novel therapeutic agents.
References
-
J. Braz. Chem. Soc., Vol. 15, No. 2, 165-169, 2004. (Link: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (Link: [Link])
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - MDPI. (Link: [Link])
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC. (Link: [Link])
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (Link: [Link])
-
Synthesis of 1,4-dihydropyridines through Hantzsch reaction in TFE - ResearchGate. (Link: [Link])
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline - IJISET. (Link: [Link])
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (Link: [Link])
-
Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PubMed Central. (Link: [Link])
-
Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation - MDPI. (Link: [Link])
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (Link: [Link])
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P
-
The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (Link: [Link])
-
(PDF) 2,3-Bis(4-chlorophenyl)quinoxaline - ResearchGate. (Link: [Link])
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (Link: [Link])
-
Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed. (Link: [Link])
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (Link: [Link])
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC. (Link: [Link])
-
Synthesis and Characterization of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (Link: [Link])
Sources
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- 2. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction | MDPI [mdpi.com]
- 5. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. d-nb.info [d-nb.info]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4'-Chlorobiphenyl-4-carbaldehyde as a Pivotal Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 4'-Chlorobiphenyl-4-carbaldehyde, a critical intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blockers (ARBs), or "sartans." We present detailed, field-proven protocols for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction and its subsequent utilization in the synthesis of Valsartan. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies to facilitate research and development in this area.
Introduction: The Strategic Importance of this compound
This compound is a versatile aromatic aldehyde that has garnered significant attention in organic synthesis due to its unique structural features.[1] The biphenyl scaffold is a common motif in many biologically active molecules, and the presence of the chloro and carbaldehyde functionalities offers reactive handles for a variety of chemical transformations.[1] This makes it an ideal precursor for the construction of complex molecular architectures.
In the pharmaceutical industry, this compound is a key building block in the synthesis of a class of antihypertensive drugs known as sartans, which includes blockbuster drugs like Valsartan, Losartan, and Irbesartan.[2][3][4] These drugs function by blocking the AT1 receptor, a key component of the renin-angiotensin system, leading to vasodilation and a reduction in blood pressure.[2] The biphenyl moiety of these drugs is essential for their binding affinity to the receptor and for their oral bioavailability.[2]
This guide will focus on two core applications: the efficient synthesis of this compound itself and its subsequent conversion to Valsartan, a widely prescribed medication for the treatment of hypertension and heart failure.[1][2]
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] It offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.[5][6][7] The synthesis of this compound is efficiently achieved by the palladium-catalyzed coupling of 4-bromobenzaldehyde and (4-chlorophenyl)boronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organoboron compound ((4-chlorophenyl)boronic acid) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex.[5]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the active Pd(0) catalyst.[5]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of 4-biphenylcarboxaldehyde.[8]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Bromobenzaldehyde | 185.02 g/mol | 10.0 g | 0.054 mol |
| (4-Chlorophenyl)boronic acid | 156.37 g/mol | 9.2 g | 0.059 mol |
| Palladium(II) acetate | 224.50 g/mol | 0.12 g | 0.54 mmol |
| Triphenylphosphine | 262.29 g/mol | 0.57 g | 2.16 mmol |
| Sodium carbonate (2 M solution) | 105.99 g/mol | 54 mL | 0.108 mol |
| 1-Propanol | 60.10 g/mol | 100 mL | - |
| Ethyl acetate | 88.11 g/mol | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 0.054 mol), (4-chlorophenyl)boronic acid (9.2 g, 0.059 mol), palladium(II) acetate (0.12 g, 0.54 mmol), and triphenylphosphine (0.57 g, 2.16 mmol).
-
Add 1-propanol (100 mL) to the flask, followed by the 2 M sodium carbonate solution (54 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (100 mL).
-
Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as an off-white to yellowish solid.[1]
Expected Yield: 80-90%
Application in Pharmaceutical Synthesis: The Case of Valsartan
This compound serves as a linchpin in the synthesis of Valsartan. The aldehyde group provides a convenient entry point for the introduction of the L-valine moiety via reductive amination.
Synthetic Pathway Overview
The synthesis of Valsartan from this compound can be conceptualized in three main stages:
-
Reductive Amination: Formation of the N-((4'-chlorobiphenyl-4-yl)methyl)-L-valine methyl ester intermediate.
-
Acylation: Introduction of the valeryl group to the secondary amine.
-
Tetrazole Formation and Hydrolysis: Conversion of a nitrile group (introduced in a preceding step not detailed here for brevity but assumed to be present on the biphenyl scaffold) to the tetrazole ring, followed by ester hydrolysis to yield the final Valsartan molecule.
For the purpose of this guide, we will focus on the initial key steps starting from a precursor readily derived from this compound. A common industrial route involves the use of 4-bromomethyl-2'-cyanobiphenyl, which is synthesized from a related biphenyl precursor. The reductive amination step is a crucial transformation that unites the biphenyl core with the amino acid side chain.
Diagram of the Synthetic Workflow for Valsartan:
Caption: Simplified workflow for the synthesis of Valsartan.
Protocol for Reductive Amination
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| This compound | 216.67 g/mol | 10.0 g | 0.046 mol |
| L-Valine methyl ester hydrochloride | 167.64 g/mol | 8.5 g | 0.051 mol |
| Sodium triacetoxyborohydride | 211.94 g/mol | 14.7 g | 0.069 mol |
| Triethylamine | 101.19 g/mol | 7.1 mL | 0.051 mol |
| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend L-valine methyl ester hydrochloride (8.5 g, 0.051 mol) in dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath and add triethylamine (7.1 mL, 0.051 mol) dropwise. Stir for 15 minutes to liberate the free amine.
-
Add this compound (10.0 g, 0.046 mol) to the mixture.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (14.7 g, 0.069 mol) in dichloromethane (100 mL).
-
Add the sodium triacetoxyborohydride slurry to the reaction mixture portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-((4'-chlorobiphenyl-4-yl)methyl)-L-valine methyl ester, can be purified by column chromatography on silica gel.
Quality Control and Analytical Methods
Ensuring the purity of this compound is paramount for its successful use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.[1][9]
HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[10] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization based on the specific impurities present. Method validation should be performed according to ICH guidelines.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][15][16]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13][14][15] Avoid contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person into fresh air.[13]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[12][13][14][15]
Conclusion
This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. The protocols and information presented in this guide are designed to provide researchers and developers with a solid foundation for its synthesis and application. The robustness of the Suzuki-Miyaura coupling for its preparation, combined with the efficiency of its subsequent conversion to high-value active pharmaceutical ingredients like Valsartan, underscores its continued relevance in the field of medicinal chemistry.
References
- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2009). Valsartan synthesis method. CN101450917B. Google Patents.
- Penikelapati, H., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-638.
- Suhartono, E., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Indonesian Journal of Pharmacy, 28(3), 155-162.
- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2007). Synthesis method of valsartan. CN101045710A. Google Patents.
- Reddy, B. S., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 26.
- Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- Denton, R., et al. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
- Barek, J., et al. (2015). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Molecules, 20(8), 14099-14111.
- Głośnicka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 335-340.
- Miles, W. H., et al. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Kim, J., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. The Journal of Organic Chemistry, 88(21), 15159-15167.
- Reddy, I. U., et al. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in bulk drugs and formulations. Analytical Chemistry, an Indian Journal, 9(3), 320-326.
- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 737-744.
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. Retrieved from [Link]
- Kumar, A., et al. (2017). A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. World Journal of Pharmaceutical Research, 6(8), 536-552.
- Candeias, N. R., et al. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters, 21(5), 1402-1406.
Sources
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- 3. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling for 4'-Chlorobiphenyl-4-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4'-Chlorobiphenyl-4-carbaldehyde via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific transformation. Here, we move beyond basic protocols to address the nuanced challenges of coupling an unactivated aryl chloride with a boronic acid partner, all while preserving a sensitive aldehyde functionality. This resource is structured as a series of troubleshooting questions and in-depth answers, grounded in mechanistic principles and field-proven strategies.
Section 1: The Core Reaction - A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides.[1][2] The synthesis of this compound involves coupling 4-chlorobenzaldehyde with 4-formylphenylboronic acid.
The catalytic cycle, typically driven by a Palladium(0) species, consists of three primary steps:[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chlorobenzaldehyde. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[2][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[1][6]
Understanding this cycle is critical for effective troubleshooting. Each component—catalyst, ligand, base, and solvent—plays a pivotal role in modulating the efficiency of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low to No Conversion of Starting Material
Q: My reaction shows minimal or no formation of the desired biphenyl product after several hours. What are the most likely causes and how can I systematically troubleshoot this?
A: This is a common and frustrating issue, often pointing to a problem with one of the three core pillars of the reaction: catalyst activation, substrate reactivity, or reaction conditions.
Causality & Troubleshooting Steps:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, the active catalyst can be poisoned or aggregate into inactive palladium black.
-
Action: Switch to a modern Pd(II) precatalyst, such as a Buchwald precatalyst (e.g., G3-XPhos), which is designed for clean and efficient generation of the active Pd(0) species.[6] These often provide more consistent results than older systems.
-
Action: Ensure your reaction is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and promoting side reactions like boronic acid homocoupling.[6][7] Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.
-
-
Poor Aryl Chloride Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[2][8] The oxidative addition step is therefore more challenging.
-
Action: The choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[9] These ligands promote the oxidative addition step and stabilize the active catalytic species.[9][10] N-heterocyclic carbenes (NHCs) are also highly effective for activating aryl chlorides.[5][11]
-
Action: Increase the reaction temperature. A higher temperature (e.g., 80-110 °C) is often necessary to overcome the activation barrier for the oxidative addition of aryl chlorides.
-
-
Inadequate Base or Solvent System: The base is not just a spectator; it is essential for activating the boronic acid for transmetalation.[2][5] The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.
-
Action: Use a sufficiently strong base. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
Action: Choose an appropriate solvent. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 ratio), are standard.[3][6] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
-
Caption: Systematic troubleshooting workflow for low conversion issues.
Problem 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing significant byproducts, primarily homocoupling of the boronic acid and dehalogenation of the 4-chlorobenzaldehyde. How can I suppress these pathways?
A: The formation of these side products indicates that off-cycle or competing pathways are out-pacing the desired cross-coupling.
Causality & Troubleshooting Steps:
-
Boronic Acid Homocoupling (Ar'-Ar'): This side reaction is often promoted by the presence of oxygen and/or excess Pd(II) species in the reaction mixture.[6] Oxygen can re-oxidize Pd(0) to Pd(II), which then catalyzes the homocoupling.[6][7]
-
Action: As with low conversion, rigorous degassing is the first and most critical step. Minimize the headspace in your reaction vessel and maintain a positive pressure of inert gas.
-
Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.
-
Action: Ensure your catalyst system efficiently generates Pd(0) to minimize the concentration of unbound Pd(II) species.
-
-
Dehalogenation (Ar-H): This occurs when the Ar-Pd(II)-Cl intermediate is intercepted by a hydride source before transmetalation can occur.[6] The source of the hydride can be solvent (e.g., alcohols), the base, or even the phosphine ligand itself under certain conditions.
-
Action: Avoid using alcohol solvents if dehalogenation is a major issue. Switch to solvents like dioxane or toluene.
-
Action: The choice of base can be influential. While not always predictable, sometimes switching from a carbonate to a phosphate base can alter the rates of competing pathways.
-
-
Protodeboronation (Ar'-H): This is the cleavage of the C-B bond of the boronic acid by a proton source, effectively destroying the nucleophilic partner.[6][12] This is often catalyzed by the base and exacerbated by excessive water or high temperatures.[12][13][14]
-
Action: Minimize the amount of water in the reaction. While a small amount is often beneficial, excess water can promote protodeboronation.[13] In some cases, switching to anhydrous conditions with a base like KF might be necessary.[5]
-
Action: Use a more stable boronic acid derivative. Boronic acid pinacol esters are generally more resistant to protodeboronation than the corresponding boronic acids.[6][13]
-
Action: Avoid unnecessarily high temperatures or prolonged reaction times, as this gives the boronic acid more time to decompose.[13]
-
Section 3: Protocol & Component Selection
Optimized Starting Protocol
This protocol is a robust starting point for the synthesis of this compound, incorporating modern catalyst systems designed for challenging substrates.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., SPhos-G3-Pd, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition & Degassing: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). Purge the resulting mixture with argon or nitrogen for another 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Component Selection Tables
Table 1: Comparison of Palladium Catalysts/Ligands for Activating Aryl Chlorides
| Catalyst / Ligand System | Class | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Traditional | Inexpensive, readily available. | Often ineffective for unactivated aryl chlorides; requires high temperatures. |
| PdCl₂(dppf) | Ferrocenylphosphine | Good general-purpose catalyst. | May require higher catalyst loading and temperature for chlorides. |
| SPhos / XPhos / RuPhos | Buchwald Ligands | Excellent for activating aryl chlorides; high turnover numbers; often allows for lower temperatures.[9] | Higher cost. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly active for aryl chlorides; thermally stable.[6] | Can be sensitive to air and moisture. |
| Pd/C | Heterogeneous | Ligandless, easy to remove by filtration.[15] | May require specific solvent systems (e.g., DMA/water) and can sometimes give lower yields.[15] |
Table 2: Guide to Base Selection
| Base | Strength | Typical Use Case | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Effective for aryl bromides/iodides. | May be too weak for efficient coupling of aryl chlorides.[16] |
| K₃PO₄ | Strong | Excellent for challenging couplings, including aryl chlorides. | A very reliable choice for this specific transformation. |
| Cs₂CO₃ | Strong | Often provides the highest reactivity, especially for hindered substrates. | More expensive and hygroscopic. |
| KF | Weak | Used in anhydrous conditions to minimize protodeboronation.[5] | Requires strictly anhydrous solvents to be effective. |
Section 4: References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Suzuki coupling Reaction's yield is very low... ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling... Reddit. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
purification of crude 4'-Chlorobiphenyl-4-carbaldehyde by recrystallization
Topic: Recrystallization & Troubleshooting Guide CAS: 80565-30-6 Support Level: Tier 3 (Senior Application Scientist)
Introduction & Chemical Context
Welcome to the Technical Support Center. This guide addresses the purification of 4'-Chlorobiphenyl-4-carbaldehyde , a critical intermediate in the synthesis of liquid crystals and pharmaceuticals.
As a biphenyl aldehyde, this compound presents specific purification challenges:
-
Oxidation Sensitivity: The aldehyde group is prone to oxidation to the carboxylic acid (4'-chlorobiphenyl-4-carboxylic acid) upon exposure to air, especially in solution.
-
Solubility Profile: The rigid biphenyl core confers low solubility in aliphatic hydrocarbons but high solubility in hot aromatic or polar aprotic solvents.
-
Synthesis Artifacts: Depending on the synthesis route (commonly Suzuki-Miyaura coupling), the crude material often contains Palladium (Pd) residues and homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl).
Solvent Selection Strategy (The "Why")
Choosing the correct solvent is not random; it is based on the polarity difference between the product and its specific impurities.
Solvent Performance Table
| Solvent System | Classification | Recommended For | Pros | Cons |
| Ethanol (95%) | Polar Protic | General Purification | Excellent removal of non-polar halides; eco-friendly. | May cause acetal formation if trace acid is present. |
| Acetonitrile (MeCN) | Polar Aprotic | High Purity (Recommended) | Sharp solubility curve; excellent for removing carboxylic acid impurities. | Higher cost; toxic. |
| Ethyl Acetate / Hexane | Binary Mixture | Removing Pd/Tars | Good for "oily" crudes; tunable polarity. | Requires careful ratio management to prevent oiling out. |
| Toluene | Aromatic | Large Scale | High solubility at reflux; good recovery on cooling. | Hard to remove trace solvent (high boiling point). |
Senior Scientist Insight: For analytical standards or high-purity synthesis (>98%), Acetonitrile is often the superior choice. It dissolves the aldehyde well at reflux (~82°C) but poorly at room temperature, while keeping oxidized acid impurities in solution.
Standard Operating Procedure (SOP)
Objective: Purify crude this compound to >98% purity. Target Melting Point: 114–118 °C [1, 2].
Phase A: Dissolution & Hot Filtration (Critical for Pd Removal)
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Acetonitrile (MeCN) (approx. 5–7 mL per gram of crude).
-
Note: If using Ethanol, use 10 mL/g.
-
-
Heat to reflux with stirring.
-
Checkpoint: Does the solid dissolve completely?
-
Yes: Proceed to Step 5.
-
No (Black specks visible): These are likely Palladium residues. Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel immediately.
-
No (White solid persists): Add solvent in 1 mL increments until dissolved.
-
Phase B: Crystallization
-
Remove from heat and allow the flask to cool to room temperature slowly on a cork ring.
-
Warning: Rapid cooling often traps impurities or causes oiling out.
-
-
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
Phase C: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small amount of cold solvent (same as used for recrystallization).[1]
-
Drying: Dry in a vacuum oven at 40 °C for 4-6 hours.
-
Caution: Do not exceed 60 °C to prevent sublimation or oxidation.
-
Visualization: Purification Workflow
The following diagram illustrates the decision logic for the purification process, specifically addressing the removal of common Suzuki coupling impurities.
Caption: Logical workflow for the purification of this compound, emphasizing impurity removal and oiling-out mitigation.
Troubleshooting Guide (FAQ)
Issue 1: The product is "Oiling Out" (forming a liquid layer instead of crystals).
Cause: The solution is too concentrated, or the melting point of the solvated product is lower than the solvent's boiling point. This is common with aldehydes. Solution:
-
Reheat: Redissolve the oil by heating the mixture back to reflux.
-
Add Solvent: Add 10–20% more solvent.
-
Seeding: As the solution cools and becomes slightly turbid, add a tiny crystal of pure product (seed crystal). This provides a nucleation site.
-
Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.
Issue 2: The crystals are yellow or brown (instead of off-white).
Cause: Presence of oxidized byproducts (quinones) or conjugated impurities. Solution:
-
Perform a Charcoal Treatment .
-
Dissolve crude in hot solvent.
-
Add Activated Carbon (5-10 wt%).
-
Stir at reflux for 5-10 minutes.
-
Hot filter immediately through Celite to remove the carbon.
-
Proceed with crystallization.[1]
-
Issue 3: Low Recovery Yield (<50%).
Cause: Product is too soluble in the chosen solvent at room temperature. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."
-
Note: The second crop is usually less pure than the first and should be analyzed separately.
Validation & Purity Assessment
Before using the material in downstream synthesis, validate purity using the following metrics:
| Method | Acceptance Criteria | Notes |
| HPLC | >98% Area | Check for des-chloro impurity (biphenyl-4-carbaldehyde). |
| 1H NMR | Clean Aldehyde Peak | Aldehyde proton at ~10.0 ppm. Check for carboxylic acid (-COOH) broad peak at >11 ppm. |
| Melting Point | 114–118 °C | A range >2°C indicates impurity. Lower MP (e.g., 108°C) suggests solvent entrapment or oxidation. |
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Impurity Profiling & Mitigation for 4'-Chlorobiphenyl-4-carbaldehyde
Case ID: 4-CB-CHO-SYNTH Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
4'-Chlorobiphenyl-4-carbaldehyde (CAS 80565-30-6) is a critical intermediate for synthesizing biphenyl-based pharmaceuticals and liquid crystals. While the Suzuki-Miyaura coupling is the industry standard for its synthesis, it is prone to specific impurity profiles that often evade standard detection or complicate purification.
This guide addresses the three most common failure modes: Homocoupling (The Dimer) , Protodeboronation , and Over-oxidation , providing mechanistic insights and purification workflows to resolve them.
Module 1: The Suzuki-Miyaura Route (Primary)
Context: The standard synthesis involves coupling 4-chlorophenylboronic acid with 4-bromobenzaldehyde using a Palladium catalyst.
Troubleshooting Guide
Q1: I see a persistent non-polar impurity (approx. 10-15% area) that resists crystallization. What is it?
Diagnosis: This is likely 4,4'-Dichlorobiphenyl , formed via Oxidative Homocoupling . Mechanism: In the presence of oxygen, the Palladium(II) species can catalyze the coupling of two boronic acid molecules rather than the cross-coupling with the aryl bromide. Corrective Action:
-
Degassing is Critical: Sparging with argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with sonication before adding the catalyst.
-
Base Selection: Switch from Carbonate bases (Na₂CO₃) to Phosphate bases (K₃PO₄). Phosphate bases often show lower rates of homocoupling in aqueous media.
Q2: My yield is low, and I detect unreacted 4-bromobenzaldehyde, but the boronic acid is gone.
Diagnosis: You are experiencing Protodeboronation . Mechanism: The boronic acid C-B bond is hydrolyzed by water/base before it can transmetalate to the Palladium. This forms Chlorobenzene (volatile) and boric acid. Corrective Action:
-
Stoichiometry: Increase the boronic acid equivalent from 1.1 to 1.3 - 1.5 eq .
-
Solvent Modification: Reduce the water content. If using Toluene/Water (1:1), switch to Dioxane/Water (4:1) or DMF (anhydrous) to slow down the hydrolytic pathway.
Q3: I detect a "Des-chloro" impurity (Biphenyl-4-carbaldehyde) by Mass Spec (M-34).
Diagnosis: Palladium Insertion into the Ar-Cl bond. Mechanism: While Ar-Br is more reactive than Ar-Cl, highly active catalysts (e.g., those with alkylphosphine ligands like S-Phos or PCy₃) can activate the chlorine atom, leading to hydrodehalogenation. Corrective Action:
-
Catalyst Control: Use "dumber" catalysts. Pd(PPh₃)₄ is ideal because it is reactive enough for Ar-Br but generally inert toward Ar-Cl at temperatures < 90°C. Avoid Pd-dppf or Pd(OAc)₂/S-Phos for this specific substrate.
Visualizing the Homocoupling Failure Mode
The diagram below illustrates how Oxygen hijacks the catalytic cycle to produce the Dimer impurity.
Figure 1: The "Oxygen Short-Circuit." Presence of O₂ diverts the catalyst to oxidize the boronic acid into a homocoupled dimer, consuming the starting material.
Module 2: Purification Strategy (The Bisulfite Solution)
The Challenge: The homocoupled dimer (4,4'-dichlorobiphenyl) has similar solubility to the product, making recrystallization difficult. The Solution: Chemoselective purification using Sodium Bisulfite (NaHSO₃) .[1] This method selectively pulls the aldehyde into the aqueous phase, leaving non-aldehyde impurities (dimers, halides) in the organic phase.
Step-by-Step Purification Protocol
-
Adduct Formation:
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) (5 mL per gram).
-
Add 2.0 equivalents of saturated aqueous NaHSO₃ .
-
Stir vigorously for 2-4 hours. A thick white precipitate (the adduct) may form at the interface.
-
-
Wash (Impurity Removal):
-
Filter the solid adduct OR separate the aqueous layer (if adduct is soluble).
-
Wash the adduct/aqueous layer 3x with EtOAc or Diethyl Ether .
-
Result: The organic wash contains the Dimer and unreacted Aryl Halides. The aqueous phase/solid contains the Product.
-
-
Regeneration:
-
Suspend the adduct in fresh EtOAc.
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH until pH > 10.
-
Stir for 30 mins. The aldehyde regenerates and migrates into the EtOAc.
-
-
Isolation:
-
Separate the organic layer, dry over MgSO₄, and concentrate.[2]
-
Figure 2: Chemoselective purification workflow utilizing the aldehyde functionality to remove non-polar byproducts.
Module 3: Alternative Route Risks (Oxidation)
Context: Synthesis via oxidation of 4'-chloro-4-methylbiphenyl.
Q: My product has a broad melting point and high polarity. What happened?
Diagnosis: Over-oxidation to the Carboxylic Acid. Mechanism: Aldehydes are easily oxidized to carboxylic acids by strong oxidants (KMnO₄, CrO₃) or even air exposure under basic conditions (Cannizzaro-type disproportionation). Solution:
-
Reagent: Avoid Permanganate. Use milder oxidants like Ceric Ammonium Nitrate (CAN) or Sommelet reaction conditions (Hexamine).
-
Workup: Do not expose the crude aldehyde to strong base (NaOH) in air, as this accelerates autoxidation to 4'-chlorobiphenyl-4-carboxylic acid .
Data Center: Impurity Profiling
Use this table to identify peaks in your HPLC/GC traces. (Note: RRT is relative to the Product = 1.00).
| Compound | Structure Note | Relative Polarity | Est. RRT (Reverse Phase) | Origin |
| 4'-Chlorobiphenyl-4-carboxylic acid | Acidic Group | High (Polar) | 0.6 - 0.8 | Over-oxidation |
| This compound | Target | Medium | 1.00 | Product |
| 4-Bromobenzaldehyde | Monomer | Medium | 0.4 - 0.5 | Unreacted SM |
| Biphenyl-4-carbaldehyde | Des-chloro | Medium-Low | 0.90 - 0.95 | Pd-Insertion (Side Rxn) |
| 4,4'-Dichlorobiphenyl | Dimer | Low (Non-polar) | 1.5 - 1.8 | Homocoupling |
References
-
Suzuki-Miyaura Coupling Mechanics & Homocoupling
-
Adamo, C. et al.[3] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2006.
-
-
Bisulfite Purification of Aldehydes
-
Vogel, A. I. "Practical Organic Chemistry: Purification of Aldehydes via Bisulfite Adducts." Longmans, 1956. (Standard Protocol Validation).
-
-
Protodeboronation Pathways
-
Cox, P. A. et al. "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2016.
-
-
Synthesis of Biphenyl Aldehydes
Sources
Technical Support Center: Optimizing the Synthesis of 4'-Chlorobiphenyl-4-carbaldehyde
Welcome to our dedicated technical support center for the synthesis of 4'-Chlorobiphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory. As your partner in scientific advancement, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, achieving high yields, particularly with substrates like those involved in the synthesis of this compound, requires careful optimization of multiple parameters. This guide will walk you through the most common issues and their solutions, backed by scientific literature and our in-house expertise.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a very low yield or no product at all. What are the most likely causes and how can I troubleshoot this?
Answer: A low or non-existent yield in a Suzuki-Miyaura coupling can be attributed to several factors, often related to the catalyst system, reaction conditions, or the quality of your reagents. Let's break down the potential culprits and how to address them systematically.
1. Catalyst and Ligand Issues:
-
Catalyst Deactivation: Palladium catalysts, especially in the active Pd(0) state, can be sensitive. Deactivation often manifests as the formation of palladium black (aggregated palladium), rendering the catalyst inactive.[2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Degassing your solvents and reagents is crucial. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can be facilitated by phosphine ligands or through the homocoupling of boronic acids.[1]
-
-
Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For coupling an electron-deficient aryl bromide (like 4-bromobenzaldehyde) with an arylboronic acid, electron-rich and bulky phosphine ligands are generally preferred.[3][4]
2. Inappropriate Base Selection:
-
Base Strength and Solubility: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] The effectiveness of a base depends on its strength and solubility in the reaction medium.
-
Solution: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and often provide good yields.[5] Cesium carbonate (Cs₂CO₃) can be particularly effective in more difficult couplings due to its higher solubility in organic solvents.[5] The choice of base can be highly substrate-dependent, so a small-scale screen of different bases can be very informative.
-
3. Suboptimal Solvent and Temperature:
-
Solvent Polarity and Degassing: The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[8]
-
Solution: Common solvent systems include toluene/water, dioxane/water, and THF/water.[8] It is critical to thoroughly degas the solvent to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions.
-
-
Reaction Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or the catalyst.
-
Solution: A typical temperature range for Suzuki couplings is 80-100 °C.[5] If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature might be necessary.
-
4. Reagent Quality:
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of certain bases.[3]
-
Solution: Use fresh, high-quality boronic acid. Consider using a slight excess of the boronic acid (e.g., 1.2 equivalents) to compensate for any degradation.[5]
-
-
Purity of Starting Materials: Impurities in your starting materials (4-bromobenzaldehyde and 4-chlorophenylboronic acid) can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques before starting the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via Suzuki coupling, and how can I minimize them?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation: This is the loss of the boronic acid group from your 4-chlorophenylboronic acid, which is replaced by a hydrogen atom. This leads to the formation of chlorobenzene as a byproduct and reduces the amount of boronic acid available for the desired cross-coupling.
-
Minimization Strategies:
-
Use fresh and pure boronic acid.
-
Avoid excessively high temperatures.
-
Optimize the choice and amount of base.
-
Consider using boronic esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[9]
-
-
-
Homocoupling: This is the reaction of two molecules of the same starting material to form a symmetrical biphenyl. You can have homocoupling of the boronic acid (to form 4,4'-dichlorobiphenyl) or the aryl halide (to form 4,4'-diformylbiphenyl). Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1]
-
Minimization Strategies:
-
Thoroughly degas your reaction mixture to remove oxygen.
-
Ensure an efficient catalytic cycle. A highly active catalyst will favor the cross-coupling pathway over homocoupling.
-
Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[3]
-
-
Q2: How do I choose the best palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical for success. For the Suzuki coupling of an electron-deficient aryl bromide like 4-bromobenzaldehyde, a catalyst system that promotes rapid oxidative addition is key.
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used. If a Pd(II) source is used, it must be reduced to Pd(0) in situ.
-
Ligand Selection: Electron-rich and bulky phosphine ligands are generally the most effective for this type of transformation. These ligands stabilize the active Pd(0) species and accelerate the oxidative addition step.
-
Recommended Ligands:
-
Triphenylphosphine (PPh₃): A standard and often effective ligand.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective, bulky, and electron-rich ligands that can promote high yields even with challenging substrates.[4]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.[7]
-
-
A screening of a few different catalyst/ligand combinations is often the best approach to identify the optimal system for your specific reaction.
Q3: What is the role of water in the Suzuki-Miyaura coupling, and is it always necessary?
A3: Water often plays a beneficial role in Suzuki-Miyaura couplings, primarily by aiding in the dissolution of the inorganic base (like K₂CO₃ or K₃PO₄). This ensures that the base is available to participate in the transmetalation step. However, the reaction can also be run under anhydrous conditions, and in some cases, this may be advantageous. The presence of water can sometimes lead to unwanted side reactions, such as the hydrolysis of ester groups if present on the substrates.[10] The optimal amount of water can vary, and it's another parameter that can be fine-tuned during reaction optimization.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is a critical step to obtain your product in high purity. The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be effective.[11]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.[12]
-
-
Column Chromatography: If recrystallization is not effective or if you have a mixture of several compounds, silica gel column chromatography is a powerful purification technique.
-
Eluent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used for biphenyl compounds. The polarity of the eluent can be adjusted to achieve good separation of your product from impurities.
-
Q5: My NMR spectrum of the crude product shows several unexpected peaks. What are the likely impurities?
A5: Besides unreacted starting materials, the most common impurities are the byproducts of the side reactions mentioned earlier:
-
Chlorobenzene: From protodeboronation of 4-chlorophenylboronic acid.
-
4,4'-Dichlorobiphenyl: From homocoupling of 4-chlorophenylboronic acid.
-
4,4'-Diformylbiphenyl: From homocoupling of 4-bromobenzaldehyde.
-
Biphenyl: If there are impurities in your starting materials.
You can often identify these impurities by comparing the chemical shifts in your crude NMR spectrum to known values for these compounds.[13][14][15]
Data Presentation: Comparative Analysis of Reaction Parameters
To assist in your optimization efforts, the following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions involving aryl bromides. While the specific yields will be substrate-dependent, these tables provide a valuable starting point for your experimental design.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | 70-85 | A standard and cost-effective choice.[5] |
| Pd(PPh₃)₄ | - | 80-95 | A reliable Pd(0) source, often giving high yields. |
| Pd₂(dba)₃ | SPhos | >90 | Highly effective for electron-deficient aryl bromides.[4] |
| PdCl₂(dppf) | - | 75-90 | A robust and air-stable catalyst. |
Table 2: Influence of Different Bases on Reaction Yield
| Base | Typical Yield (%) | Notes |
| Na₂CO₃ | 85-95 | A common and effective base.[5] |
| K₂CO₃ | 80-92 | Another widely used and effective carbonate base. |
| K₃PO₄ | 88-98 | Often gives excellent yields, particularly with challenging substrates.[5] |
| Cs₂CO₃ | 90-99 | Highly effective due to its good solubility in organic solvents.[5] |
| Et₃N | <50 | Generally less effective for this type of coupling.[5] |
Table 3: Effect of Solvent System on Reaction Outcome
| Solvent System | Typical Yield (%) | Notes |
| Toluene/Water | 85-95 | A common and effective biphasic system.[5] |
| Dioxane/Water | 90-98 | Often provides excellent yields.[16] |
| THF/Water | 80-90 | Another good option, though THF has a lower boiling point.[8] |
| DMF | 75-85 | Can be used, but rigorous degassing is critical.[8] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction to synthesize this compound.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzaldehyde
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography eluent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography using a hexanes/ethyl acetate eluent system to afford the pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the Suzuki-Miyaura coupling.
References
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling. Retrieved February 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. Retrieved February 7, 2026, from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved February 7, 2026, from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 7, 2026, from [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Chapter 4 - PALLADIUM-CATALYZED SUZUKI-MIYAURA COUPLING REACTIONS. Retrieved February 7, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 7, 2026, from [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved February 7, 2026, from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved February 7, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved February 7, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved February 7, 2026, from [Link]
-
SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 7, 2026, from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4'-Chlorobiphenyl-4-carbaldehyde in Condensation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during condensation reactions involving 4'-Chlorobiphenyl-4-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Introduction
This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex molecules with applications in medicinal chemistry and materials science.[1] However, its reactivity profile, influenced by the electron-withdrawing nature of the chloro substituent and the steric bulk of the biphenyl moiety, can lead to several side reactions during condensation processes. This guide will address the most common challenges in a question-and-answer format, providing detailed troubleshooting protocols and mechanistic insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Condensation Product
Q1: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but my yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in Knoevenagel condensations with aromatic aldehydes are a common issue and can often be traced back to several factors.[2] The key is a systematic approach to troubleshooting.
-
Causality: The Knoevenagel condensation is a base-catalyzed reaction. The choice of base is critical. A base that is too strong can lead to self-condensation of the aldehyde or other side reactions. Conversely, a base that is too weak may not efficiently deprotonate the active methylene compound, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Catalyst Optimization: If you are using a strong base like sodium hydroxide or potassium hydroxide, consider switching to a milder base. Weak bases such as piperidine, pyridine, or ammonium acetate are commonly employed to avoid side reactions.[2]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like ethanol, acetonitrile, or DMF are often effective for Knoevenagel condensations. In some cases, solvent-free conditions or the use of greener solvents like water-glycerol mixtures can also improve yields.[2]
-
Temperature Control: Elevated temperatures can promote side reactions. If you are heating the reaction, try running it at a lower temperature for a longer period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Stoichiometry: Ensure the molar ratio of your reactants is optimal. A slight excess of the active methylene compound can sometimes drive the reaction to completion.
-
Issue 2: Formation of Unexpected Byproducts
Q2: In my base-catalyzed condensation of this compound, I am observing significant amounts of 4'-chlorobiphenyl-4-carboxylic acid and 4'-chlorobiphenylmethanol. What is happening and how can I prevent this?
A2: The formation of both the carboxylic acid and the corresponding alcohol from an aldehyde under basic conditions is a classic indicator of the Cannizzaro reaction .[3][4][5][6]
-
Mechanism Insight: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base.[5][6][7] One molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol.[6][7] The reaction is typically second order in the aldehyde and first order in the base.
Caption: Mechanism of the Cannizzaro Reaction.
-
Troubleshooting and Prevention:
-
Avoid Strong Bases: The most effective way to prevent the Cannizzaro reaction is to avoid using strong bases like NaOH or KOH, especially at high concentrations. Opt for milder bases suitable for the intended condensation reaction (e.g., piperidine, triethylamine, or potassium carbonate).
-
Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Running your primary reaction at a lower temperature can help to suppress this side reaction.
-
Reactant Addition Strategy: If the desired condensation is sluggish, consider a slow, controlled addition of the base to the reaction mixture to maintain a low instantaneous concentration of the hydroxide ion.
-
Q3: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction with this compound is giving a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity in olefination reactions is a common challenge. The outcome is highly dependent on the nature of the ylide or phosphonate carbanion and the reaction conditions.
-
Expertise-Based Explanation:
-
Wittig Reaction: The stereoselectivity of the Wittig reaction is influenced by the stability of the phosphorus ylide.
-
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) are more stable and the reaction is often reversible. This thermodynamic control generally leads to the formation of the more stable (E)-alkene .[8]
-
Non-stabilized Ylides (e.g., alkylidenetriphenylphosphoranes) react irreversibly under kinetic control, typically favoring the (Z)-alkene .
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction typically provides excellent selectivity for the (E)-alkene .[1][9] However, modifications to the reaction conditions can favor the (Z)-isomer. For example, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers, can selectively produce (Z)-alkenes.[9]
-
-
Troubleshooting Stereoselectivity:
| Reaction | Desired Isomer | Recommended Action |
| Wittig | (E)-alkene | Use a stabilized ylide. Consider salt-free conditions to enhance E-selectivity. |
| Wittig | (Z)-alkene | Use a non-stabilized ylide with a strong, non-coordinating base (e.g., NaHMDS, KHMDS). |
| HWE | (E)-alkene | This is the generally favored product. Ensure standard conditions (e.g., NaH in THF). |
| HWE | (Z)-alkene | Employ the Still-Gennari protocol with appropriate phosphonates and base/additive combinations. |
Q4: I am detecting 4'-chlorobiphenyl-4-carboxylic acid as an impurity in my condensation product, even when using mild bases. What could be the cause?
A4: The presence of the carboxylic acid, in the absence of the corresponding alcohol, suggests an oxidation side reaction rather than a Cannizzaro reaction.[10][11]
-
Causality and Prevention:
-
Air Oxidation: Aromatic aldehydes can be susceptible to air oxidation, especially at elevated temperatures and in the presence of certain metal ions or radicals. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Oxidizing Agents: Ensure that none of your reagents or solvents are contaminated with oxidizing agents. For instance, older samples of ethers can contain peroxides.
-
Reaction Conditions: Some reaction conditions, even if not explicitly "oxidative," can promote the oxidation of aldehydes.[12] Careful control of reaction parameters and the use of freshly distilled solvents can minimize this side reaction.
-
Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation to Minimize Side Reactions
This protocol is designed to favor the desired condensation product while minimizing the risk of Cannizzaro and oxidation side reactions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in anhydrous ethanol.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.), dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. If the reaction is slow at room temperature, gently heat the mixture to reflux and continue to monitor.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: High (E)-Selectivity Horner-Wadsworth-Emmons Reaction
This protocol is optimized for the formation of the (E)-alkene from this compound.
-
Phosphonate Anion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C. To this suspension, add the phosphonate ester (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the resulting solution of the phosphonate anion back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the (E)-alkene.
Visualizing Reaction Pathways
// Nodes Start [label="this compound\n+ Condensation Partner", fillcolor="#F1F3F4"]; Desired [label="Desired Condensation Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cannizzaro [label="Cannizzaro Byproducts\n(Alcohol + Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation Byproduct\n(Carboxylic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Isomers [label="Mixture of (E) and (Z) Isomers", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Desired [label="Optimal Conditions\n(Mild Base, Inert Atmosphere)"]; Start -> Cannizzaro [label="Strong Base"]; Start -> Oxidation [label="Air/Oxidants"]; Start -> Isomers [label="Suboptimal Stereocontrol\n(Wittig/HWE)"]; }
Caption: Competing reaction pathways for this compound.
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate catalyst, solvent, or temperature | Optimize catalyst (mild base), screen solvents, adjust temperature. |
| Cannizzaro Reaction | Use of strong base | Switch to a milder base (e.g., piperidine, Et3N). |
| Oxidation | Presence of air or other oxidants | Run the reaction under an inert atmosphere (N2 or Ar). |
| Poor Stereoselectivity | Incorrect choice of ylide or HWE conditions | Select stabilized ylide for (E)-alkene in Wittig; use standard HWE for (E) or Still-Gennari for (Z). |
References
-
EduBirdie. (2023). The Wittig Reaction Lab Report. [Link]
-
Wikipedia. (2023). Cannizzaro reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2025). Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Taylor & Francis Online. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
L.S. College, Muzaffarpur. (2021). Cannizzaro reaction. [Link]
-
ResearchGate. (2018). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. [Link]
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2020). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. [Link]
-
Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. [Link]
-
University of Life Sciences in Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Wittig reaction of cyclobisbiphenylenecarbonyl. [Link]
-
YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. [Link]
-
RMIT University. (n.d.). 8.7 Types of Organic Reactions – Ready for Uni: An RMIT Chemistry Bridging Course. [Link]
-
PubMed. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. [Link]
-
ResearchGate. (2001). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]
-
ResearchGate. (2022). The Cannizzaro Reaction. [Link]
-
National Center for Biotechnology Information. (2024). Synthetic applications of the Cannizzaro reaction. [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
-
JoVE. (2025). Video: Aldol Condensation with β-Diesters. [Link]
-
Filo. (2025). Here is a list of questions related to organic chemistry: Unit 3. [Link]
-
ResearchGate. (2002). Horner-Wadsworth-Emmons reaction for the synthesis of unusual α,β-didehydroamino acids with a chiral axis. [Link]
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- 12. (PDF) Chlorination and oxidation of some aldehydes by H2O2 and diphenic acid·CuCl2 complex [academia.edu]
how to prevent decomposition of 4'-Chlorobiphenyl-4-carbaldehyde during reaction
Welcome to the technical support center for 4'-Chlorobiphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in organic synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent its decomposition during reactions and achieve optimal results.
Introduction to the Stability of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its bifunctional nature, possessing both an aldehyde and a chloro-substituted biphenyl moiety, allows for a wide range of chemical transformations. However, the aldehyde group, in particular, is susceptible to several decomposition pathways under various reaction conditions. Understanding these potential side reactions is the first step toward mitigating them.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary modes of decomposition for this compound involve the aldehyde functional group and can be broadly categorized into three main pathways:
-
Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid (4'-chlorobiphenyl-4-carboxylic acid). This is a common issue, especially in the presence of oxidizing agents or even atmospheric oxygen under certain catalytic conditions.
-
Decarbonylation: Under transition-metal catalysis, particularly with catalysts like rhodium or palladium at elevated temperatures, the aldehyde can lose a molecule of carbon monoxide to yield 4-chlorobiphenyl.[2][3]
-
Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, this compound can undergo a base-induced disproportionation known as the Cannizzaro reaction.[4][5][6][7] In this process, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol ( (4'-chlorobiphenyl-4-yl)methanol) and one molecule of the carboxylic acid (4'-chlorobiphenyl-4-carboxylic acid). This is a significant concern in strongly basic reaction media.
Q2: I am performing a Suzuki-Miyaura coupling reaction with this compound. What are the common side reactions I should be aware of?
A2: In addition to the general decomposition pathways mentioned above, Suzuki-Miyaura cross-coupling reactions present their own set of potential side reactions:
-
Homocoupling: Boronic acids can couple with themselves in the presence of a Pd(II) species, which can form if the reaction mixture is not properly degassed.[1]
-
Dehalogenation: The chloro group on the biphenyl ring can be replaced by a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle.[1]
-
Protodeboronation: If you are using a boronic acid derivative of a similar biphenyl aldehyde, this side reaction where the boronic acid group is replaced by a hydrogen can occur, especially under certain pH conditions.
Q3: How does the choice of base affect the stability of this compound in my reaction?
A3: The choice of base is critical. Strong bases, such as sodium hydroxide or potassium hydroxide, can promote the Cannizzaro reaction, especially at higher concentrations and temperatures.[4][5][6][7] For reactions like the Suzuki-Miyaura coupling, weaker inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are generally preferred to minimize the risk of this side reaction.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving decomposition issues encountered during reactions with this compound.
Problem 1: Formation of 4'-chlorobiphenyl-4-carboxylic acid
Symptoms:
-
Presence of an unexpected peak in your LC-MS or NMR corresponding to the carboxylic acid.
-
Reduced yield of the desired product.
-
Changes in the pH of the reaction mixture.
Potential Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Air Oxidation | The aldehyde is sensitive to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts that can facilitate aerobic oxidation. | 1. Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. 2. Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox if possible. |
| Oxidizing Reagents | The reaction mixture may contain unintentional oxidizing species, or one of the reagents may be acting as an oxidant under the reaction conditions. | 1. Reagent Purity: Ensure all reagents are of high purity and free from peroxide contaminants. 2. Reaction Conditions: Re-evaluate the compatibility of all reagents. Some palladium catalysts, for instance, can promote oxidation in the presence of oxygen.[9][10][11][12] |
Problem 2: Formation of 4-chlorobiphenyl (Decarbonylation Product)
Symptoms:
-
Detection of 4-chlorobiphenyl in the product mixture by GC-MS or LC-MS.
-
Gas evolution (carbon monoxide) may be observed, though often difficult to detect on a small scale.
Potential Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| High Reaction Temperature | Transition metal catalysts, particularly those based on rhodium and palladium, can catalyze the decarbonylation of aromatic aldehydes at elevated temperatures.[2][3] | 1. Lower Temperature: Attempt the reaction at a lower temperature. Screen a range of temperatures to find a balance between reaction rate and suppression of decarbonylation. 2. Catalyst Choice: If possible, screen different catalysts. Some catalyst systems are less prone to inducing decarbonylation. |
| Ligand Effects | The choice of ligand on the metal catalyst can influence the propensity for decarbonylation. | 1. Ligand Screening: If using a palladium-catalyzed reaction, screen different phosphine ligands. Bulky, electron-donating ligands can sometimes suppress side reactions. |
Problem 3: Formation of (4'-chlorobiphenyl-4-yl)methanol and 4'-chlorobiphenyl-4-carboxylic acid (Cannizzaro Products)
Symptoms:
-
Presence of both the corresponding alcohol and carboxylic acid in the product mixture.
-
Typically occurs in reactions run under strongly basic conditions.
Potential Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Strong Base | Aromatic aldehydes without α-hydrogens undergo disproportionation in the presence of a strong base.[4][5][6][7] | 1. Use a Weaker Base: Replace strong bases like NaOH or KOH with milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Control Base Stoichiometry: Use the minimum effective amount of base. 3. Lower Temperature: The Cannizzaro reaction is often accelerated by heat. Running the reaction at a lower temperature can significantly reduce this side reaction. |
Experimental Protocols: A Preventative Approach
To circumvent the inherent reactivity of the aldehyde group, a protection-deprotection strategy is often the most robust solution. Acetals are excellent protecting groups for aldehydes as they are stable in neutral to strongly basic conditions.[13][14][15]
Protocol 1: Acetal Protection of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in toluene (0.2 M) are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Azeotropic Removal of Water: The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde, 2-(4'-(chloro)-[1,1'-biphenyl]-4-yl)-1,3-dioxolane.
The protected compound can now be used in reactions that are incompatible with the free aldehyde, such as those requiring strong bases or nucleophiles.
Protocol 2: Deprotection of the Acetal
-
Reaction Setup: The protected aldehyde is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS for the reappearance of the free aldehyde.
-
Work-up: Once the deprotection is complete, the acetone is removed under reduced pressure. The aqueous residue is neutralized with a mild base (e.g., sodium bicarbonate) and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected this compound.
Visualizing Decomposition and Prevention
Decomposition Pathways
Caption: Decision workflow for preventing aldehyde decomposition.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chem-Impex. This compound. [Link]
-
Leonard, D. K., Bajo, S., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
L.S.College, Muzaffarpur. (2021, December 9). Cannizzaro reaction. [Link]
-
The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
Edubirdie. (n.d.). Lab 4 (Cannizaro Reaction). [Link]
-
Nishimura, T., Onoue, T., Ohe, K., & Uemura, S. (2000). Palladium(II)-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones by Molecular Oxygen. The Journal of Organic Chemistry, 65(20), 6440–6447. [Link]
-
Saini, V., Kumar, S. (2014). Base-catalyzed cross coupling of secondary alcohols and aryl-aldehydes with concomitant oxidation of alcohols to ketones: An alternative route for synthesis of the Claisen-Schmidt condensation products. Request PDF. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Powers, D. C., & Ritter, T. (2011). On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation. Journal of the American Chemical Society, 133(40), 15888–15891. [Link]
-
Beck, C. M., Rathmill, S. E., Park, Y. J., Chen, J., Crabtree, R. H., Liable-Sands, L. M., & Rheingold, A. L. (1999). Aldehyde decarbonylation catalysis under mild conditions. Organometallics, 18(25), 5312–5317. [Link]
-
Mondal, M., & Bora, U. (2018). Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives. Request PDF. [Link]
-
Singh, V. K., & Samanta, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1118–1149. [Link]
-
MDPI. (n.d.). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde decarbonylation catalysis under mild conditions (Journal Article) | ETDEWEB [osti.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. rsc.org [rsc.org]
- 6. Lab 4 (Cannizaro Reaction) - Edubirdie [edubirdie.com]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Oxidation of Alkanes and Cycloalkanes: Overview [mdpi.com]
- 12. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purifying 4'-Chlorobiphenyl-4-carbaldehyde via Column Chromatography
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the purification of 4'-Chlorobiphenyl-4-carbaldehyde. We will move beyond simple procedural lists to address the nuanced challenges and chemical principles underlying a successful separation. This document is structured to serve as both a primary protocol and a troubleshooting reference for researchers and drug development professionals.
Section 1: Compound Characteristics & Initial Considerations
This compound is a moderately polar aromatic aldehyde. Its biphenyl structure provides significant non-polar character, while the aldehyde group introduces polarity. Understanding this balance is critical for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₉ClO | [1][2] |
| Molecular Weight | 216.67 g/mol | [1][2] |
| Appearance | Off-white to yellowish powder or crystals | [1][3] |
| Melting Point | 110-118 °C | [1][2][3] |
| Solubility | Slightly soluble in acetonitrile and chloroform; Soluble in Dimethylformamide (DMF) | [3][4] |
| Stability | Documented as air-sensitive; should be stored under an inert atmosphere. |[3][4] |
The "air-sensitive" nature of this compound is a crucial flag. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, a more polar impurity that can complicate purification. This possibility must be considered throughout the process.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification setup.
Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A1: A Hexane/Ethyl Acetate system is the standard choice for compounds of moderate polarity. Start with a ratio of 9:1 (Hexane:Ethyl Acetate) . This initial system will likely show the compound moving off the baseline. Adjust the polarity to achieve a target retention factor (Rf) of 0.25 - 0.35 for the desired compound. An ideal Rf in this range provides the best resolution from impurities during column chromatography.[5]
-
If the Rf is too low (<0.2): Increase the polarity by moving to an 8:2 or 7:3 ratio.
-
If the Rf is too high (>0.5): Decrease the polarity by moving to a 9.5:0.5 ratio.
Q2: My crude product is a solid and won't dissolve easily in the chromatography eluent. How should I load it onto the column?
A2: This is a common issue for crystalline solids. Avoid using large volumes of a highly polar solvent to dissolve the sample, as this will ruin the separation. The preferred method is dry loading :
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Gently layer this powder on top of the packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to superior separation.
Q3: Is this compound stable on standard silica gel?
A3: Generally, yes, but with a significant caveat. Silica gel is slightly acidic and can catalyze certain side reactions, especially with sensitive compounds.[5] Given that this aldehyde is air-sensitive, two potential issues on a standard silica column are:
-
Oxidation: Trace air in the solvent or on the silica surface can lead to the formation of 4'-chlorobiphenyl-4-carboxylic acid.
-
Acetal Formation: If using an alcohol (like methanol) in your eluent, the acidic silica can promote the formation of an acetal, introducing another impurity.[5]
To mitigate these risks, especially if you observe new, more polar spots on your TLC after elution, consider adding 0.1-0.5% triethylamine (NEt₃) to your eluent. The basic amine neutralizes the acidic sites on the silica gel, minimizing decomposition.
Section 3: Detailed Purification Protocol & Workflow
This protocol assumes a standard flash chromatography setup. The amount of silica should be 30-50 times the weight of the crude material to be purified.[6]
Workflow Diagram
Caption: General workflow for column chromatography purification.
Step-by-Step Methodology
-
TLC Analysis:
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the crude material on a silica gel TLC plate and develop the plate in each chamber.
-
Identify the solvent system that gives your target compound an Rf of ~0.3 and shows good separation from major impurities. This will be your primary eluent.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the least polar solvent you will use (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The final bed should be level. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Prepare the sample for dry loading as described in FAQ Q2.
-
Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with a solvent system slightly less polar than the one determined by TLC (e.g., if TLC was 8:2, start with 9:1 Hexane:EtOAc).
-
Elute with 2-3 column volumes of this initial solvent to remove any non-polar impurities.
-
Gradually increase the polarity of the eluent. A stepwise gradient is often effective (e.g., 200 mL of 9:1, then 200 mL of 8.5:1.5, then 200 mL of 8:2).
-
Collect fractions of a consistent size (e.g., 15-20 mL).
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate. Develop and visualize to identify which fractions contain the pure compound.
-
Combine the fractions containing only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 4: Troubleshooting Guide
Even with a well-defined protocol, problems can arise. This guide provides a logical framework for diagnosing and solving common issues.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Detailed Explanations
-
Issue: Compound is Stuck on the Column (Won't Elute)
-
Causality: The mobile phase (eluent) lacks sufficient polarity to displace the compound from the stationary phase (silica). The aldehyde group's polarity causes it to adhere strongly to the silica.
-
Solution: Systematically increase the percentage of the polar solvent (Ethyl Acetate) in your eluent. If you reach a 1:1 ratio and the compound still hasn't eluted, you can consider adding a small amount (1-2%) of a more polar solvent like methanol, but be mindful of potential acetal formation.[7]
-
-
Issue: Poor Separation Despite a Good TLC Result
-
Causality: This is often a loading or capacity issue. TLC is an analytical technique with a tiny sample load. On a preparative column, overloading saturates the stationary phase, causing bands to broaden and overlap.[7] Loading the sample dissolved in a large volume of solvent also causes a wide initial band, which is impossible to resolve.
-
Solution: Ensure your crude material is no more than 2-3% of the total weight of the silica gel. Always use the dry loading technique for solids to introduce the sample in the most concentrated band possible.
-
-
Issue: The Compound Elutes with a Long 'Tail'
-
Causality: Tailing occurs when a fraction of the compound molecules interact very strongly with the most active/acidic sites on the silica gel, retarding their movement relative to the bulk of the sample. This is common for polar functional groups like aldehydes.
-
Solution: As recommended, adding a small amount of triethylamine (NEt₃) to the eluent will "cap" these highly active sites, leading to more symmetrical peak shapes. Alternatively, once the leading edge of your product begins to elute, you can increase the eluent polarity more aggressively to push the tailing portion off the column faster.[7]
-
-
Issue: A New, More Polar Spot Appears in the Column Fractions
-
Causality: This is a clear indication of on-column decomposition. For an aldehyde, the most likely culprit is oxidation to the more polar carboxylic acid.
-
Solution: This is a more serious issue that requires modifying the stationary phase.
-
Deactivate Silica: Add 0.5-1% triethylamine to your eluent to neutralize the silica surface.
-
Switch Adsorbent: If decomposition persists, switch to a neutral stationary phase like neutral alumina . You will need to re-develop your TLC conditions on an alumina TLC plate, as the elution order and required polarity may change.
-
-
References
-
Corpus Publishers. (2023, October 5). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Retrieved from [Link]
-
ChemBK. 4'-CHLORO[1,1'-BIPHENYL]-4-CARBALDEHYDE. Retrieved from [Link]
-
Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
-
PubChem. 4-Chlorobiphenyl. Retrieved from [Link]
-
Open Research Newcastle. (2025, May 8). Thermal studies of chlorinated and mixed halogenated biphenyls. Retrieved from [Link]
-
Simon Fraser University. (1992). Demosphere, Vol.25, No.4, pp 493-504. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4'-Chlorobiphenyl-4-carboxaldehyde | 80565-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. corpuspublishers.com [corpuspublishers.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Cross-Coupling Guide for 4'-Chlorobiphenyl-4-carbaldehyde
Ticket ID: #CC-4CBC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Catalyst Selection & Troubleshooting for Deactivated Aryl Chlorides with Electrophilic Handles
Executive Summary
You are working with 4'-Chlorobiphenyl-4-carbaldehyde . This substrate presents a classic "Chemoselectivity vs. Reactivity" paradox:
-
The Handle (Aldehyde): Highly electrophilic, prone to oxidation (to carboxylic acid), reduction, or nucleophilic attack (imine formation with amines).
-
The Leaving Group (Chloride): The C-Cl bond is strong (BDE ~96 kcal/mol).[1] Activating it requires electron-rich, bulky ligands, but the conditions required to activate the chloride (heat, strong base) often destroy the aldehyde.
This guide moves beyond generic "Suzuki conditions" to provide a precision protocol designed to preserve your aldehyde while forcing the aryl chloride oxidative addition.
Module 1: Catalyst & Ligand Selection Matrix
For this specific scaffold, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient due to the sluggish oxidative addition of the aryl chloride. You require a Dialkylbiaryl Phosphine (Buchwald Ligand) system.[2]
The Recommendation: SPhos vs. XPhos
| Feature | SPhos (Recommended Start) | XPhos (Alternative) |
| Structure | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Mechanism | The methoxy groups provide hemilabile coordination, stabilizing the Pd(0) species and facilitating the oxidative addition of chlorides. | Extremely bulky; excellent for very hindered substrates but can sometimes be too sterically crowded for certain biphenyl couplings. |
| Aldehyde Compatibility | High. Works well with weak phosphate bases. | Moderate. Often requires slightly higher temperatures which risks aldehyde degradation. |
| Precatalyst Form | SPhos Pd G2 or G3 | XPhos Pd G3 |
The "Hidden" Variable: The Base
The base is the most critical factor for aldehyde survival.
-
❌ Avoid: NaOtBu, KOtBu, NaOH (Strong nucleophiles; will cause Cannizzaro disproportionation or Aldol condensation).
-
✅ Use: K₃PO₄ (Potassium Phosphate) .[2] It is basic enough to facilitate transmetallation (Suzuki) or deprotonation (Buchwald) but lacks the nucleophilicity to attack the aldehyde rapidly.
Module 2: Visualizing the Decision Pathway
The following logic flow illustrates how to select your reaction parameters based on your coupling partner.
Figure 1: Decision tree for catalyst and condition selection based on coupling partner type.
Module 3: Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Coupling with Phenylboronic Acid derivatives.
The "SPhos-Phosphate" System This protocol uses a biphasic system to solubilize the inorganic base while keeping the aldehyde in the organic phase, minimizing degradation.
-
Charge Reaction Vessel:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
SPhos Pd G2 (0.01 – 0.02 equiv / 1-2 mol%)
-
Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
-
Add Base:
-
Add K₃PO₄ (3.0 equiv). Finely ground solid is preferred.
-
-
Solvent Addition:
-
Add Toluene and Water (Ratio 10:1 or 4:1). The small amount of water is crucial for the boronic acid activation mechanism.
-
Concentration: 0.1 M to 0.2 M with respect to the aryl chloride.
-
-
Degas:
-
Sparge with Argon or Nitrogen for 10-15 minutes. Oxygen is the enemy of the active Pd(0) species.
-
-
Reaction:
-
Seal and heat to 80 °C for 4–12 hours.
-
Monitor: TLC or LCMS. Look for the disappearance of the chloride.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with water.
-
Crucial Step: If using an amine-containing boronic acid, ensure the pH of the aqueous wash is neutral to prevent amphoteric loss.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Coupling with Morpholine, Piperidine, or Anilines.
The "Dry-Carbonate" System Warning: Amines react with aldehydes to form imines/Schiff bases reversibly. Water drives the equilibrium toward the aldehyde, but water kills the base strength needed for amination. We use a dry system with a specific addition order.
-
Pre-complexation (Optional but Recommended):
-
If using Pd(OAc)₂/Ligand separate, stir them in the solvent for 10 mins before adding substrates. If using BrettPhos Pd G3 , skip this.
-
-
Charge Solids:
-
Substrate (1.0 equiv)
-
Cs₂CO₃ (2.0 - 3.0 equiv). Must be anhydrous.
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). Load: 2-3 mol%.
-
-
Solvent & Amine:
-
Add Anhydrous 1,4-Dioxane (0.1 M).
-
Add the Amine (1.1 equiv) last.
-
-
Reaction:
-
Heat to 80-100 °C .
-
Time: Keep reaction time as short as possible (check at 2h, 4h) to minimize oligomerization of the aldehyde.
-
Module 4: Troubleshooting Guide
If your reaction fails, use this diagnostic table. Do not simply "add more catalyst."
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative Addition Failure. The C-Cl bond is not breaking. | 1. Switch from SPhos to XPhos or BrettPhos (bulkier, more electron-rich).2. Ensure the system is oxygen-free (O₂ poisons the catalyst).3. Increase temp to 110°C (switch solvent to Toluene/DMF mix). |
| Aldehyde Disappeared (New peaks, not product) | Base-Mediated Degradation. Cannizzaro or Aldol reactions occurred. | 1. Switch base from Carbonate to K₃PO₄ .2. Reduce water content (use strictly anhydrous conditions).3. Lower temperature to 60-70°C and extend time. |
| Product Mass = M - Cl + H (Dehalogenation) | Hydride Transfer. The Pd-Ar intermediate grabbed a hydride from the solvent (usually alcohols). | 1. NEVER use Ethanol/Isopropanol as cosolvents.2. Use strictly aprotic solvents (Toluene, Dioxane, DMF).3. Ensure the solvent is anhydrous. |
| Imine Formation (In Amination) | Nucleophilic Attack. The amine reacted with the aldehyde instead of the Pd-center. | 1. Use a Precatalyst (G3/G4) to ensure immediate catalytic turnover.2. Increase catalyst loading to outcompete the background imine formation.3. Add the amine slowly (syringe pump) to the hot catalyst mixture. |
Diagnostic Logic Flow
Figure 2: Troubleshooting logic for identifying reaction failures.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for this reaction? It's cheaper. A: Generally, no . Tetrakis(triphenylphosphine)palladium(0) is excellent for aryl bromides and iodides. However, for aryl chlorides (especially on a deactivated biphenyl ring), the oxidative addition is the rate-limiting step. PPh₃ is not electron-rich enough to facilitate this efficiently at temperatures that preserve the aldehyde. You will likely see <20% conversion and significant homocoupling.
Q: My aldehyde is oxidizing to the carboxylic acid during the reaction. Why? A: This is usually due to trace oxygen in the presence of Pd and base.
-
Fix: Ensure rigorous degassing. Do not just bubble N₂ for 30 seconds; sparge the solvent mixture for at least 15 minutes before adding the catalyst. Alternatively, use a freeze-pump-thaw cycle.
Q: Can I protect the aldehyde as an acetal first? A: Yes, and this is the most robust "chemical engineering" solution. Converting the aldehyde to a dimethyl acetal or cyclic acetal (using ethylene glycol) makes the group robust to strong bases (like NaOtBu). You can then use standard, high-activity conditions and deprotect with mild acid (HCl/THF) at the end. Do this if the direct coupling fails twice.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Improved Methods for the Generation of LPd(0). Chemical Science, 4, 916-920.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4'-Chlorobiphenyl-4-carbaldehyde
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of 4'-Chlorobiphenyl-4-carbaldehyde. Here, we address common experimental challenges in a troubleshooting and FAQ format, explaining the causality behind solvent effects to enhance your reaction outcomes.
Introduction: Why Solvent Choice is Paramount
This compound is a versatile intermediate in organic synthesis, notable for its rigid biphenyl backbone and reactive aldehyde functionality. The electron-withdrawing nature of the chloro-substituent enhances the electrophilicity of the carbonyl carbon, making it susceptible to a range of transformations.[1] However, the success, rate, and even the mechanistic pathway of these reactions are profoundly influenced by the surrounding solvent medium. A solvent is not merely an inert medium for dissolving reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] This guide will dissect these interactions to empower you with predictive control over your experiments.
Section 1: Troubleshooting Nucleophilic Addition Reactions
Nucleophilic additions to the carbonyl group are fundamental to the utility of this compound. Issues with yield and selectivity are common and often traceable to suboptimal solvent choice.
FAQ 1: My Wittig reaction is giving low yields and poor E/Z selectivity. Could the solvent be the problem?
Answer: Absolutely. The solvent plays a crucial role in the Wittig reaction by influencing the stability of the key intermediates—the betaine and the oxaphosphetane—which dictate both the reaction rate and the stereochemical outcome.[4]
Causality Explained: The mechanism of the Wittig reaction is sensitive to solvent polarity.
-
Non-polar, aprotic solvents (e.g., Toluene, Benzene, THF) typically favor the formation of the cis-oxaphosphetane intermediate from non-stabilized ylides, leading to the (Z)-alkene.[5] This is because these solvents do not effectively solvate the charged species, promoting a more concerted, kinetically controlled pathway.
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) can stabilize the betaine intermediate.[6] This increased lifetime allows for potential equilibration to the more thermodynamically stable trans-betaine, which subsequently forms the (E)-alkene, particularly with stabilized ylides.[4][5]
-
Polar protic solvents (e.g., Methanol, Ethanol) can be detrimental. They can hydrogen-bond with and excessively stabilize the phosphorus ylide, reducing its nucleophilicity and slowing the reaction.[2][7]
Troubleshooting Protocol:
-
Identify Your Ylide: Is your phosphorus ylide stabilized (containing an adjacent electron-withdrawing group) or non-stabilized?
-
Define Stereochemical Goal: Are you targeting the (E)- or (Z)-alkene?
-
Solvent Selection:
-
For (Z)-selectivity with non-stabilized ylides, switch to a rigorously dried, non-polar aprotic solvent like THF or Toluene.
-
For (E)-selectivity with stabilized ylides, a polar aprotic solvent like DMF or acetonitrile is often preferred.[6]
-
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the aldehyde. Stalling may indicate solvent-induced deactivation of the ylide.
Data Summary: Solvent Effects on Wittig Stereoselectivity (Illustrative)
| Solvent | Dielectric Constant (ε) | Type | Expected Major Isomer (with stabilized ylide) | Rationale |
| Toluene | 2.4 | Non-polar Aprotic | Z | Minimal stabilization of intermediates, favors kinetic product. |
| THF | 7.6 | Borderline Aprotic | Z/E Mixture | Moderate polarity, less defined selectivity. |
| Acetonitrile | 37.5 | Polar Aprotic | E | Stabilizes betaine, allowing equilibration to thermodynamic product.[6] |
| Methanol | 32.7 | Polar Protic | E (but slow rate) | Stabilizes betaine but deactivates ylide via H-bonding.[5] |
FAQ 2: I am attempting a Grignard addition, but the reaction is sluggish and I'm isolating significant amounts of unreacted starting material. What's wrong?
Answer: The primary culprits in a sluggish Grignard reaction are typically moisture and improper solvent choice. The solvent must be aprotic and capable of coordinating with the magnesium center.
Causality Explained: Grignard reagents are potent nucleophiles and strong bases.
-
Protic Solvents (Water, Alcohols): These will instantly quench the Grignard reagent through an acid-base reaction, destroying it before it can react with the aldehyde. All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.[8]
-
Coordinating Aprotic Solvents (Ether, THF): These are essential. The lone pairs on the solvent's oxygen atoms coordinate to the magnesium ion of the Grignard reagent, forming a soluble Schlenk equilibrium complex. This solvation is critical for the reagent's stability and reactivity. Diethyl ether and THF are the most common and effective choices.
-
Non-Coordinating Solvents (Hexane, Toluene): Using these solvents alone will result in the precipitation of the Grignard reagent and a complete halt of the reaction.
Workflow for Optimizing Grignard Addition:
Caption: Decision workflow for troubleshooting Grignard reactions.
Section 2: Knoevenagel Condensation Troubleshooting
The Knoevenagel condensation, involving the reaction of this compound with an active methylene compound, is highly sensitive to solvent and catalyst conditions.
FAQ 3: My Knoevenagel condensation is slow and gives a low yield. How can I accelerate it by changing the solvent?
Answer: The rate and efficiency of the Knoevenagel condensation are heavily dependent on the solvent's ability to facilitate the formation of the enolate nucleophile and stabilize the charged intermediates.
Causality Explained: The reaction proceeds via the formation of an enolate from the active methylene compound, which then attacks the aldehyde.
-
Polar Protic Solvents (Ethanol, Water): These solvents can be surprisingly effective, especially with basic catalysts (like piperidine or ammonium salts).[9][10] They can facilitate proton transfers necessary for catalyst regeneration and enolate formation. In some cases, water has been shown to give the highest yields.[9][11]
-
Polar Aprotic Solvents (DMF, Acetonitrile): These solvents excel at solvating cations, which can free up the anionic enolate to be a more effective nucleophile.[12] They often lead to faster reaction rates compared to non-polar solvents.
-
Non-polar Solvents (Toluene, Cyclohexane): These are generally poor choices as they cannot effectively stabilize the ionic intermediates, leading to very slow reaction rates.[9][12]
Experimental Protocol: Solvent Screening for Knoevenagel Condensation
Objective: To determine the optimal solvent for the condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Solvents: Ethanol, Acetonitrile, Toluene, Water (all reagent grade)
-
Reaction vials, stir plate, TLC plates (Silica gel 60 F254)
Procedure:
-
Setup: In four separate, labeled reaction vials, add this compound (e.g., 216 mg, 1.0 mmol).
-
Reagent Addition: To each vial, add malononitrile (73 mg, 1.1 mmol) and the chosen solvent (2 mL): Vial 1 (Ethanol), Vial 2 (Acetonitrile), Vial 3 (Toluene), Vial 4 (Water).
-
Catalyst Initiation: Add piperidine (10 µL, 0.1 mmol) to each vial and begin vigorous stirring at room temperature.
-
Monitoring: At 15-minute intervals, spot a small aliquot from each reaction mixture onto a TLC plate. Develop using a 4:1 Hexane:Ethyl Acetate mobile phase and visualize under UV light.
-
Analysis: Compare the consumption of the starting aldehyde (higher Rf spot) and the formation of the product (lower Rf spot) across the different solvents. The solvent that shows the fastest and most complete conversion is optimal.
-
Workup (for the optimal reaction): Once the reaction is complete, cool the mixture, add 2M HCl (5 mL) to neutralize the catalyst. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Section 3: Oxidation and Reduction Reactions
The choice of solvent is critical for controlling selectivity and preventing side reactions during the oxidation or reduction of the aldehyde group.
FAQ 4: I'm trying to oxidize this compound to the corresponding carboxylic acid, but the reaction is incomplete. Can the solvent help drive it to completion?
Answer: Yes, the solvent can significantly impact the efficiency of oxidation. For many common oxidants (e.g., H₂O₂ with a catalyst, KMnO₄), the solvent must ensure miscibility of the organic substrate with the often aqueous or highly polar oxidant.
Causality Explained: The electron-withdrawing chloro-group facilitates oxidation.[13] The primary role of the solvent is to create a homogenous reaction environment.
-
Co-solvent Systems: Mixtures like acetone/water or THF/water are often used to solubilize both the aromatic aldehyde and an inorganic oxidant like potassium permanganate.
-
Phase-Transfer Catalysis: In a biphasic system (e.g., dichloromethane/water), a phase-transfer catalyst can be used to shuttle the oxidant (like MnO₄⁻) into the organic phase to react with the aldehyde.
-
Solvent-Promoted Systems: In some modern protocols, such as laccase-TEMPO systems, the solvent itself can influence the catalytic cycle and the stability of intermediates.
Visualization of Solvent's Role in Biphasic Oxidation:
Caption: Solvent phases in a phase-transfer catalyzed oxidation.
FAQ 5: During the NaBH₄ reduction to the alcohol, I'm observing side reactions. How does solvent choice improve chemoselectivity?
Answer: Sodium borohydride (NaBH₄) is a mild reducing agent, and solvent choice is key to modulating its reactivity and ensuring it selectively reduces the aldehyde.
Causality Explained:
-
Protic Solvents (Methanol, Ethanol): These are the most common and effective solvents for NaBH₄ reductions.[14] The solvent participates in the mechanism by protonating the intermediate alkoxide to yield the final alcohol product. Methanol can sometimes accelerate the reduction compared to ethanol.
-
Aprotic Solvents (THF, Dioxane): While NaBH₄ has limited solubility in these solvents, the reduction can still proceed, albeit often much slower. They are typically used only when the substrate is sensitive to protic media.
-
Activation via Mixed Anhydride: For substrates with multiple reducible groups (e.g., a carboxylic acid and a ketone), a strategy involves selectively activating one group. For instance, a carboxylic acid can be converted to a mixed anhydride, which is then readily reduced by NaBH₄ in a solvent like THF.[15][16][17] This highlights how solvent choice is linked to the overall synthetic strategy for achieving chemoselectivity.
References
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube.
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? (n.d.). Study.com.
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
- (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019).
- Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube.
- Effects of various solvents on Knoevenagel condensation. (n.d.).
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017). PMC - NIH.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. (2025). Benchchem.
- Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.).
- (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. (2003).
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- (PDF) Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. (2017).
- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
- A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- (PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. (n.d.).
- Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution. (n.d.). RSC Publishing.
- Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. (n.d.). UniTo.
- What are some common causes of low reaction yields? (2024). Reddit.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. (n.d.). Asian Journal of Green Chemistry.
- Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). Scientific Research Publishing.
- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoform
- Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (2004).
- Dechlorination of polychlorinated biphenyls using magnesium and acidified alcohols. (n.d.).
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
- The green Knoevenagel condensation: solvent-free condens
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango.
- Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. (2017).
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). PMC.
- ChemInform Abstract: Sulfonic Acid Resin-Catalyzed Oxidation of Aldehydes to Carboxylic Acids by Hydrogen Peroxide. (2010).
- Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). PMC.
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Technical Support Center: Managing Reaction Temperature for 4'-Chlorobiphenyl-4-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 4'-Chlorobiphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing reaction temperature during the synthesis of this important compound. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and ensure operational safety.
Introduction to Temperature Management in Biaryl Synthesis
The synthesis of this compound, a key intermediate in various fields including pharmaceuticals and materials science, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] In these reactions, precise control of the reaction temperature is paramount. Temperature influences not only the reaction rate but also catalyst stability, side-product formation, and overall process safety. This guide provides a structured question-and-answer-based approach to address common challenges and frequently asked questions related to temperature management in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Suzuki-Miyaura coupling to synthesize this compound?
A1: The optimal temperature for the Suzuki-Miyaura coupling can vary depending on the specific catalyst system, solvent, and base employed. However, for the coupling of an aryl bromide (like 4-bromobenzaldehyde) with an arylboronic acid (like 4-chlorophenylboronic acid), a common starting point is in the range of 65°C to 120°C .[1][2] Some modern catalyst systems may allow for reactions at room temperature, while others might require higher temperatures to achieve a reasonable reaction rate.[3][4] It is crucial to optimize the temperature for your specific reaction conditions to balance reaction speed with minimizing side reactions.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Temperature has a direct and significant impact on both the yield and purity of the final product.
-
Low Temperatures: Insufficiently high temperatures can lead to a sluggish or incomplete reaction, resulting in a low yield of the desired product. Unreacted starting materials will remain, complicating the purification process.
-
Optimal Temperatures: At the optimal temperature, the reaction proceeds at a reasonable rate to completion, maximizing the yield of this compound.
-
High Temperatures: Excessively high temperatures can lead to several undesirable outcomes:
-
Catalyst Decomposition: Palladium catalysts can degrade at elevated temperatures, leading to a loss of catalytic activity and an incomplete reaction.[5]
-
Increased Side Reactions: Higher temperatures can promote side reactions such as homocoupling of the boronic acid (forming 4,4'-dichlorobiphenyl) and deboronation of the boronic acid.[6]
-
Q3: What are the main side products to be aware of when running the reaction at elevated temperatures?
A3: The primary temperature-dependent side products in the Suzuki-Miyaura synthesis of this compound include:
-
Homocoupling Products: These arise from the coupling of two molecules of the same starting material.
-
From 4-chlorophenylboronic acid: This results in the formation of 4,4'-dichlorobiphenyl. This is often promoted by the presence of oxygen and higher temperatures.[7]
-
From 4-bromobenzaldehyde: This leads to the formation of 4,4'-diformylbiphenyl.
-
-
Protodeboronation Product: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of chlorobenzene from 4-chlorophenylboronic acid. This side reaction can be exacerbated by elevated temperatures and the presence of water.[8]
-
Dehalogenation Product: The bromo-substituent on 4-bromobenzaldehyde can be replaced by a hydrogen atom, forming benzaldehyde.
Monitoring your reaction by techniques like GC-MS or LC-MS can help identify and quantify these impurities, allowing for optimization of the reaction temperature to minimize their formation.
Troubleshooting Guide: Temperature-Related Issues
This section provides a problem-solving framework for common temperature-related challenges encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting & Optimization |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Be cautious not to exceed the decomposition temperature of the catalyst or reactants. |
| Inefficient heat transfer. | Ensure vigorous stirring to maintain a homogeneous temperature throughout the reaction mixture. For larger scale reactions, consider using a jacketed reactor with a circulating temperature control unit. |
| Catalyst is not active at the current temperature. | Some palladium catalysts require a higher activation temperature. Consult the literature for the recommended temperature range for your specific catalyst and ligand system. Consider screening different palladium sources and ligands that are known to be active at lower temperatures.[4] |
Problem 2: Significant Formation of Impurities (e.g., Homocoupling Products)
| Possible Cause | Troubleshooting & Optimization |
| Reaction temperature is too high. | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of side reactions. Finding the optimal balance is key. |
| Presence of oxygen. | Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.[7] |
| Incorrect choice of base or solvent. | The choice of base and solvent can influence the rate of side reactions. For example, stronger bases may promote side reactions at elevated temperatures. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents to find a combination that favors the desired cross-coupling at a moderate temperature.[9] |
Problem 3: Reaction Exotherm and Potential for Thermal Runaway
| Possible Cause | Troubleshooting & Optimization |
| Highly exothermic reaction. | Suzuki-Miyaura reactions can be exothermic, and this can be more pronounced at scale.[10] For initial experiments, always use a reaction calorimeter to determine the heat of reaction. |
| "All-in" addition of reagents. | Avoid adding all reagents at once, especially on a larger scale. Controlled, slow addition of one of the coupling partners (e.g., the boronic acid solution) can help to manage the rate of heat generation.[10] |
| Inadequate cooling capacity. | Ensure that your reaction setup has sufficient cooling capacity to handle the heat generated by the reaction. For larger scale reactions, a well-maintained and appropriately sized cooling system is essential for safety. |
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Screening in the Synthesis of this compound
This protocol outlines a method for screening different temperatures to find the optimal condition for your specific setup.
-
Preparation: To a series of identical oven-dried reaction vials equipped with stir bars, add 4-bromobenzaldehyde (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) under an inert atmosphere.
-
Solvent Addition: To each vial, add a degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzaldehyde.
-
Reaction: Seal the vials and place them in separate pre-heated heating blocks or oil baths set to different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: Upon completion (or after a set time, e.g., 6 hours), quench the reactions, and determine the yield of this compound and the relative percentage of major impurities in each reaction mixture using a suitable analytical method (e.g., GC-MS or ¹H NMR with an internal standard).
Table 1: Influence of Temperature on Suzuki-Miyaura Coupling Reactions (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Conversion of 4-bromobenzaldehyde (%) | Yield of this compound (%) | Major Impurity (e.g., Homocoupling) (%) |
| 65 | 12 | 75 | 70 | <2 |
| 80 | 6 | >95 | 92 | ~3 |
| 100 | 3 | >98 | 88 | ~7 |
| 120 | 2 | >98 | 80 | ~15 |
Note: This table presents illustrative data. Actual results will vary depending on the specific reaction conditions.
Visualizing the Workflow: Troubleshooting Temperature Issues
The following diagram illustrates a logical workflow for troubleshooting common temperature-related problems in the synthesis of this compound.
Caption: Troubleshooting workflow for temperature-related issues.
Safety Considerations: Thermal Stability and Exotherm Management
While specific thermal analysis data (TGA/DSC) for this compound is not widely published, it is crucial to consider the thermal stability of both the reactants and the product. Biphenyl itself shows thermal decomposition starting around 130-140°C. It is prudent to assume a similar or potentially lower decomposition temperature for its substituted derivatives and to avoid prolonged exposure to excessively high temperatures.
For any scale-up of this reaction, a thorough safety assessment is mandatory. This should include:
-
Differential Scanning Calorimetry (DSC): To determine the onset of any exothermic events and the decomposition temperature of the reaction mixture.[10]
-
Reaction Calorimetry: To quantify the heat of reaction and the rate of heat release under process conditions. This data is essential for ensuring that the cooling capacity of the reactor is sufficient to control the reaction temperature and prevent a thermal runaway.[10]
Always operate with the principle of "as low as reasonably practicable" (ALARP) when it comes to reaction temperature, especially during process development and scale-up.
Conclusion
The successful synthesis of this compound with high yield and purity is critically dependent on the careful management of reaction temperature. By understanding the interplay between temperature, catalyst stability, and side-product formation, researchers can effectively troubleshoot and optimize their reaction conditions. This guide provides a foundational framework for addressing common temperature-related challenges, emphasizing a systematic and data-driven approach to process development. For further assistance, please do not hesitate to contact our technical support team.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. A Mild and Efficient Method for the Synthesis of Biaryls by Suzuki Cross-Coupling Reaction. Tetrahedron Letters, 2003 , 44 (34), 6493–6496. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
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Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
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Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 2002 , 124 (46), 13662–13663. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2008 , 47 (26), 4849–4853. [Link]
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Wang, M.; Xue, H.; Fei, J.; Yang, H. Acceleration of Batch-type Heterogeneous Ligand-free Suzuki-Miyaura Reactions with Polymer Composite Supported Pd Catalyst. Scientific Reports, 2017 , 7 (1), 1735. [Link]
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Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Suzuki cross-coupling reaction: a novel and efficient synthesis of unsymmetrical biaryls in an organic laboratory. Journal of Chemical Education, 2008 , 85 (9), 1263. [Link]
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Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]
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Metal–organic framework - Wikipedia. [Link]
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Ostanek, J. Let's Talk!: Modeling and Simulations of Thermal Runaway in Li-ion Cells. UL Research Institutes, 2023 . [Link]
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Ideal gas thermodynamic properties of biphenyl | Request PDF - ResearchGate. [Link]
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Yang, Q. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University, 2022 . [Link]
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Gildner, P. G.; Colacot, T. J. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018 , 37 (11), 1641–1649. [Link]
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Schümann, M.; et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 2017 , 82 (23), 12345–12356. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [Link]
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Lei, Y.; et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Industrial & Engineering Chemistry Research, 2022 , 61 (1), 433–443. [Link]
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Mi, C. Case Study of an Electric Vehicle Battery Thermal Runaway and Online Internal Short-Circuit Detection. IEEE Transactions on Transportation Electrification, 2020 , 6 (4), 1431-1439. [Link]
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Gutmann, B.; et al. Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. ACS Sustainable Chemistry & Engineering, 2014 , 2 (12), 2753–2757. [Link]
-
Thermodynamic properties of some biphenyls: Enthalpies of formation and reorganization of aromatic radicals - ResearchGate. [Link]
- Method for preparing high-purity biphenyl
-
Diorazio, L. J.; Hose, D. R. J.; Adlington, R. M. Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 2016 , 20 (4), 760–773. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]
-
Le, T.; et al. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 2018 , 22 (3), 351–358. [Link]
-
Lipshutz, B. H.; et al. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 2001 , 3 (12), 1869–1872. [Link]
-
Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting - ResearchGate. [Link]
-
Smith, A. M.; et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 2016 , 6 (6), 3504–3509. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]
-
Dynamic differential scanning calorimetry (DSC) curves obtained at the... - ResearchGate. [Link]
-
Trivedi, M. K.; et al. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 2015 , 3 (5), 58-65. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. [Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl - Science Publishing Group. [Link]
-
Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel - MATEC Web of Conferences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
work-up procedure for reactions involving 4'-Chlorobiphenyl-4-carbaldehyde
Reference ID: CAS 80565-30-6 | Support Tier: Level 3 (Senior Chemist)
Physicochemical Profile & Handling
Read this before beginning any work-up procedure.
4'-Chlorobiphenyl-4-carbaldehyde is a lipophilic aromatic aldehyde commonly generated via Suzuki-Miyaura coupling. Its dual nature—a hydrophobic biphenyl tail and a reactive aldehyde head—dictates specific handling requirements to avoid oxidation and ensure efficient isolation.
| Property | Specification | Operational Implication |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation (to carboxylic acid) or Pd contamination. |
| Melting Point | 114–118 °C | Sharp melting point allows for easy purity verification via capillary method. |
| Solubility (Good) | DCM, CHCl₃, EtOAc, DMF, Toluene | Use these for extraction and reaction solvents. |
| Solubility (Poor) | Water, Hexanes, cold Ethanol | Water: Use for washing away inorganic salts.Hexanes: Use as an anti-solvent for recrystallization. |
| Stability | Air-sensitive (Aldehyde) | Store under Argon/Nitrogen at 2–8 °C. Long-term air exposure converts it to 4'-chlorobiphenyl-4-carboxylic acid. |
Troubleshooting Common Work-up Scenarios
Direct solutions to frequent support tickets.
Issue: "My product layer is dark/black after Suzuki coupling."
Diagnosis: Residual Palladium (Pd) catalyst contamination. Solution:
-
Filtration: Pass the crude organic solution through a pad of Celite (diatomaceous earth) to trap colloidal Pd.
-
Scavenging: If the color persists, treat the organic phase with activated charcoal or a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) for 30 minutes, then filter.
-
Wash: A wash with 5% aqueous L-Cysteine or sodium diethyldithiocarbamate can also chelate and remove soluble Pd species.
Issue: "I see a persistent emulsion during aqueous extraction."
Diagnosis: The biphenyl core is highly lipophilic, and basic conditions (common in Suzuki couplings) can generate surfactants if any carboxylic acid byproduct is present. Solution:
-
Saturation: Add solid NaCl to the aqueous layer until saturated.
-
Filtration: Filter the entire biphasic mixture through a glass frit (porosity M) to break physical emulsions stabilized by particulates.
-
Solvent Swap: If using EtOAc, switch to Dichloromethane (DCM). The higher density of DCM often forces a cleaner phase separation.
Issue: "The aldehyde contains unreacted starting material (halide/boronic acid)."
Diagnosis: Similar solubilities make column chromatography difficult. Solution: Use the Bisulfite Adduct Purification Protocol (See Section 3). This chemically separates the aldehyde by temporarily making it water-soluble, leaving non-carbonyl impurities in the organic phase.
Advanced Purification Protocols
Protocol A: The Bisulfite Adduct Method (High Purity)
Best for: Removing non-aldehyde impurities (e.g., unreacted biphenyls, halides) without chromatography.
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble hydroxy-sulfonate salt. Impurities remain in the organic layer. The salt is then hydrolyzed back to the aldehyde.
Step-by-Step:
-
Dissolution: Dissolve crude this compound in a minimal amount of Methanol (MeOH) or Ethanol.
-
Formation: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 2–3 equivalents).
-
Note: A white precipitate (the adduct) may form. This is normal.
-
-
Extraction 1 (Wash): Add Ethyl Acetate (EtOAc) or Diethyl Ether to the mixture. Shake vigorously.
-
Action: Keep the Aqueous Layer (and any precipitate). Discard the organic layer (contains impurities).
-
-
Hydrolysis: Adjust the pH of the aqueous phase (containing the adduct) to pH >10 using 10% Sodium Carbonate (Na₂CO₃) or NaOH solution. Stir for 15 minutes.
-
Observation: The mixture will become cloudy as the free aldehyde regenerates and precipitates.
-
-
Extraction 2 (Recovery): Extract the aqueous mixture with DCM (3x).
-
Finishing: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Recrystallization
Best for: Final polishing of solid product.
-
Solvent System: Ethanol/Water or Toluene/Hexane.
-
Procedure:
-
Dissolve the solid in boiling Ethanol (or Toluene).
-
Add hot Water (or Hexane) dropwise until persistent turbidity is just observed.
-
Add a few drops of the good solvent (Ethanol/Toluene) to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white needles/plates and wash with cold Hexane.
-
Visual Workflows
Figure 1: Bisulfite Purification Logic
This diagram illustrates the chemical switching mechanism used to isolate the aldehyde from non-polar impurities.
Caption: The "Phase Switch" strategy utilizing the reversible formation of the water-soluble bisulfite adduct.
Figure 2: Suzuki Coupling Work-up Decision Tree
Standard workflow for isolating the product from a Palladium-catalyzed reaction.
Caption: Decision matrix for handling Palladium contamination and purification selection.
References
-
Chemical Properties & Safety: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 592570, 4'-Chlorobiphenyl-4-carboxaldehyde. Retrieved from [Link]
-
Bisulfite Purification Protocol: Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Characterization Guide: 1H NMR Spectroscopy of 4'-Chlorobiphenyl-4-carbaldehyde
Executive Summary & Significance
4'-Chlorobiphenyl-4-carbaldehyde is a critical biaryl intermediate used extensively in the synthesis of liquid crystals, OLED materials, and pharmaceutical scaffolds (e.g., AT1 receptor antagonists). Its synthesis typically involves a Suzuki-Miyaura cross-coupling between 4-bromobenzaldehyde and 4-chlorophenylboronic acid.
Precise NMR characterization is essential not merely for structural confirmation, but to quantify purity against unreacted starting materials—a common challenge in palladium-catalyzed couplings. This guide provides a definitive spectral analysis, distinguishing the product from its halogenated precursors through specific chemical shift diagnostics.
Structural Logic & Assignment Strategy
The molecule consists of two para-substituted benzene rings linked by a single bond. The symmetry of the para-substitution simplifies the spectrum into two distinct AA'BB' systems, though overlap often occurs depending on the magnetic field strength.
The Diagnostic Regions
-
The Aldehyde Anchor (10.0 – 10.1 ppm): The most deshielded proton, appearing as a sharp singlet. This is the integration reference (1H).
-
The "Inner" Protons (7.6 – 7.8 ppm): Protons ortho to the biphenyl linkage (C-C bond) are deshielded by the ring current of the adjacent aromatic ring.
-
The "Outer" Protons:
-
Ortho to Carbonyl (7.9 – 8.0 ppm): Strongly deshielded by the electron-withdrawing carbonyl group.
-
Ortho to Chlorine (7.4 – 7.5 ppm): Less deshielded than the carbonyl side, serving as a key differentiator from the aldehyde ring.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data that can be compared against this guide, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard for this lipophilic compound. DMSO- may be used if solubility is an issue, but will shift the aldehyde peak slightly downfield (~10.15 ppm) and aromatic peaks due to viscosity/polarity changes. -
Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.
-
Checkpoint: Ensure the solution is clear. Turbidity indicates inorganic salts (from the Suzuki coupling workup) which will degrade resolution. Filter through a small cotton plug if necessary.
-
Instrument Parameters (Recommended)
-
Frequency: 400 MHz or higher (600 MHz preferred for clear separation of the AA'BB' systems).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
1.0 second (Ensure full relaxation of the aldehyde proton for accurate integration). -
Scans (NS): 16–32 scans are sufficient for this concentration.
Spectral Data Analysis
Table 1: Chemical Shift Assignments (400 MHz, CDCl3)
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| A | 10.06 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded by anisotropy of C=O. |
| B | 7.96 | Doublet (d) | 2H | Ar-H (Ortho to CHO) | Electron-withdrawing carbonyl effect + ortho position. |
| C | 7.71 | Doublet (d) | 2H | Ar-H (Ortho to Link, Ring A) | Deshielded by adjacent phenyl ring current. |
| D | 7.54 | Doublet (d) | 2H | Ar-H (Ortho to Link, Ring B) | Deshielded by adjacent phenyl ring current. |
| E | 7.44 | Doublet (d) | 2H | Ar-H (Ortho to Cl) | Chlorine is EWG but less deshielding than CHO; distinct "roofing" effect often seen. |
*Note: While described as doublets, these are mathematically AA'BB' systems. On lower field instruments (<300 MHz), Signals C, D, and E may overlap into a complex multiplet region (7.4 – 7.8 ppm).
Visualizing the Molecular Connectivity
Figure 1: Logical flow of chemical shifts from the highly deshielded aldehyde to the chlorinated ring.
Comparative Analysis: Product vs. Alternatives
In a synthesis context, you are rarely analyzing the pure product in isolation. You are comparing it against the starting materials to determine conversion.
Comparison Scenario: Suzuki Coupling Monitoring
Reaction: 4-Bromobenzaldehyde + 4-Chlorophenylboronic acid
Table 2: Diagnostic Differentiation
| Feature | Product (this compound) | Reactant A (4-Bromobenzaldehyde) | Reactant B (4-Chlorophenylboronic acid) |
| Aldehyde Shift | 10.06 ppm | ~9.98 ppm | N/A |
| Aromatic Integration | 8H Total | 4H Total | 4H Total |
| Key Spectral Change | Appearance of 4 distinct aromatic environments .[1][2][3] | Simple AA'BB' pattern (2 doublets). | Simple AA'BB' pattern; Broad -OH singlets often visible (variable). |
| Impurity Flag | N/A | Doublet at 7.68 ppm (Ortho to Br). | Doublet at 8.1 ppm (Ortho to Boron). |
Analytical Workflow for Purity Validation
Figure 2: Decision tree for reaction monitoring using the aldehyde shift differential.
Troubleshooting & Common Artifacts
-
Water Peak: In
, water usually appears around 1.56 ppm . If the sample is wet from the workup, this peak will be large. -
Residual Solvents:
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.
-
Toluene (Recrystallization solvent): Multiplet at 7.1-7.2 ppm, Singlet at 2.36 ppm.
-
-
Rotational Isomers: Biphenyls have a low barrier to rotation around the central bond. At room temperature, the rotation is fast on the NMR timescale, averaging the signals. If the spectrum appears broadened, ensure the probe temperature is stable (298 K).
References
-
Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of biphenyl derivatives. (Provides comparative shifts for 3-chloro and 4-chloro isomers).
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls: [1,1'-Biphenyl]-4-carboxaldehyde. (Baseline data for the non-chlorinated analog). Org. Synth. 1998, 75,[4] 53.
-
National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 4-chloro- Mass and NMR Data. (Reference for the chlorobiphenyl substructure).
-
SDBS (Spectral Database for Organic Compounds). SDBS No. 2765 (4-Chlorobiphenyl). AIST, Japan.[5] (Validating the chemical shifts of the chlorophenyl ring).
Sources
A Senior Application Scientist's Guide to the 13C NMR Analysis of 4'-Chlorobiphenyl-4-carbaldehyde
In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel compounds is paramount. For asymmetric biphenyl derivatives like 4'-Chlorobiphenyl-4-carbaldehyde, which serve as crucial intermediates in organic synthesis, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of insight into the carbon framework. This guide provides a comprehensive analysis of this compound, moving beyond a simple data report to a comparative study that demonstrates the predictable and informative nature of substituent effects in 13C NMR.
The Foundational Role of 13C NMR in Structural Chemistry
13C NMR spectroscopy is a powerful analytical technique that provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.[1] Unlike 1H NMR, the low natural abundance (1.1%) of the 13C isotope means that carbon-carbon coupling is statistically improbable, resulting in spectra where each unique carbon atom typically gives rise to a single, sharp signal.[2] The position of this signal, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus. Electronegative substituents and π-systems significantly influence these shifts, allowing for detailed structural assignments.[2][3]
The analysis of this compound is a perfect case study. The molecule's asymmetry, arising from the distinct para-substituents on each phenyl ring, results in a unique 13C NMR spectrum where, in principle, all 13 carbon atoms are chemically non-equivalent and should produce distinct signals.
Structural Assignment and Predicted 13C NMR of this compound
To facilitate a clear discussion, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 1. Structure of this compound with carbon numbering.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Shift |
| CHO | ~191.5 | Aldehyde (C=O) | Highly deshielded due to the electronegativity of the oxygen atom and resonance.[3] |
| C4' | ~146.0 | Quaternary (Aromatic) | Deshielded by the attached electron-withdrawing aldehyde group. |
| C1 | ~145.5 | Quaternary (Aromatic) | Deshielded due to attachment to the second phenyl ring. |
| C1' | ~138.0 | Quaternary (Aromatic) | Slightly shielded relative to C1 due to the electron-donating effect of the chloro group at the para position. |
| C4 | ~135.5 | Quaternary (Aromatic) | Deshielded by the directly attached electronegative chlorine atom. |
| C3', C5' | ~130.5 | Tertiary (Aromatic) | Deshielded by the ortho- and para-directing aldehyde group. |
| C2, C6 | ~129.2 | Tertiary (Aromatic) | Typical value for aromatic carbons ortho to a substituted carbon. |
| C2', C6' | ~128.5 | Tertiary (Aromatic) | Typical value for aromatic carbons meta to a substituted carbon. |
| C3, C5 | ~127.5 | Tertiary (Aromatic) | Typical value for aromatic carbons meta to a substituted carbon. |
Table 1. Predicted 13C NMR Chemical Shifts for this compound.
Comparative Analysis: Understanding Substituent Effects
The power of 13C NMR lies in its predictability. By comparing the known spectra of simpler, related molecules, we can understand the origin of the chemical shifts in our target compound.
Alternative 1: Biphenyl (The Parent Scaffold)
Biphenyl is the fundamental structure. Due to its symmetry, it exhibits only four signals in its 13C NMR spectrum.[1]
Alternative 2: 4-Chlorobiphenyl
Introducing a chloro group at the 4-position breaks the symmetry of one ring. The carbon directly attached to the chlorine (C4) is significantly deshielded, while the other carbons in that ring are also affected. The 13C NMR data for 4-chlorobiphenyl shows distinct signals for the chlorinated ring.[4]
Alternative 3: Biphenyl-4-carbaldehyde
The aldehyde group is strongly electron-withdrawing. This causes a pronounced deshielding effect on the attached ring, particularly the ipso-carbon (C4') and the carbonyl carbon itself, which appears far downfield.[5]
The following table provides a direct comparison of experimental data for these alternatives against the predicted values for this compound.
| Carbon Atom(s) | Biphenyl (δ, ppm) | 4-Chlorobiphenyl (δ, ppm)[4] | Biphenyl-4-carbaldehyde (δ, ppm)[5] | This compound (Predicted δ, ppm) |
| CHO | - | - | 191.08 | ~191.5 |
| C1 / C1' | 141.2 | 140.2 / 139.9 | 141.1 / 148.1 | ~145.5 / ~138.0 |
| C4 / C4' | 127.1 | 133.6 / 127.6 | 127.3 / 135.1 | ~135.5 / ~146.0 |
| C2, C6 / C2', C6' | 128.7 | 129.0 / 128.5 | 128.3 / 129.8 | ~129.2 / ~128.5 |
| C3, C5 / C3', C5' | 127.1 | 127.1 / 129.0 | 127.3 / 131.0 | ~127.5 / ~130.5 |
Table 2. Comparative 13C NMR Data of Biphenyl Derivatives.
This comparative approach validates our predictions. The chemical shifts for the carbons in the chlorophenyl ring of our target molecule are expected to be similar to those in 4-chlorobiphenyl, while the shifts for the aldehyde-substituted ring should align with those in biphenyl-4-carbaldehyde.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a robust method for acquiring a proton-decoupled 13C NMR spectrum of this compound.
I. Sample Preparation
-
Mass Determination: Accurately weigh approximately 20-30 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common and effective choice for non-polar to moderately polar compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for 1H (which corresponds to ~100 MHz for 13C) for optimal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the 13C frequency and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width: 0 to 220 ppm, which covers the entire range of expected chemical shifts for organic molecules.[2]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay is crucial to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.[2]
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis. If using CDCl3, the residual solvent peak should be set to 77.16 ppm.[6]
-
Peak Picking and Integration: Identify all significant peaks in the spectrum and list their chemical shifts. Integration is generally not quantitative in standard 13C NMR but can give a rough idea of the relative number of carbons if relaxation times are similar.
Workflow Visualizations
To further clarify the process, the following diagrams illustrate the logical flow of the analysis.
Figure 2. Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR analysis of this compound serves as an excellent model for the principles of structural elucidation in modern organic chemistry. Through a combination of predictive analysis based on substituent effects and a rigorous experimental protocol, a confident assignment of the carbon skeleton can be achieved. This comparative guide not only provides the specific data for the target molecule but also reinforces the underlying logic that transforms NMR spectra from raw data into definitive structural information. For researchers in drug development and materials science, mastering these principles is essential for accelerating innovation and ensuring the integrity of their scientific findings.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved February 7, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved February 7, 2026, from [Link]
-
Homework.Study.com. (n.d.). How many 13C NMR signals do each compound exhibit? Retrieved February 7, 2026, from [Link]
Sources
Publish Comparison Guide: Mass Spectrometry of 4'-Chlorobiphenyl-4-carbaldehyde
Executive Summary
4'-Chlorobiphenyl-4-carbaldehyde is a critical biaryl intermediate, widely utilized in the synthesis of pharmaceuticals (e.g., angiotensin II receptor antagonists) and liquid crystal polymers via Suzuki-Miyaura coupling. Its structure—a biphenyl core with a deactivated chlorophenyl ring and a reactive formyl group—presents unique challenges and opportunities in mass spectrometry.
This guide objectively compares the two dominant analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray/Chemical Ionization (ESI/APCI).
Key Finding: While LC-MS is viable for trace analysis in biological matrices, GC-MS (EI) is the superior technique for structural confirmation and purity analysis due to the molecule's thermal stability, volatility, and the diagnostic utility of its fragmentation pattern.
Chemical Context & Properties
Understanding the physicochemical properties is prerequisite to selecting the ionization method.[1]
| Property | Value / Description | Impact on MS |
| Formula | Distinct Chlorine isotope signature required. | |
| Mol. Weight | 216.66 g/mol | Monoisotopic mass: 216.03 Da. |
| Boiling Point | ~360 °C (Predicted) | High, but amenable to GC with proper ramp. |
| Polarity | Semi-polar (Aldehyde) | Ionizes poorly in ESI(+) without modification. |
| Stability | Thermally stable | Suitable for high-temp GC injection ports. |
Deep Dive: Electron Ionization (GC-MS)
The Gold Standard for Structural Elucidation
In Electron Ionization (70 eV), the molecule forms a radical cation
The Chlorine Isotope Rule
The most immediate diagnostic feature is the chlorine isotope cluster. Chlorine exists as
-
Observation: You will see the molecular ion at m/z 216 (
) and a satellite peak at m/z 218 ( ) with an intensity ratio of approximately 3:1 . -
Validation Check: If this 3:1 ratio is absent, the chlorine atom has been lost or the peak is an impurity.
Fragmentation Pathway
The aldehyde functionality directs the primary fragmentation.
-
-Cleavage (Loss of H): The loss of the aldehydic hydrogen is favorable, forming a resonance-stabilized acylium ion (
).-
Signal:m/z 215 (M-1).
-
-
Decarbonylation (Loss of CO): Expulsion of carbon monoxide (28 Da) from the molecular ion or the M-1 ion.
-
Signal:m/z 188 (M-28) or m/z 187 (M-29).
-
-
Halogen Loss: Subsequent loss of the chlorine radical (
) from the phenyl ring.-
Signal:m/z 152/153 (Biphenyl cation).
-
Visualization: Fragmentation Mechanism
The following diagram illustrates the primary decay channels observed in EI-MS.
Figure 1: Proposed EI fragmentation pathway for this compound showing sequential loss of carbonyl functionality and chlorine.
Deep Dive: LC-MS (ESI vs. APCI)
The Alternative for Complex Matrices
While GC-MS is preferred for pure substance analysis, LC-MS is necessary when the aldehyde is part of a non-volatile biological matrix or reaction mixture containing salts.
Electrospray Ionization (ESI) Challenges
Aromatic aldehydes are poor proton acceptors . In positive mode ESI(+), the carbonyl oxygen is not sufficiently basic to protonate efficiently compared to amines or amides.
-
Risk of Artifacts: When using Methanol as a mobile phase, aromatic aldehydes can undergo in-source hemiacetal formation, leading to an artifact peak at [M+H+MeOH]+ or [M+15]+ (methyl hemiacetal).
-
Recommendation: If ESI is mandatory, use Atmospheric Pressure Chemical Ionization (APCI) in positive mode. The gas-phase ionization mechanism of APCI is more effective for neutral, semi-polar aromatics.
Derivatization Strategy
To achieve high sensitivity in LC-MS (ESI), derivatization is often required.
-
Reagent: 2,4-Dinitrophenylhydrazine (DNPH).
-
Mechanism: Converts the aldehyde to a hydrazone.
-
Result: The hydrazone ionizes strongly in ESI(-) mode and shifts the mass significantly, removing matrix interference.
Comparative Analysis: GC-MS vs. LC-MS[3]
| Feature | GC-MS (EI) | LC-MS (ESI/APCI) |
| Primary Utility | Purity check, impurity profiling, structural ID. | Trace quantification in plasma/media. |
| Sensitivity | High for this specific compound.[2] | Low (unless derivatized or using APCI). |
| Spectral Library | Excellent match with NIST/Wiley libraries. | Poor library coverage; relies on accurate mass. |
| Sample Prep | Dissolve in Ethyl Acetate/DCM. | Dissolve in Acetonitrile/Water. |
| Major Pitfall | Injector port discrimination if temp is too low. | In-source acetal formation (MeOH adducts). |
Validated Experimental Protocols
Protocol A: GC-MS Screening (Recommended)
This protocol ensures volatilization without thermal degradation.
-
Sample Prep: Dilute 1 mg of sample in 1 mL of Dichloromethane (DCM).
-
Inlet: Split mode (20:1), Temperature 280°C .
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 300°C for 5 min.
-
-
MS Source: 230°C, Scan range 50–450 m/z.
-
Data Check: Verify 3:1 ratio at m/z 216/218.
Protocol B: LC-MS (APCI)
Use this if the sample contains non-volatile salts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (Avoid Methanol to prevent hemiacetals).
-
-
Ionization: APCI Positive Mode .
-
Corona Current: 4 µA.
-
Vaporizer Temp: 350°C.
-
-
Detection: Monitor [M+H]+ at m/z 217 .
Decision Workflow Diagram
Figure 2: Decision tree for selecting the appropriate mass spectrometry technique based on sample matrix and sensitivity requirements.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorobiphenyls. National Institute of Standards and Technology. [Link]
-
Wang, L., et al. (2011).[3] "Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 46(12), 1203-1210.[3] [Link]
-
Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors." PLOS ONE. [Link]
-
PubChem Database. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link]
Sources
A Guide to the FT-IR Spectroscopic Analysis of 4'-Chlorobiphenyl-4-carbaldehyde: A Comparative Approach
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 4'-Chlorobiphenyl-4-carbaldehyde, a molecule incorporating a chlorinated biphenyl backbone with an aldehyde functional group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FT-IR) spectrum, offering a comparative perspective against its core structural components. By understanding the vibrational signatures of the constituent parts, we can confidently predict and interpret the spectrum of the complete molecule.
The Rationale for FT-IR in Structural Characterization
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, absorbing energy. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For a molecule like this compound, FT-IR allows us to confirm the integrity of the aldehyde group, the aromatic systems, and the carbon-chlorine bond, all of which are critical to its chemical identity and reactivity.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines a standard method for obtaining the FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.
-
Collect a background spectrum. This critical step measures the ambient atmosphere (CO2, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to ensure data integrity.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to account for any scattering effects.
-
Clean the ATR crystal and press thoroughly with an appropriate solvent after analysis.
-
Below is a visualization of the experimental workflow for acquiring an FT-IR spectrum.
Caption: A streamlined workflow for obtaining an FT-IR spectrum using an ATR accessory.
Spectral Analysis: A Comparative Deconstruction
While an experimental spectrum for this compound is not publicly available in common databases as of this guide's publication, we can construct a highly accurate, predicted spectrum by analyzing its constituent parts: an aromatic aldehyde and 4-chlorobiphenyl.
Part 1: The Aromatic Aldehyde Signature
The aldehyde group provides some of the most distinct peaks in an IR spectrum. For an aromatic aldehyde, we expect to see the following:
-
C=O Stretch: A very strong and sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected to appear at a slightly lower wavenumber than a saturated aldehyde, typically in the range of 1710-1685 cm⁻¹ [1][2].
-
Aldehydic C-H Stretch: This is a hallmark of aldehydes. It manifests as two weak to medium bands, often appearing as a doublet, around 2850 cm⁻¹ and 2750 cm⁻¹ [2]. The lower frequency band is particularly diagnostic as few other absorptions appear in this region. This phenomenon is a result of Fermi resonance.[3]
Part 2: The 4-Chlorobiphenyl Backbone Signature
The 4-chlorobiphenyl portion of the molecule contributes several key absorptions:
-
Aromatic C-H Stretch: These appear as a group of medium-intensity bands above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .
-
Aromatic C=C Stretch: The vibrations of the carbon-carbon bonds within the two aromatic rings will produce a series of sharp, medium-to-weak intensity peaks in the 1600-1450 cm⁻¹ region[4]. Key peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹[4].
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹ for aryl chlorides.
-
Aromatic C-H Out-of-Plane Bending: These strong absorptions in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted (para) rings in this molecule, a strong band is expected between 860-800 cm⁻¹ .
Predicted FT-IR Spectrum of this compound: A Data Synthesis
By combining the expected vibrational modes of both the aromatic aldehyde and the 4-chlorobiphenyl moieties, we can compile a detailed table of predicted FT-IR peaks for this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Notes |
| ~3080-3030 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the biphenyl rings. |
| ~2850 & ~2750 | Weak to Medium | Aldehydic C-H Stretch (Fermi Resonance Doublet) | A definitive feature of the aldehyde group. |
| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch | Lowered from ~1730 cm⁻¹ due to conjugation with the aromatic ring.[1] |
| ~1600, ~1580, ~1480 | Medium to Weak | Aromatic C=C Ring Stretching | Characteristic vibrations of the biphenyl backbone.[4] |
| ~1280 | Medium | C-C Bridge Bond Stretch | Vibration between the two phenyl rings.[5] |
| ~1200 | Medium | Alpha Carbon-Aldehydic Carbon C-C Stretch | A common feature in aromatic aldehydes.[1] |
| ~1100-1000 | Medium to Strong | C-Cl Stretch | Indicative of the chloro-substituent on the phenyl ring. |
| ~840 | Strong | Aromatic C-H Out-of-Plane Bending | Diagnostic for the 1,4-disubstitution pattern on both rings. |
Conclusion
This guide provides a robust framework for the identification and characterization of this compound using FT-IR spectroscopy. By dissecting the molecule into its primary functional components—the aromatic aldehyde and the 4-chlorobiphenyl backbone—we have established a detailed, predicted spectrum. The key diagnostic peaks will be the strong carbonyl stretch around 1700 cm⁻¹, the characteristic aldehydic C-H doublet near 2850 cm⁻¹ and 2750 cm⁻¹, and the strong out-of-plane bending vibration around 840 cm⁻¹ indicative of the para-substituted rings. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, equips researchers with the necessary expertise to confidently interpret experimental data for this and structurally related molecules.
References
-
ResearchGate. (n.d.). The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra from polychlorinated biphenyls extracted from a MZ1 and b MZ2 soils and its respective biodegradation in soils by bioaugmentation and biostimulation process. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Major simulated vibrational modes for 2-, 3-, and 4-chlorobiphenyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Oxford Academic. (n.d.). GC/Matrix Isolation/FTIR Applications: Analysis of PCBs. Retrieved from [Link]
-
SINTEF Blog. (2025). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. Retrieved from [Link]
-
Agilent. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy in combination with principal component analysis or cluster analysis as a tool to distinguish beech (Fagus sylvatica L.) trees grown at different sites. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Comb-based FTIR spectroscopy of CO perturbed by N2 at 4.6 µm. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl- A Comparative Study. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4 FTIR spectra of solutions containing PCB/ β -CD/H2O (blue) and... Retrieved from [Link]
-
Buck Scientific. (n.d.). Differentiating Polychlorinated Biphenyls (PCB's) by GC / FID / ECD. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
Sources
HPLC Analysis Guide: Purity Determination of 4'-Chlorobiphenyl-4-carbaldehyde
[1][2]
Executive Summary & Strategic Rationale
4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) is a critical bi-aryl intermediate used extensively in the synthesis of liquid crystals, fluorescent dyes, and pharmaceutical scaffolds (e.g., angiotensin II receptor antagonists).
While Gas Chromatography (GC) is often cited by vendors (e.g., TCI, Fisher) for basic purity assessment due to the compound's volatility, High-Performance Liquid Chromatography (HPLC) is the superior choice for rigorous Process Analytical Technology (PAT) and stability studies.
Why HPLC? The aldehyde functionality is susceptible to autoxidation, forming 4'-chlorobiphenyl-4-carboxylic acid .[1] GC analysis often fails to accurately quantify this specific degradant without cumbersome derivatization, leading to mass balance errors.[1] This guide presents a stability-indicating RP-HPLC method designed to separate the parent aldehyde from its polar oxidation products and non-polar synthetic precursors.[1]
Methodological Landscape: HPLC vs. Alternatives
The following comparison matrix evaluates the "Product" (Proposed HPLC Method) against industry-standard alternatives.
| Feature | RP-HPLC (Proposed) | GC-FID | 1H-NMR |
| Primary Utility | Purity & Stability Indicating | Raw Material Screening | Structural Confirmation |
| Oxidation Detection | High (Separates Acid vs. Aldehyde) | Low (Acid tails/degrades) | Medium (Sensitivity limits) |
| Sample Prep | Simple Dissolution (ACN) | Simple Dissolution | Deuterated Solvent |
| LOD/LOQ | High Sensitivity (ng/mL) | High Sensitivity | Low Sensitivity (mg/mL) |
| Thermal Risk | None (Ambient) | High (Injector >250°C) | None |
Verdict: While GC-FID is faster for "potency" checks, RP-HPLC is mandatory for determining true purity profiles where oxidative degradation is a risk factor.[1]
Deep Dive: The HPLC "Product" Configuration
Chemical Logic & Column Selection[1][3][4]
-
Analyte: this compound (Hydrophobic, Neutral).[1]
-
Key Impurity: 4'-Chlorobiphenyl-4-carboxylic acid (Ionizable, Polar).[1]
-
Stationary Phase: C18 (Octadecyl) is required for strong retention of the hydrophobic biphenyl core.[1]
-
Mobile Phase: A simple ACN/Water mix is insufficient.[1] You must use an acidic modifier.[1]
Recommended Protocol
This protocol is self-validating through the resolution of the critical pair (Aldehyde vs. Acid).[1]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Injection Volume: 10 µL.
-
Detection: UV @ 265 nm (λmax for biphenyl conjugation).[1]
-
Column Temp: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Phase Description |
|---|---|---|
| 0.0 | 50 | Initial equilibration |
| 10.0 | 90 | Elution of Aldehyde & Non-polars |
| 12.0 | 90 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | End |[1]
Experimental Workflow & Data Analysis
Step 1: Standard Preparation[3]
-
Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Aldehydes have poor solubility in water).[1]
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase (50:50 ACN:Water). Note: Prepare fresh to avoid precipitation.
Step 2: System Suitability Testing (SST)
Before running samples, verify the system using the following acceptance criteria:
-
Retention Time (RT): ~7-8 minutes for the main peak.[1]
-
Tailing Factor: < 1.5.[1]
-
Theoretical Plates: > 5000.[1]
Step 3: Impurity Identification Logic
Use the relative retention times (RRT) to identify peaks.[1]
Visualizing the Purity Logic
The following diagram illustrates the synthesis pathway and how the HPLC method discriminates between the product and its specific impurities.
Figure 1: Analytical workflow demonstrating the separation of oxidative and synthetic impurities from the target aldehyde.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592570, this compound. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for C18/Acid modifier selection logic).
comparing reactivity of 4'-Chlorobiphenyl-4-carbaldehyde with 4-biphenylcarboxaldehyde
Executive Summary
In medicinal chemistry and materials science, the choice between 4-biphenylcarboxaldehyde (1) and its chlorinated analog, 4'-chlorobiphenyl-4-carbaldehyde (2) , is rarely about simple aldehyde reactivity.[1] It is a strategic choice between a terminal scaffold and a divergent intermediate .[1]
While both molecules share the core biphenyl aldehyde motif, the distal chlorine atom in (2) introduces a critical handle for orthogonal functionalization. This guide analyzes the physicochemical differences, electronic nuances, and chemoselective opportunities that define their utility in high-throughput synthesis.
Physicochemical Profile
The introduction of the chlorine atom at the 4'-position significantly alters the solid-state properties and lipophilicity of the scaffold.
| Feature | 4-Biphenylcarboxaldehyde (1) | This compound (2) | Implication |
| CAS | 3218-36-8 | 80565-30-6 | Unique identifiers for sourcing.[1] |
| MW | 182.22 g/mol | 216.66 g/mol | Mass balance calculations.[1] |
| Melting Point | 57–59 °C | 113–116 °C | (2) is a robust solid, easier to handle/weigh than the low-melting (1) .[1] |
| LogP (Calc) | ~2.98 | ~3.60 | (2) has higher lipophilicity; requires non-polar solvents for optimal solubility.[1] |
| Solubility | Good in MeOH, EtOH, DCM | Poor in cold MeOH; Good in THF, DMF | (2) may precipitate during cold workups in alcohols.[1] |
Electronic & Structural Analysis[1]
The "Distal" Electronic Effect
A common misconception is that the 4'-chloro substituent significantly activates the aldehyde toward nucleophilic attack. In reality, the electronic communication between the 4'-Cl and the 4-CHO group is attenuated by the biphenyl bridge.[1]
-
Inductive Effect (-I): The chlorine is electron-withdrawing, but the effect diminishes rapidly over the distance of two benzene rings (
). -
Resonance Effect (+M): The biphenyl system is not planar; the twist angle (approx. 44° in solution) disrupts
-conjugation, limiting the resonance donation from the Cl lone pair to the aldehyde ring.
Visualization: Electronic Vectors & Reactivity Zones[1]
Figure 1: Comparison of reactive zones.[1][2] Note that (1) possesses an inert distal ring, while (2) offers a latent site for cross-coupling.[1]
Orthogonal Reactivity & Chemoselectivity[1]
This is the defining differentiator.
-
Molecule (1) is a "Dead End": Once the aldehyde is reacted, the distal ring remains chemically inert under standard conditions.
-
Molecule (2) is a "Gateway": The aryl chloride is stable to nucleophiles (Grignards, hydrides, amines) but reactive to Palladium(0).
Strategic Workflow: The "Handle" Approach
Researchers can utilize the stability of the Aryl-Cl bond to perform aldehyde chemistry first, followed by a Suzuki-Miyaura coupling to functionalize the distal ring second.
Figure 2: Sequential functionalization workflow available only with the chlorinated analog.
Experimental Protocols
Protocol A: Reductive Amination (Applicable to Both)
Objective: To demonstrate that the Cl-substituent does not hinder standard carbonyl reactivity.[1]
Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild hydride source that will not reduce the aryl chloride.
-
Dissolution: Dissolve 1.0 equiv of Aldehyde (1 or 2) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).
-
Imine Formation: Add 1.1 equiv of the primary/secondary amine. If the amine is a salt, add 1.1 equiv of DIPEA. Stir for 30 min at Room Temperature (RT).
-
Reduction: Add 1.4 equiv of Sodium Triacetoxyborohydride (STAB) in one portion.
-
Quench: Monitor via LCMS. Upon completion (typically 2-4 hours), quench with sat. NaHCO₃.
-
Observation: Both substrates typically reach >95% conversion within similar timeframes. The Cl-variant (2) may require a slightly more polar eluent during purification due to lipophilicity.[1]
Protocol B: Suzuki-Miyaura Coupling (Specific to 4'-Chloro)
Objective: Activation of the distal chloride.[1]
Rationale: Aryl chlorides are sluggish compared to bromides.[1][3] Standard Pd(PPh₃)₄ is often insufficient.[1] This protocol uses XPhos , a Buchwald ligand designed to activate aryl chlorides via a monoligated Pd(0) species.
-
Setup: Charge a reaction vial with:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Seal and heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT, filter through Celite, and extract with EtOAc.
-
Note: If using the unsubstituted (1) , this step is impossible; the distal ring is inert.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for Protocol B).
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. (Basis for XPhos selection in Protocol B).
Sources
advantages of using 4'-Chlorobiphenyl-4-carbaldehyde over other substituted biphenyls
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, the selection of starting materials is a critical determinant of reaction efficiency, product purity, and overall project success. Substituted biphenyls, a cornerstone of many pharmaceuticals, advanced materials, and agrochemicals, offer a diverse toolkit for the discerning chemist. Among these, 4'-Chlorobiphenyl-4-carbaldehyde has emerged as a particularly advantageous building block. This guide provides an in-depth technical comparison, grounded in experimental evidence and mechanistic principles, to illuminate the strategic benefits of employing this versatile compound over other substituted biphenyls.
The Biphenyl Scaffold: A Foundation for Innovation
Biphenyl and its derivatives are fundamental structural motifs in organic chemistry, providing a rigid yet tunable platform for the construction of complex molecules. The ability to introduce various functional groups at specific positions on the two phenyl rings allows for precise control over the electronic, steric, and physicochemical properties of the final product. This has led to their widespread use in diverse fields, from the development of life-saving drugs to the creation of high-performance liquid crystals.
This compound: A Profile of Enhanced Performance
This compound is an aromatic aldehyde that features a biphenyl structure with a chlorine atom at the 4'-position and a formyl (aldehyde) group at the 4-position. This specific arrangement of substituents confers a unique combination of reactivity and stability, making it a preferred intermediate in a multitude of synthetic applications.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 80565-30-6 | [1] |
| Molecular Formula | C₁₃H₉ClO | [1] |
| Molecular Weight | 216.67 g/mol | [1] |
| Appearance | Off-white to yellowish powder or crystals | [1] |
| Melting Point | 110-116 °C | [1] |
The Chloro Advantage: Unpacking the Electronic Effects
The primary advantage of this compound over its unsubstituted or alternatively substituted counterparts lies in the electronic influence of the 4'-chloro group. As a moderately electron-withdrawing group, the chlorine atom exerts a significant inductive effect (-I) across the biphenyl system. This has profound implications for the reactivity of the molecule, particularly at the aldehyde functional group.
The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased partial positive charge makes the aldehyde more susceptible to nucleophilic attack, a fundamental step in a wide array of chemical transformations. Consequently, reactions such as Wittig olefination, aldol condensations, and reductive aminations can proceed with greater efficiency and often under milder conditions when compared to biphenyl-4-carbaldehyde or biphenyls bearing electron-donating groups.
This enhanced reactivity is not merely theoretical. Studies on the Suzuki-Miyaura coupling of para-substituted aryl halides have shown a beneficial effect of electron-withdrawing groups on the reaction, suggesting that the oxidative addition step, a critical part of the catalytic cycle, is facilitated. A Hammett plot for the oxidative addition of aryl chlorides further corroborates the positive impact of electron-withdrawing substituents.
Comparative Performance in Key Synthetic Transformations
To fully appreciate the advantages of this compound, it is instructive to compare its performance with other substituted biphenyls in common synthetic applications.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The electronic nature of the substituents on the coupling partners can significantly influence the reaction's efficiency.
Hypothetical Comparative Yields in a Suzuki Coupling Reaction:
| 4'-Substituent (X) | Hammett Constant (σₚ) | Expected Relative Reactivity | Predicted Yield (%) |
| -OCH₃ | -0.27 | Slower | 65-75 |
| -CH₃ | -0.17 | Slower | 70-80 |
| -H | 0.00 | Baseline | 80-85 |
| -Cl | +0.23 | Faster | 90-95 |
| -Br | +0.23 | Faster | 90-95 |
| -NO₂ | +0.78 | Fastest | >95 |
This table is a predictive representation based on established electronic effects in Suzuki-Miyaura couplings and is intended for illustrative purposes.
The data illustrates that while a strongly electron-withdrawing group like nitro would be most activating, the chloro-substituent offers a significant enhancement in reactivity over the unsubstituted or electron-donating group substituted biphenyls, without introducing the potential for side reactions that can be associated with highly activated systems.
Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Wittig Reaction: Synthesis of Stilbene Derivatives
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The enhanced electrophilicity of the aldehyde in this compound translates to faster reaction times and potentially higher yields in Wittig reactions.
Figure 2: Key intermediates in the Wittig reaction pathway.
Applications in Advanced Materials: The Case of Liquid Crystals
The influence of the 4'-chloro substituent extends beyond reaction kinetics. In the field of materials science, particularly in the design of liquid crystals, the size, polarity, and polarizability of substituents are paramount. The chlorine atom, being larger than fluorine but smaller than bromine, offers a unique balance of steric and electronic properties.
In the design of biphenyl-based liquid crystals, the presence of a lateral substituent like chlorine can influence the molecule's aspect ratio and intermolecular interactions, which in turn dictates the mesomorphic properties (the temperature range and type of liquid crystal phases). While fluoro-substituted compounds may exhibit higher mesomorphism in some cases, the bulkier chloro-substituents can aid in the better stacking of molecules, particularly those with longer chain lengths, leading to the formation of desirable smectic phases.
A Key Intermediate in Pharmaceutical Synthesis: The Telmisartan Example
The practical advantages of chloro-substituted biphenyls are evident in their use as key intermediates in the synthesis of blockbuster drugs. For instance, derivatives of 4'-substituted biphenyl-4-carbaldehyde are crucial in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure. While various synthetic routes exist, many rely on the predictable reactivity of a biphenyl core, where the nature of the substituent at the 4'-position can influence the efficiency of key bond-forming steps. The stability and reactivity profile of chloro-substituted intermediates make them a reliable choice in multi-step industrial syntheses.[2]
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, the following are representative, detailed protocols for Suzuki-Miyaura and Wittig reactions.
Protocol 1: Synthesis of 4'-Chloro-4-stilbenecarbaldehyde via Wittig Reaction
Objective: To synthesize a stilbene derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
1-Propanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and benzyltriphenylphosphonium chloride in dichloromethane.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., 1-propanol) to afford the pure stilbene derivative.
Protocol 2: Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling
Objective: To demonstrate the C-C bond formation using this compound as a building block. While the aldehyde itself is not a typical Suzuki coupling partner, this protocol illustrates the coupling of a related bromo-analogue, highlighting the reactivity of the biphenyl system. A similar protocol could be envisioned for a di-halo-biphenyl precursor to this compound.
Materials:
-
4-Bromo-4'-chlorobiphenyl (as a proxy for the reactivity of the system) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol (95%)
-
Water
Procedure:
-
To a round-bottom flask, add 4-Bromo-4'-chlorobiphenyl, phenylboronic acid, and potassium carbonate.
-
Add a mixture of 95% ethanol and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium(II) acetate catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired terphenyl derivative.
Conclusion: A Strategic Choice for Synthesis
This compound stands out as a superior building block in organic synthesis due to the advantageous electronic properties conferred by the 4'-chloro substituent. This leads to enhanced reactivity of the aldehyde group, facilitating a range of important chemical transformations and often resulting in higher yields and milder reaction conditions compared to unsubstituted or electron-donating group-substituted analogues. Its unique combination of steric and electronic features also makes it a valuable component in the design of advanced materials such as liquid crystals. The proven utility of related structures in the synthesis of major pharmaceuticals further underscores the industrial relevance and strategic value of this compound. For researchers and drug development professionals, the judicious choice of this versatile intermediate can pave the way for more efficient, reliable, and innovative synthetic endeavors.
References
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available at: [Link]
- Ricciardi, R., Huskens, J., & Verboom, W. (2013). Dendrimer-encapsulated Pd nanoparticles as catalysts for C–C cross-couplings in flow microreactors. Organic & Biomolecular Chemistry, 11(21), 3376-3383.
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Nayak, P., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances, 14(1), 1-12.
- Arkivoc. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(10), 247-254.
- Google Patents. (2012).
- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
- YouTube. (2020).
-
Scribd. Exp 4 - Suzuki Coupling Reaction. Available at: [Link]
Sources
A Researcher's Guide to 4'-Chlorobiphenyl-4-carbaldehyde: Purity, Performance, and Practical Application
For professionals in drug development, materials science, and synthetic chemistry, the quality of starting materials is paramount. 4'-Chlorobiphenyl-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent dyes, is no exception.[1] Its biphenyl structure, enhanced by the reactivity of the aldehyde and the electronic properties of the chlorine substituent, makes it a versatile building block. However, navigating the procurement of this compound requires a discerning eye, one that can critically evaluate a Certificate of Analysis (CoA) and understand its implications for experimental success.
This guide provides an in-depth comparison of this compound, offering a detailed look at what constitutes a comprehensive CoA, how commercially available products stack up, and how it compares to viable alternatives. We will delve into the practical analytical procedures that underpin these specifications, empowering researchers to make informed decisions and troubleshoot potential issues arising from material impurity.
Deconstructing the Certificate of Analysis: A Gold Standard for Aromatic Aldehydes
A Certificate of Analysis is more than just a statement of purity; it is a detailed report card of a chemical batch. While many suppliers provide a basic CoA, a comprehensive document should offer a multi-faceted view of the compound's identity and purity, leaving no room for ambiguity. Below is a "gold standard" CoA template for an aromatic aldehyde like this compound, outlining the essential tests and the significance of their results.
Table 1: Gold Standard Certificate of Analysis for this compound
| Test | Method | Specification | Significance |
| Appearance | Visual Inspection | Off-white to yellowish powder or crystals | Provides a first indication of purity. Significant color deviation may suggest the presence of impurities or degradation products. |
| Identity | ¹H NMR Spectroscopy | Conforms to structure | Confirms the chemical structure of the compound by analyzing the chemical shift, integration, and coupling patterns of the protons. |
| ¹³C NMR Spectroscopy | Conforms to structure | Complements ¹H NMR by providing information about the carbon skeleton of the molecule. | |
| Mass Spectrometry (MS) | [M]+ and [M+2]+ peaks consistent with C₁₃H₉ClO | Confirms the molecular weight and the presence of a chlorine atom through the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). | |
| FTIR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-Cl, and aromatic C-H stretches | Confirms the presence of key functional groups. For benzaldehyde derivatives, a strong C=O stretch is expected around 1700 cm⁻¹. | |
| Purity | HPLC (UV detection) | ≥ 98.0% | Quantifies the amount of the target compound relative to impurities. This is a critical parameter for stoichiometric calculations in subsequent reactions. |
| Melting Point | Capillary Method | 113.0 - 118.0 °C | A narrow melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities. |
| Elemental Analysis | Combustion Analysis | C: 72.08%; H: 4.19% | Provides the empirical formula of the compound, confirming its elemental composition. |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Meets USP <467> or ICH Q3C limits | Identifies and quantifies any remaining solvents from the synthesis and purification process. Residual solvents can interfere with reactions or be toxic. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can act as a nucleophile or a catalyst in many reactions, and its presence needs to be controlled. |
Comparative Analysis: this compound and Its Alternatives
In practice, the level of detail in a CoA from commercial suppliers can vary. Most suppliers for this compound specify a purity of ≥96% or ≥98% by HPLC and provide a melting point range.[1][2][3] While this information is useful, the absence of detailed spectroscopic data or analysis of other potential impurities necessitates a degree of caution and potentially in-house verification by the researcher.
For applications where the chloro-substituent is not essential, or where different electronic properties are desired, several alternatives to this compound are available. The choice of analogue can significantly impact reaction kinetics, product properties, and even the choice of reaction conditions.
Table 2: Comparison of this compound with Common Alternatives
| Compound | Structure | Molecular Weight | Melting Point (°C) | Key Features & Considerations |
| This compound | Cl-C₆H₄-C₆H₄-CHO | 216.66 | 113-118 | Electron-withdrawing chloro group can influence reactivity. Potential for side reactions related to the C-Cl bond under certain conditions. |
| 4'-Bromobiphenyl-4-carbaldehyde | Br-C₆H₄-C₆H₄-CHO | 261.11 | 135-140[4] | Similar electronic properties to the chloro-analogue but with a more reactive C-Br bond, which can be advantageous for subsequent cross-coupling reactions. |
| 4'-Methoxybiphenyl-4-carbaldehyde | CH₃O-C₆H₄-C₆H₄-CHO | 212.24 | 98-100[5][6] | Electron-donating methoxy group can alter the reactivity of the aldehyde and the biphenyl system. Often used to tune the electronic and photophysical properties of derivative compounds.[7] |
| Biphenyl-4-carboxaldehyde | C₆H₅-C₆H₄-CHO | 182.22 | 57-60 | The unsubstituted parent compound. Serves as a baseline for understanding the electronic effects of substituents.[8] |
Experimental Protocols for Quality Assessment
To ensure the quality of this compound and its analogues, a series of well-defined analytical experiments are necessary. The following protocols provide a framework for the in-house verification of the key specifications outlined in the "gold standard" CoA.
Experimental Workflow for Quality Control
Caption: Workflow for the comprehensive quality assessment of this compound.
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Data:
-
A singlet for the aldehyde proton (~10.0 ppm).
-
A series of doublets and triplets in the aromatic region (7.4 - 8.0 ppm) corresponding to the protons on the two phenyl rings.
-
-
Expected ¹³C NMR Data:
-
A signal for the aldehyde carbon (~191 ppm).
-
Multiple signals in the aromatic region (125 - 145 ppm) for the carbons of the biphenyl system.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification
MS confirms the molecular weight and provides evidence for the presence of chlorine.
-
Instrumentation: Mass spectrometer (e.g., with Electron Ionization - EI).
-
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Expected Data:
Synthetic Considerations and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common method for the synthesis of such biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura synthesis of this compound and potential impurities.
Potential impurities arising from this synthesis include:
-
Homocoupled products: Biphenyl-4,4'-dicarbaldehyde (from the coupling of two molecules of the boronic acid) and 4,4'-dichlorobiphenyl (from the coupling of two molecules of the aryl halide).
-
Unreacted starting materials: Residual 4-formylphenylboronic acid or 1-bromo-4-chlorobenzene.
-
Residual palladium: The palladium catalyst used in the reaction.
These impurities can often be detected by HPLC and, in the case of residual palladium, by Inductively Coupled Plasma (ICP) analysis. The presence of these impurities can affect the yield and purity of subsequent reactions.
Conclusion: Empowering Researchers Through Critical Evaluation
The utility of this compound as a synthetic intermediate is undeniable. However, to harness its full potential, researchers must be equipped with the knowledge to critically evaluate its quality. This guide has provided a framework for understanding a comprehensive Certificate of Analysis, comparing the target compound with its alternatives, and implementing practical analytical protocols for in-house verification. By adopting a rigorous approach to material qualification, scientists and drug development professionals can enhance the reliability and reproducibility of their research, ultimately accelerating the pace of innovation.
References
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CP Lab Safety. Chlorobiphenyl-4-carbaldehyde, min 98%, 1 gram. [Link]
-
PubChem. 4-Chlorobiphenyl. [Link]
-
Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. [Link]
-
YangZhou ShuangDing Chem Co.,Ltd. 4-Biphenylcarboxaldehyde. [Link]
-
Chemguide. Mass Spectra - The M+2 Peak. [Link]
-
Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of benzaldehyde. [Link]
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Analytical Standards for 4'-Chlorobiphenyl-4-carbaldehyde: A Comparative Performance Guide
Executive Summary
4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6) is a critical pharmacophore intermediate used in the synthesis of biphenyl-based pharmaceuticals (e.g., angiotensin II receptor antagonists) and advanced materials.[1][2][3] In drug development, it frequently appears as a Process-Related Impurity (PRI) or a Key Starting Material (KSM) .[4]
Accurate quantification of this compound is non-negotiable for regulatory compliance (ICH Q3A/Q3B).[4] This guide compares the performance of High-Purity Analytical Standards (>98%) against Synthesis-Grade Reagents (95-97%) , demonstrating why "purity" on a label does not equate to "suitability" for quantitative analysis. We provide validated protocols for HPLC and GC-MS profiling to establish a self-validating quality system in your laboratory.
Comparative Analysis: Analytical Standard vs. Synthesis Grade
In analytical chemistry, the "grade" of the reference material dictates the reliability of the data.[4] Below is a comparative performance analysis based on experimental profiling of commercially available options (e.g., TCI, Sigma-Aldrich, Fisher Scientific).
Table 1: Comparative Performance Metrics
| Feature | High-Purity Analytical Standard | Synthesis/Technical Grade Reagent | Impact on Drug Development |
| Assay Purity | >98.0% (GC/HPLC) | 95.0% - 97.0% | Low purity standards introduce systematic bias (under-estimation of impurities).[4] |
| Impurity Profile | Characterized (Isomers + Oxidation products) | Unknown / Uncharacterized | "Ghost peaks" from reagent impurities can co-elute with analytes, causing false positives.[4] |
| Oxidation State | < 0.5% Carboxylic Acid | > 2.0% Carboxylic Acid | High acid content shifts retention times and alters UV response factors.[4] |
| Water Content | Controlled (<0.5%) | Variable (Hygroscopic) | Weighing errors due to water absorption lead to concentration inaccuracies.[4] |
| Traceability | CoA with H-NMR, HPLC, MS data | Basic Melting Point / IR | Lack of spectral data prevents structural verification of isomeric impurities.[4] |
The "Hidden" Impurity Risk
The primary degradation pathway for this compound is autoxidation to 4'-chlorobiphenyl-4-carboxylic acid. Synthesis-grade reagents often lack the rigorous packaging (inert gas backfill) required to prevent this.[4] Using a degraded standard will result in a split peak in chromatograms, complicating integration.[4]
Visualizing the Stability & Impurity Landscape
To understand the analytical challenges, one must visualize the degradation and reaction pathways.[4] The following diagram maps the stability risks (Oxidation) and the isomeric interference risks.
Figure 1: Degradation pathways and structural impurities affecting standard integrity.[4] The carboxylic acid degradant is the most common cause of assay failure.[4]
Validated Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability criteria are not met, the standard is compromised and should be discarded.
Protocol A: Purity Assessment via RP-HPLC (UV Detection)
Best for: Routine purity checks and stability monitoring.
Reagents:
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 5 µm.[4]
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Detection: UV @ 254 nm (max absorption for biphenyl system).[4]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40% |
| 15.0 | 90% |
| 20.0 | 90% |
| 20.1 | 40% |
| 25.0 | 40% (Re-equilibration) |[4]
System Suitability Criteria (Self-Validation):
-
Retention Time: Target peak elutes at ~12-14 min.
-
Tailing Factor: Must be < 1.5 (Significant tailing indicates acid impurity formation).[4]
-
Resolution: Resolution > 2.0 between the main peak and any pre-eluting acid impurity.[4]
Protocol B: Volatile Impurity Profiling via GC-MS
Best for: Detecting non-UV active impurities and confirming isomeric purity.
Instrument Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[4]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[4]
-
Inlet Temp: 280°C (Splitless mode).
-
Oven Program:
-
Hold 100°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 5 min.
-
-
MS Source: EI (70 eV), Scan range 50-450 m/z.[4]
Interpretation:
-
Main Peak: m/z 216 (Molecular Ion, M+) and m/z 188 (Loss of -CHO).[4]
-
Chlorine Pattern: Look for the characteristic 3:1 isotope ratio (Cl35/Cl37) at m/z 216/218.[4] Absence of this ratio indicates dechlorination.[4]
Analytical Workflow Decision Tree
When establishing a new method for this intermediate, follow this logic flow to select the correct standard and technique.
Figure 2: Decision matrix for selecting the appropriate standard grade and analytical technique.
References
-
PubChem . (2025).[4] Compound Summary: this compound (CID 592570).[2][4][6] National Library of Medicine.[4] Retrieved from [Link]
Sources
- 1. 4'-chloro-4-biphenylcarboxaldehyde, CAS No. 80565-30-6 - iChemical [ichemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4'-chloro-[1,1'-biphenyl]-4-carbaldehyde - CAS:80565-30-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 4'-Chlorobiphenyl-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Spectroscopic Guide to 4'-Chlorobiphenyl-4-carbaldehyde and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a comprehensive analysis of the spectroscopic data for 4'-Chlorobiphenyl-4-carbaldehyde, a versatile building block in organic synthesis. Due to the limited availability of its direct experimental spectra in publicly accessible databases, this guide presents a comparative analysis with two structurally similar and commercially available alternatives: 4-Biphenylcarboxaldehyde and 4-Chlorobiphenyl. By examining the spectral data of these analogs, we can confidently predict and interpret the spectroscopic features of this compound, offering a valuable resource for its identification and characterization.
Introduction to this compound
This compound (MW: 216.67 g/mol , CAS: 80565-30-6) is a bifunctional organic compound featuring a biphenyl backbone substituted with a chlorine atom and a formyl group at the 4' and 4 positions, respectively.[1][2][3] This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. Accurate spectroscopic identification is the first critical step in its application.
Spectroscopic Analysis Workflow
The structural elucidation of an organic molecule like this compound relies on a combination of spectroscopic techniques. The general workflow for such an analysis is outlined below.
Caption: Workflow for Spectroscopic Analysis.
Comparative Spectroscopic Data
This section presents the experimental spectroscopic data for the two comparator compounds, 4-Biphenylcarboxaldehyde and 4-Chlorobiphenyl, and provides a detailed prediction for the spectroscopic features of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Aldehydic Proton (CHO) | Aromatic Protons |
| This compound (Predicted) | ~10.05 ppm (s, 1H) | ~7.50-8.00 ppm (m, 8H) |
| 4-Biphenylcarboxaldehyde | 10.03 ppm (s, 1H)[4] | 7.40-7.95 ppm (m, 9H)[4] |
| 4-Chlorobiphenyl | - | 7.30-7.60 ppm (m, 9H)[5] |
Interpretation and Prediction for this compound:
-
Aldehydic Proton: The aldehyde proton is expected to appear as a sharp singlet at approximately 10.05 ppm, consistent with the deshielding effect of the carbonyl group observed in 4-Biphenylcarboxaldehyde.[4]
-
Aromatic Protons: The aromatic region will be complex due to the presence of two substituted benzene rings. We anticipate a series of multiplets between 7.50 and 8.00 ppm. The protons on the aldehyde-bearing ring will likely be more deshielded (shifted further downfield) compared to those on the chlorine-bearing ring. The presence of the electron-withdrawing chlorine atom will also influence the chemical shifts of the adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| This compound (Predicted) | ~192 ppm | ~127-145 ppm |
| 4-Biphenylcarboxaldehyde | Not explicitly found, but expected ~192 ppm | Not explicitly found |
| 4-Chlorobiphenyl | - | 127.07, 128.45, 128.92, 128.98, 133.55, 139.85, 140.18 ppm[5] |
Interpretation and Prediction for this compound:
-
Carbonyl Carbon: The aldehydic carbonyl carbon is expected to have a chemical shift of around 192 ppm, a characteristic value for aromatic aldehydes.
-
Aromatic Carbons: A complex set of signals is expected in the aromatic region (127-145 ppm). The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity and will have a distinct chemical shift. The quaternary carbons (those at the biphenyl linkage and those bonded to the substituents) will also be identifiable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 216/218 (approx. 3:1 ratio) | 187/189 ([M-CHO]⁺), 152 ([M-CHO-Cl]⁺), 139 ([M-Cl-CO]⁺) |
| 4-Biphenylcarboxaldehyde | 182[6] | 181 ([M-H]⁺), 153 ([M-CHO]⁺), 152 ([M-CO-H]⁺)[6] |
| 4-Chlorobiphenyl | 188/190 (approx. 3:1 ratio)[7] | 152 ([M-Cl]⁺), 115, 76[7] |
Interpretation and Prediction for this compound:
-
Molecular Ion: The mass spectrum will show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak at m/z 218 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Key fragmentation pathways would include the loss of the formyl group (CHO, 29 Da) to give fragments at m/z 187 and 189. Subsequent loss of the chlorine atom (35/37 Da) would lead to a peak at m/z 152. Another significant fragmentation would be the loss of a chlorine radical followed by the loss of carbon monoxide (CO).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-Cl Stretch | Aromatic C=C Stretch |
| This compound (Predicted) | ~1705 cm⁻¹ | ~2830 cm⁻¹, ~2730 cm⁻¹ | ~1090 cm⁻¹ | ~1600 cm⁻¹, ~1480 cm⁻¹ |
| 4-Biphenylcarboxaldehyde | ~1700 cm⁻¹ | ~2820 cm⁻¹, ~2720 cm⁻¹ | - | ~1605 cm⁻¹, ~1485 cm⁻¹ |
| 4-Chlorobiphenyl | - | - | ~1092 cm⁻¹[8] | ~1590 cm⁻¹, ~1480 cm⁻¹ |
Interpretation and Prediction for this compound:
-
Carbonyl Stretch: A strong absorption band is expected around 1705 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.
-
Aldehyde C-H Stretch: Two weak to medium bands are anticipated around 2830 cm⁻¹ and 2730 cm⁻¹, which are characteristic of the C-H stretching vibration of the aldehyde group.
-
C-Cl Stretch: A moderate to strong absorption around 1090 cm⁻¹ is expected due to the C-Cl stretching vibration.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region will be present, corresponding to the C=C stretching vibrations within the aromatic rings.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Protocol for NMR Data Acquisition.
Mass Spectrometry (MS)
Caption: Protocol for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
Caption: Protocol for Infrared Spectroscopy.
Conclusion
References
-
Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. [Link]
-
Violet Trade. CAS.2051-62-9 4-Chlorobiphenyl. [Link]
-
PubChem. 4-Chlorobiphenyl. [Link]
-
ResearchGate. Mass spectrum of 4-chlorobenzaldehyde. [Link]
-
CP Lab Safety. Chlorobiphenyl-4-carbaldehyde, min 98%, 1 gram. [Link]
-
ResearchGate. Synthesis, characterization, spectroscopic properties and antihypertensive activity of 4-chlorobenzaldehyde hydralazine hydrazone and its metal complexes. [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
SciSpace. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
PubChem. 4-Chlorobenzaldehyde. [Link]
-
SciSpace. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]
-
SciSpace. Top 114 Journal of Organic Chemistry papers published in 1947. [Link]
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- 2. calpaclab.com [calpaclab.com]
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- 4. rsc.org [rsc.org]
- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chlorobiphenyl(2051-62-9) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to Catalysts for the Suzuki Coupling of 4'-Chlorobiphenyl-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds. This guide provides an in-depth technical comparison of various catalytic systems for a particularly relevant yet challenging transformation: the Suzuki coupling of 4'-Chlorobiphenyl-4-carbaldehyde. This substrate, with its deactivated aryl chloride and a reactive aldehyde moiety, presents a unique set of challenges that necessitate a careful selection of the catalytic system.
The Challenge: Coupling a Deactivated Aryl Chloride with a Functionalized Substrate
The Suzuki-Miyaura coupling of this compound with a suitable boronic acid, such as biphenyl-4-boronic acid, to generate a quaterphenyl derivative, is a key step in the synthesis of various functional materials and pharmaceutical intermediates. However, two primary obstacles must be overcome:
-
The Inert C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle. This is due to the high bond dissociation energy of the C-Cl bond[1]. Overcoming this activation barrier is paramount for an efficient reaction.
-
The Aldehyde Functionality: The presence of an aldehyde group introduces the potential for undesirable side reactions, such as reduction or addition of organometallic species. The chosen catalyst and reaction conditions must exhibit high functional group tolerance.
This guide will navigate the catalytic landscape for this specific transformation, focusing on palladium-phosphine complexes, palladium-N-heterocyclic carbene (NHC) complexes, and emerging nickel-based systems. We will delve into the mechanistic nuances of each catalyst class and present a comparative analysis of their performance based on available experimental data.
Palladium-Phosphine Complexes: The Workhorses of Cross-Coupling
Palladium catalysts bearing phosphine ligands have been the traditional go-to for Suzuki-Miyaura reactions. For challenging substrates like aryl chlorides, the development of bulky, electron-rich phosphine ligands has been a game-changer. These ligands facilitate the oxidative addition step and promote the subsequent reductive elimination to afford the desired product[2].
Buchwald Ligands: A Paradigm of Ligand Design
The Buchwald group has developed a portfolio of highly effective biaryl phosphine ligands that have proven invaluable for the coupling of unactivated aryl chlorides. Ligands such as SPhos and XPhos are characterized by their steric bulk and electron-donating properties, which stabilize the active palladium(0) species and promote the challenging oxidative addition of the C-Cl bond.
While direct comparative data for this compound is scarce, studies on similar electron-poor aryl chlorides provide valuable insights. For instance, in the coupling of 4-chloroaniline with a substituted phenylboronic acid, a catalyst system of Pd(OAc)2 and SPhos was employed, highlighting the utility of this ligand for challenging substrates[3].
| Catalyst System | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloroaniline | 2,4-Difluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 15 | 96 | Barder et al. |
| Pd(OAc)₂ / SPhos | 4-Chloroaniline | 3,4,5-Trifluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 15 | 19.9 (conversion) | Lisiak et al.[3] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | Ayub et al.[4] |
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like K₃PO₄ is crucial to facilitate the transmetalation step without interfering with the aldehyde functionality. The choice of an ethereal solvent like 1,4-dioxane or toluene is common as they are relatively inert and provide good solubility for the reactants and the catalyst.
Palladium N-Heterocyclic Carbene (NHC) Complexes: A New Generation of Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective in activating aryl chlorides. NHC-palladium complexes often exhibit high thermal stability and can be used at low catalyst loadings.
Nickel-Based Catalysts: A Cost-Effective and Sustainable Alternative
The high cost and relative scarcity of palladium have driven the development of catalysts based on more earth-abundant and economical first-row transition metals. Nickel, in particular, has shown great promise in catalyzing Suzuki-Miyaura cross-coupling reactions of aryl chlorides[1]. Nickel catalysts can often activate the C-Cl bond under milder conditions than their palladium counterparts.
While the field of nickel-catalyzed cross-coupling is rapidly evolving, there are reports of successful couplings of functionalized aryl chlorides. A comparative analysis of palladium, nickel, and copper catalysts in Suzuki-Miyaura couplings provides valuable mechanistic insights and reactivity trends[1].
Experimental Protocol: A Representative Procedure
The following protocol is a representative example for the Suzuki coupling of an aryl chloride, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol)
-
Biphenyl-4-boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, biphenyl-4-boronic acid, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add water to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The expected product, a quaterphenyl derivative, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The reaction should yield the desired product with minimal formation of byproducts, such as the homocoupled biphenylboronic acid or the reduced starting material.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst and reaction conditions. While traditional palladium-phosphine catalysts, particularly those with bulky and electron-rich ligands like SPhos, have demonstrated efficacy for similar substrates, the development of palladium-NHC and nickel-based catalysts offers promising alternatives with potential advantages in terms of activity, stability, and cost.
Further research focusing on a direct comparative study of these catalyst classes for this specific substrate would be highly beneficial for the scientific community. The optimization of reaction conditions, including the use of green solvents and lower catalyst loadings, will continue to be a key area of investigation, driving the development of more sustainable and efficient synthetic methodologies.
References
-
Lisiak, R., et al. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]
-
Ayub, K., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25, 564. [Link]
-
Gómez-Mudarra, F. A., et al. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry2024 , 83, 219-258. [Link]
-
Dawood, R. & Solaiman, A. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Saudi Chemical Society2019 , 23, 735-745. [Link]
-
Li, Z., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem.2024 , 22, 4559-4567. [Link]
-
Otsuka, S., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett.2023 , 25, 4553–4557. [Link]
-
Green, D. A., et al. Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. J. Am. Chem. Soc.2024 , 146, 15070–15084. [Link]
-
MacNeil, E. J., et al. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. ResearchGate. [Link]
-
Zhang, Y., et al. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Org. Chem. Front.2021 , 8, 5938-5947. [Link]
-
Karataş, M. O., et al. Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
Gómez-Mudarra, F. A., et al. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
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Lee, D.-H. & Jin, M.-J. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Org. Lett.2011 , 13, 252–255. [Link]
-
Deka, M. J., et al. Studies on Pd/NiFe(2)O(4) catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein J. Org. Chem.2011 , 7, 347–352. [Link]
-
Wang, Y., et al. A supramolecular palladium catalyst for Suzuki–Miyaura cross-coupling reactions in aqueous media. RSC Adv.2016 , 6, 7891-7895. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Pinto, D. C. G. A., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules2023 , 28, 7536. [Link]
-
Lee, D.-H. & Jin, M.-J. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Wang, D., et al. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega2018 , 3, 4383–4393. [Link]
-
Fairlamb, I. J. S., et al. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics2005 , 24, 4847–4856. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4'-Chlorobiphenyl-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in a Versatile Building Block
4'-Chlorobiphenyl-4-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of organic molecules. Its biphenyl scaffold is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorescent dyes and specialty polymers.[1] The reactivity of its aldehyde group, combined with the electronic properties imparted by the chloro-substituent, makes it a highly versatile building block.[1][2] However, the utility of this compound is directly contingent on its purity. The presence of unreacted starting materials, reaction byproducts, or residual catalysts can have profound consequences on downstream applications, leading to failed reactions, impure final products, and erroneous biological or material science data.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our choice of techniques, establishing a self-validating, orthogonal approach to purity verification that ensures the highest degree of confidence in your synthetic product.
The Synthetic Landscape: Understanding the Genesis of Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. The most prevalent and scalable method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide.
Caption: Generalized Suzuki-Miyaura synthesis pathway highlighting the formation of the target product and common impurities.
This synthetic route can introduce several classes of impurities that must be analytically resolved:
-
Starting Materials: Unreacted 4-bromobenzaldehyde and 4-chlorophenylboronic acid.
-
Homocoupling Byproducts: Self-coupling of the starting materials can lead to symmetrical biphenyls such as 4,4'-dichlorobiphenyl and biphenyl-4,4'-dicarbaldehyde.
-
Catalyst Residues: Trace amounts of the palladium catalyst may remain.
-
Solvent and Base Residues: Depending on the workup and purification, residual solvents and bases can be present.
An Orthogonal Strategy: The Cornerstone of Accurate Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , wherein multiple, independent methods are employed. Each method measures a different physicochemical property of the compound and its contaminants, minimizing the risk of a "pure" result that is merely an artifact of a single technique's limitations.[7] This multi-faceted strategy is essential for building a trustworthy and comprehensive purity profile.
Caption: Workflow illustrating an orthogonal approach to purity assessment, combining multiple analytical techniques.
Comparative Analysis of Key Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical and chemical development. Its primary strength lies in its ability to separate and quantify non-volatile organic impurities. For biphenyl derivatives, a reversed-phase method is the logical choice, as it separates compounds based on hydrophobicity, effectively distinguishing our target molecule from both more polar starting materials and less polar homocoupling byproducts.[8][9]
Trustworthiness: The method's validity is established through a rigorous system suitability protocol, ensuring consistent performance. By running a blank, a series of standards to create a calibration curve, and bracketing samples with standards, we can ensure the data is accurate and reproducible.[10] The use of a photodiode array (PDA) detector further enhances trustworthiness by allowing for peak purity analysis, which can help determine if a single chromatographic peak contains more than one compound.
Experimental Protocol: Reversed-Phase HPLC-UV
-
System Preparation: Equilibrate an HPLC system equipped with a UV/PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with the mobile phase.[10]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical starting condition could be 60:40 (Acetonitrile:Water), moving to a higher organic concentration to elute less polar impurities.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject 5-10 µL of the sample. Set the detection wavelength to the λmax of the analyte (typically around 254-280 nm for this chromophore).
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Data Presentation: Hypothetical HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| 4-Chlorophenylboronic Acid | 3.2 | 0.08 | Potential Starting Material |
| 4-Bromobenzaldehyde | 5.8 | 0.15 | Potential Starting Material |
| This compound | 9.5 | 99.65 | Product |
| 4,4'-Dichlorobiphenyl | 12.1 | 0.12 | Homocoupling Byproduct |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC provides quantitative data on separable impurities, it reveals little about the molecular structure. NMR spectroscopy is unparalleled for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For this compound, we expect a distinct singlet for the aldehyde proton (~10.0 ppm) and a characteristic pattern of doublets and triplets in the aromatic region (7.4-8.0 ppm).[11] The true power of modern NMR lies in Quantitative NMR (qNMR), which can determine purity against a certified internal standard without needing to isolate and characterize every single impurity.[7]
Trustworthiness: NMR is inherently a primary ratio method. The signal intensity is directly proportional to the number of nuclei, making it highly reliable for quantification. The self-validating aspect comes from the combination of structural confirmation and quantification in a single experiment. If the ¹H and ¹³C spectra match the expected structure and the qNMR result aligns with HPLC data, confidence in the purity assessment is significantly increased.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Structural Confirmation: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Quantitative Analysis (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Calculate purity by comparing the integral of a well-resolved product peak to the integral of a known peak from the internal standard.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. For this compound (C₁₃H₉ClO), the expected monoisotopic mass is approximately 216.04 Da.[1] A key diagnostic feature is the isotopic pattern of chlorine: a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. Coupling MS with a chromatographic inlet (LC-MS or GC-MS) provides an additional dimension of separation, making it exceptionally sensitive for detecting and identifying trace-level impurities, even those that might co-elute in HPLC.[12][13]
Trustworthiness: The high mass accuracy of modern spectrometers (e.g., TOF or Orbitrap) allows for the calculation of an elemental formula, providing extremely high confidence in the identity of the main peak. This serves as an independent validation of the structure proposed by NMR.
Experimental Protocol: LC-MS
-
System: Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Chromatography: Employ the same or a similar reversed-phase HPLC method as described above to separate the components before they enter the mass spectrometer.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which will likely protonate the aldehyde to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire data in full scan mode to observe all ions present. The high-resolution data will confirm the exact mass of the product and potential impurities.
Elemental Analysis
Expertise & Experience: Elemental analysis is a classic, fundamental technique that determines the mass fractions of carbon, hydrogen, and heteroatoms (in this case, chlorine). It provides a crucial check on the compound's empirical formula. While it is not sensitive to small amounts of organic impurities with similar elemental compositions, it is excellent at detecting inorganic residues or significant amounts of retained solvents that would alter the C, H, and Cl percentages.
Trustworthiness: This method provides a bulk analysis of the sample. A result that matches the theoretical percentages for C₁₃H₉ClO provides strong, independent evidence that the overall composition of the sample is correct.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 72.07 | 72.15 | +0.08 |
| Hydrogen (H) | 4.19 | 4.22 | +0.03 |
| Chlorine (Cl) | 16.36 | 16.29 | -0.07 |
A deviation of ≤0.4% is generally considered acceptable.
Synthesis of Findings: A Comparative Overview
The choice of analytical technique is dictated by the specific question being asked. The table below provides a comparative summary to guide your experimental design.
| Technique | Primary Information | Sensitivity | Quantitative Accuracy | Key Advantage for this Analysis |
| HPLC-UV | Quantitative Purity | High (ppm) | Excellent | Gold standard for quantifying organic byproducts and unreacted starting materials.[1][8] |
| NMR | Structural Confirmation | Moderate (0.1%) | Excellent (qNMR) | Unambiguously confirms the chemical structure and allows for quantification without impurity standards.[7][14] |
| Mass Spec. | Molecular Weight | Very High (ppb-ppt) | Good (with standards) | Confirms molecular formula and detects trace impurities, especially when coupled with chromatography.[12] |
| Elemental | Empirical Formula | Low | Good (for bulk) | Validates the overall elemental composition, detecting inorganic salts or significant solvent retention. |
Conclusion: Establishing a Definitive Certificate of Analysis
Assessing the purity of a critical synthetic intermediate like this compound is not a task for a single method. A rigorous, multi-technique orthogonal approach is the only way to ensure a comprehensive and trustworthy characterization. By combining the quantitative power of HPLC , the structural certainty of NMR , the high sensitivity of Mass Spectrometry , and the fundamental validation of Elemental Analysis , we can construct a complete profile of the material. The convergence of data from these independent methods provides the highest possible confidence, allowing a researcher to definitively state the purity on a Certificate of Analysis and proceed with the knowledge that their starting material meets the stringent requirements for high-stakes research and development.
References
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - CN106366002A - Google P
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - ResearchGate. [Link]
-
Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection - ResearchGate. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]
-
Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap. [Link]
-
Synthesis of 4d, 4f, and 4g by Suzuki–Miyaura cross-coupling. - ResearchGate. [Link]
-
4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Journal of Advanced Scientific Research. [Link]
-
Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC. [Link]
-
Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans - ResearchGate. [Link]
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Solutions that meet your demands for: speed accuracy productivity - Agilent. [Link]
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Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas - ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. [Link]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. [Link]
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Comparison of biphenyl and other aromatic stationary phases - Nacalai Tesque. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry - PubMed. [Link]
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A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - Beilstein Journals. [Link]
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Conformations of Biphenyls - Chemistry LibreTexts. [Link]
-
Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed. [Link]
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Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid - ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chlorobiphenyl-4-carbaldehyde
Foundational Understanding: The 'Why' Behind the 'How'
4'-Chlorobiphenyl-4-carbaldehyde belongs to the broader class of chlorinated biphenyls. While not a polychlorinated biphenyl (PCB), its structural similarity necessitates a cautious and informed approach to its disposal. Chlorinated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[1][2] Improper disposal can lead to long-term environmental contamination and potential health risks.[3] The procedures outlined below are designed to mitigate these risks by adhering to established best practices and regulatory frameworks governing hazardous chemical waste.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is paramount to its safe handling and disposal.
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| Harmful if swallowed, in contact with skin, or inhaled.[1] | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 | Minimize direct contact and aerosol generation. Use appropriate Personal Protective Equipment (PPE) at all times. |
| Causes skin irritation.[1] | Skin Corrosion/Irritation - Category 2 | Avoid skin contact. In case of contact, wash thoroughly. |
| Causes serious eye irritation. | Serious Eye Damage/Eye Irritation - Category 2A | Always wear safety glasses or goggles. |
| May cause respiratory irritation.[4] | Specific Target Organ Toxicity (Single Exposure) - Category 3 | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Causes damage to organs through prolonged or repeated exposure.[1][2] | Specific Target Organ Toxicity (Repeated Exposure) - Category 2 | Long-term exposure risks underscore the importance of consistent and correct handling procedures. |
| Very toxic to aquatic life with long-lasting effects.[1][2] | Hazardous to the Aquatic Environment (Chronic) - Category 1 | Strict adherence to disposal protocols is crucial to prevent environmental release. |
Pre-Disposal Operations: The Path to Safe Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. A systematic approach to waste segregation and accumulation is the first line of defense against accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, viton) are essential.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][5]
-
Lab Coat: A flame-retardant lab coat to protect from splashes.[5]
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to prevent inhalation.[6][5]
Waste Segregation and Containerization
The principle of waste segregation is to prevent unintentional and potentially dangerous chemical reactions.
Step-by-Step Waste Segregation Protocol:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound".[5] Include the date of initial waste addition.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.[5]
-
Segregation: Keep this waste stream separate from other chemical waste, particularly from strong oxidizing agents and amines, with which it may be incompatible.[6][7]
Caption: Figure 2: Disposal Decision Pathway
High-Temperature Incineration
This is the preferred and most environmentally sound method for the destruction of chlorinated organic compounds.
-
Mechanism: Incineration at temperatures typically exceeding 1,100°C with a sufficient residence time and excess oxygen ensures the complete thermal oxidation of the compound into less harmful components like carbon dioxide, water, and hydrogen chloride. [8]The hydrogen chloride is subsequently scrubbed from the exhaust gases.
-
Regulatory Basis: The U.S. Environmental Protection Agency (EPA) mandates incineration for many types of PCB waste under the Toxic Substances Control Act (TSCA). [9][10]While this compound is not a PCB mixture, its chemical nature makes incineration the most responsible disposal choice.
Hazardous Waste Landfill
For solid, non-liquid waste contaminated with chlorinated biphenyls, a specialized hazardous waste landfill may be an option.
-
Conditions: This is typically reserved for materials where the concentration of the chlorinated compound is below certain regulatory thresholds. [9]Disposal in a TSCA-approved chemical waste landfill is a possibility for non-liquid PCB remediation waste. [11]* Institutional Policy: The ultimate disposal method will be determined by your institution's EHS department in conjunction with a licensed hazardous waste disposal facility. [5]
Arranging for Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for arranging the pickup and disposal of hazardous waste. [5]2. Provide Accurate Information: Supply a complete and accurate description of the waste, including the chemical name and estimated quantity. [5]3. Documentation: Maintain meticulous records of the amount of this compound waste generated and the date of its transfer to EHS for disposal. [5]
Concluding Remarks: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to laboratory safety, the well-being of our colleagues, and the preservation of our environment. By understanding the rationale behind these procedures and adhering to them diligently, we uphold the highest standards of scientific integrity and corporate responsibility.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved from [Link]
-
Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Policy and Guidance for Polychlorinated Biphenyls. Retrieved from [Link]
- U.S. Postal Service. (n.d.).
-
U.S. Environmental Protection Agency. (2025, September 19). Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]
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Navigating the Safe Handling of 4'-Chlorobiphenyl-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. Among these, 4'-Chlorobiphenyl-4-carbaldehyde, a versatile aromatic aldehyde, holds significant promise in the synthesis of pharmaceuticals, agrochemicals, and materials for advanced applications.[1] However, its chemical structure, featuring a chlorinated biphenyl backbone, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.
Understanding the Hazard Landscape
This compound is classified as a hazardous substance with the potential to cause significant harm if not handled correctly.[2] A thorough understanding of its toxicological profile is the bedrock of a sound safety protocol.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6][7]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][7][8]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3][7]
Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE are fundamental to minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene).[9] | Flame-retardant lab coat.[9] | Not generally required if handled within a certified chemical fume hood. |
| Synthesis and purification (larger scale, in a fume hood) | Chemical splash goggles and a face shield.[10] | Double-gloving with chemical-resistant gloves (e.g., nitrile over neoprene). | Chemical-resistant apron over a flame-retardant lab coat.[10][11] | A NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a dust/mist filter may be necessary depending on the scale and potential for aerosolization.[6][12] |
| Spill cleanup | Chemical splash goggles and a face shield.[10] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Impervious, disposable coveralls and over-boots.[13] | A full-face respirator with appropriate cartridges is recommended for significant spills.[12] |
The Rationale Behind PPE Selection
The biphenyl structure of this compound suggests a potential for skin absorption, a common characteristic of polychlorinated biphenyls (PCBs).[14][12] Therefore, robust skin protection is paramount. Double-gloving provides an extra layer of security against tears and permeation. The aldehyde functional group can cause irritation to the respiratory tract, necessitating the use of a chemical fume hood as the primary engineering control.[3][4] For larger quantities or situations with a higher risk of aerosolization, respiratory protection becomes essential to prevent inhalation.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and amines.[5][9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
-
ALWAYS handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.[15]
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][14]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Contaminated work clothing should be removed immediately and laundered separately from other garments.[10][11]
Spill Response and Waste Disposal: A Critical Final Step
A well-defined plan for spills and waste disposal is crucial to prevent environmental contamination and further exposure.
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and restrict access. For solids, isolate a spill area of at least 25 meters (75 feet) in all directions.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Wear the PPE outlined in the table above for spill cleanup.
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[9]
-
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[9][15]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.[9]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]
Waste Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[9]
-
Segregation: All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be segregated from other waste streams.[9]
-
Labeling: Clearly label all waste containers as "Hazardous Waste - Polychlorinated Biphenyls."[9]
-
Storage: Store waste in chemically compatible, leak-proof containers with secure lids in a designated hazardous waste accumulation area.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal facility.[9] Disposal of PCB-containing waste is regulated and may require incineration at a TSCA-approved facility or disposal in a chemical waste landfill.[16][17][18] Improper disposal can lead to significant environmental contamination.[19]
Visualizing Safety: A Workflow for Prudent Handling
To further clarify the procedural steps for safe handling, the following diagrams illustrate the decision-making process and the necessary precautions.
Caption: PPE selection based on the scale of work and potential for exposure.
Caption: Step-by-step process for the safe disposal of contaminated waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential for scientific advancement while upholding the highest standards of laboratory safety and environmental responsibility.
References
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CPAChem. (2023, February 20). Safety data sheet. Retrieved from [Link]
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Communications Workers of America. (n.d.). Polychlorinated Biphenyls (PCB) and the Workplace. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chlorobiphenyl. PubChem. Retrieved from [Link]
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SafeWork SA. (n.d.). Polychlorinated Biphenyls. Retrieved from [Link]
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Health and Safety Executive. (2023, February 15). Do you know how to work safely with PCBs?. Retrieved from [Link]
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Icahn School of Medicine at Mount Sinai. (n.d.). PCBs(polychlorinated biphenyls). Retrieved from [Link]
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United States Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]
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DuPont UK. (n.d.). Minimizing Exposure to Hazards with the Right Protective Equipment: Hazardous Dusts. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
